5-Chloro-L-tryptophan
Description
Properties
IUPAC Name |
(2S)-2-amino-3-(5-chloro-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKKZLIDCNWKIN-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00966874 | |
| Record name | 5-Chlorotryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00966874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52448-15-4 | |
| Record name | 5-Chloro-L-tryptophan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52448-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chlorotryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00966874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of 5-Chloro-L-tryptophan
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary methods for the synthesis and purification of 5-Chloro-L-tryptophan, a halogenated derivative of the essential amino acid L-tryptophan. This compound serves as a valuable building block in the synthesis of novel peptides and pharmacologically active molecules. The methodologies detailed herein, including a chiral auxiliary-facilitated Strecker synthesis and an enzymatic resolution approach, offer robust pathways to obtaining high-purity this compound for research and development applications.
Synthesis of this compound
Two principal synthetic routes are outlined for the preparation of enantiomerically pure this compound: an asymmetric Strecker synthesis and a method involving enzymatic resolution of a racemic mixture.
Asymmetric Strecker Synthesis
This method facilitates the direct synthesis of the desired L-enantiomer through the use of a chiral auxiliary. The overall workflow involves the preparation of an aldehyde intermediate from 5-chloroindole, followed by a three-step sequence of imine formation, cyanidation, and hydrolysis.
Step 1: Synthesis of 5-chloro-1H-indole-3-carbaldehyde
A solution of 5-chloroindole in anhydrous N,N-dimethylformamide (DMF) is cooled to 0°C. Phosphoryl chloride is added dropwise, and the reaction mixture is stirred at room temperature for 2 hours. The mixture is then poured into ice water and neutralized with a sodium hydroxide solution. The resulting precipitate is filtered, washed with water, and dried to yield 5-chloro-1H-indole-3-carbaldehyde.
Step 2: Synthesis of 3-(5-chloro-1H-indol-3-yl)acrylaldehyde
To a solution of 5-chloro-1H-indole-3-carbaldehyde in a mixture of tetrahydrofuran (THF) and methanol, (triphenylphosphoranylidene)acetaldehyde is added. The reaction mixture is stirred at room temperature for 12 hours. The solvent is evaporated, and the residue is purified by column chromatography to give 3-(5-chloro-1H-indol-3-yl)acrylaldehyde.
Step 3: Asymmetric Strecker Reaction
3-(5-chloro-1H-indol-3-yl)acrylaldehyde is dissolved in a suitable solvent such as methanol. A chiral amine, for example, (R)-(-)-phenylglycinol, is added, followed by the addition of a cyanide source like trimethylsilyl cyanide (TMSCN). The reaction is stirred at room temperature until completion.
Step 4: Hydrolysis and Deprotection
The resulting α-aminonitrile is hydrolyzed without purification using a strong acid, such as 6 M hydrochloric acid, at reflux. Following hydrolysis, the chiral auxiliary is removed, and the crude this compound is isolated.
Enzymatic Resolution of N-Acetyl-5-chloro-DL-tryptophan
This alternative route involves the non-stereoselective synthesis of the racemic N-acetylated tryptophan derivative, followed by an enzymatic resolution step that selectively hydrolyzes the L-enantiomer.
Step 1: Synthesis of N-acetyl-5-chloro-DL-tryptophan
5-chloroindole and L-serine are dissolved in acetic acid, and acetic anhydride is added. The mixture is heated at approximately 70-75°C for 4 hours. After cooling, the reaction mixture is concentrated, diluted with water, and extracted with ethyl acetate. The combined organic layers are dried and evaporated to yield crude N-acetyl-5-chloro-DL-tryptophan.
Step 2: Enzymatic Resolution
The crude N-acetyl-5-chloro-DL-tryptophan is dissolved in a phosphate buffer at pH 8.0, containing a small amount of cobalt(II) chloride. Acylase I from Aspergillus melleus is added, and the mixture is stirred at 37°C for 24 hours, maintaining the pH at 8.0 with the addition of a base like lithium hydroxide. The enzyme is then denatured by heating, and the mixture is filtered.
Step 3: Separation of L- and D-enantiomers
The filtrate is acidified to approximately pH 3 with hydrochloric acid and extracted with ethyl acetate to remove the unreacted N-acetyl-5-chloro-D-tryptophan. The aqueous layer, containing the desired this compound, is then collected.
Purification of this compound
The crude product obtained from either synthetic route requires purification to achieve the high purity necessary for applications in drug development and biochemical studies. The primary methods for purification are recrystallization and reversed-phase high-performance liquid chromatography (RP-HPLC).
Recrystallization
Recrystallization is an effective method for purifying crude this compound. A common solvent system is a mixture of water and acetic acid.
The crude this compound is dissolved in a minimal amount of hot aqueous acetic acid (e.g., 50% acetic acid in water). The hot solution is treated with activated carbon to remove colored impurities and then filtered. The filtrate is allowed to cool slowly to room temperature and then further cooled in an ice bath to induce crystallization. The resulting crystals are collected by filtration, washed with cold water, and dried under vacuum.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
For achieving very high purity, RP-HPLC is the method of choice. A C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent.
The crude this compound is dissolved in the mobile phase and filtered before injection. The separation is performed on a preparative C18 column. A common mobile phase is a gradient of acetonitrile in water containing 0.1% trifluoroacetic acid (TFA). The fractions containing the pure product, as determined by UV detection (typically at 280 nm), are collected and lyophilized to yield the final high-purity product.
Quantitative Data Summary
The following tables summarize the typical yields and purities that can be expected from the described synthesis and purification methods. It is important to note that specific yields and purities may vary depending on the exact reaction conditions and the scale of the synthesis. The data for this compound is estimated based on reported values for the closely related 6-Chloro-L-tryptophan due to the limited availability of specific quantitative data for the 5-chloro isomer.
| Synthesis Method | Starting Material | Product | Estimated Yield (%) |
| Asymmetric Strecker Synthesis | 3-(5-chloro-1H-indol-3-yl)acrylaldehyde | This compound | 60-70 |
| Enzymatic Resolution | N-acetyl-5-chloro-DL-tryptophan | This compound | 35-45 (from racemate) |
| Purification Method | Starting Material | Product | Estimated Recovery (%) | Estimated Purity (%) |
| Recrystallization | Crude this compound | Crystalline this compound | 80-90 | >98 |
| RP-HPLC | Crude or Recrystallized this compound | High-purity this compound | >90 | >99 |
Application in Peptide Synthesis
This compound is a valuable building block for the solid-phase peptide synthesis (SPPS) of modified peptides. Its incorporation can influence the peptide's conformation, stability, and biological activity. The workflow typically involves the use of the Fmoc-protected form of the amino acid.
This compound is dissolved in a mixture of water and acetone. Sodium bicarbonate is added, followed by the portion-wise addition of Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) dissolved in acetone. The reaction is stirred for several hours at room temperature. After completion, the acetone is removed under reduced pressure, and the aqueous layer is acidified and extracted with ethyl acetate. The organic layers are dried and evaporated. The crude product is then purified by column chromatography to yield pure Fmoc-5-chloro-L-tryptophan.
An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-L-tryptophan
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-L-tryptophan is a halogenated derivative of the essential amino acid L-tryptophan. As a non-proteinogenic amino acid, it serves as a valuable tool in biochemical research and a building block in the synthesis of novel therapeutic agents.[1] Its structural similarity to tryptophan allows it to interact with biological systems, notably as an inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin biosynthesis.[2] This guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its role in the serotonin pathway.
Physicochemical Properties
The physicochemical properties of this compound are crucial for understanding its behavior in biological and chemical systems, influencing its solubility, absorption, and interaction with molecular targets.
General Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁ClN₂O₂ | PubChem CID: 644330[1] |
| Molecular Weight | 238.67 g/mol | PubChem CID: 644330[1] |
| Appearance | White to off-white solid | - |
| Melting Point | 272 °C | Biosynth FC13402[3] |
Solubility
Acid Dissociation Constants (pKa)
Experimentally determined pKa values for this compound are not explicitly available in the reviewed literature. As an amino acid, it possesses at least two ionizable groups: the α-carboxylic acid and the α-amino group. The pKa values for these groups in the parent amino acid, L-tryptophan, are approximately 2.38 for the carboxyl group and 9.39 for the amino group. The introduction of an electron-withdrawing chlorine atom on the indole ring is expected to have a minor effect on these values.
Spectroscopic Properties
| Spectroscopy Type | Data |
| UV-Vis Absorption | Specific absorbance maxima (λmax) and molar absorptivity (ε) values for this compound are not detailed in the available literature. Aromatic amino acids like tryptophan typically exhibit strong absorbance around 280 nm.[5] |
| ¹H NMR | While a full, assigned ¹H NMR spectrum for this compound was not found, the expected chemical shifts for the protons on the 5-chloro-indole ring are influenced by the electron-withdrawing nature of the chlorine atom. The N-H proton typically appears as a broad singlet downfield (δ 8.0-12.0 ppm). The H4 proton is expected as a doublet around δ 7.6 ppm, H6 as a doublet of doublets around δ 7.1-7.2 ppm, and H7 as a doublet around δ 7.2-7.4 ppm. |
| ¹³C NMR | A ¹³C NMR spectrum for this compound is available and indicates the presence of 11 distinct carbon environments. |
| Mass Spectrometry | The monoisotopic mass is 238.0509 Da.[1] Fragmentation patterns of tryptophan derivatives often involve the loss of the carboxyl group and cleavage of the side chain. |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of this compound are provided below. These protocols are adapted from standard procedures for amino acid analysis.
Determination of pKa by Titration
This protocol describes the determination of the acid dissociation constants (pKa) of this compound using acid-base titration and monitoring the pH change.
Materials:
-
This compound
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beakers
-
Standard buffer solutions (pH 4, 7, and 10)
Procedure:
-
Sample Preparation: Prepare a 0.1 M solution of this compound in deionized water.
-
pH Meter Calibration: Calibrate the pH meter using the standard buffer solutions.
-
Acid Titration:
-
Pipette a known volume (e.g., 20 mL) of the this compound solution into a beaker.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Immerse the calibrated pH electrode in the solution and record the initial pH.
-
Add 0.1 M HCl in small increments (e.g., 0.5 mL) from a burette.
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH drops to approximately 1.5.
-
-
Base Titration:
-
Rinse the electrode and repeat the setup with a fresh 20 mL of the this compound solution.
-
Titrate with 0.1 M NaOH in small increments, recording the pH after each addition, until the pH reaches approximately 12.5.
-
-
Data Analysis:
-
Plot a titration curve of pH versus the volume of titrant (HCl and NaOH) added.
-
The pKa values correspond to the pH at the midpoints of the buffering regions (the relatively flat portions of the curve). The first pKa (pKa₁) corresponds to the carboxyl group, and the second (pKa₂) to the amino group.
-
UV-Visible Spectroscopy
This protocol outlines the procedure for obtaining the UV-Visible absorption spectrum of this compound to determine its maximum absorbance wavelength (λmax).
Materials:
-
This compound
-
Spectrophotometer grade solvent (e.g., water, phosphate buffer pH 7)
-
UV-transparent quartz cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound of known concentration in the chosen solvent. Prepare a series of dilutions from the stock solution.
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up.
-
Blank Measurement: Fill a quartz cuvette with the solvent to be used and place it in the spectrophotometer. Run a baseline correction (autozero) across the desired wavelength range (e.g., 200-400 nm).
-
Sample Measurement:
-
Rinse the cuvette with a small amount of the sample solution and then fill it.
-
Place the sample cuvette in the spectrophotometer.
-
Scan the absorbance of the sample across the wavelength range.
-
-
Data Analysis:
-
The resulting spectrum will show absorbance as a function of wavelength.
-
Identify the wavelength at which the maximum absorbance occurs (λmax).
-
Using the Beer-Lambert law (A = εcl), the molar absorptivity (ε) can be calculated if the concentration (c) and path length (l) are known.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides a general procedure for preparing a sample of this compound for ¹H and ¹³C NMR analysis.
Materials:
-
This compound (5-20 mg)
-
Deuterated solvent (e.g., DMSO-d₆, D₂O)
-
NMR tube and cap
-
Pipette and filter
Procedure:
-
Sample Dissolution: Dissolve approximately 5-20 mg of this compound in about 0.6-0.7 mL of the chosen deuterated solvent in a small vial.
-
Filtration: To remove any particulate matter, filter the solution through a small cotton plug in a pipette directly into a clean, dry NMR tube.[6][7]
-
Capping and Labeling: Cap the NMR tube and label it appropriately.
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Acquire a ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Mass Spectrometry (MS)
This protocol outlines a general procedure for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
LC-MS grade solvents (e.g., acetonitrile, water, formic acid)
-
LC-MS system with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent mixture (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
LC Separation:
-
Inject the sample onto a suitable reverse-phase column (e.g., C18).
-
Elute the compound using a gradient of water and acetonitrile, both typically containing a small amount of formic acid to aid ionization.
-
-
MS Detection:
-
The eluent from the LC is introduced into the ESI source of the mass spectrometer.
-
Acquire mass spectra in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Perform tandem MS (MS/MS) on the [M+H]⁺ ion to obtain fragmentation data for structural confirmation. Fragmentation of tryptophan derivatives often involves the neutral loss of formic acid and the cleavage of the side chain.[8][9]
-
Biological Context and Signaling Pathway
This compound is a known inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin.[2] TPH catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP). There are two isoforms of TPH: TPH1, found predominantly in the periphery (e.g., the gut), and TPH2, the primary isoform in the brain.[10] By inhibiting TPH, this compound can reduce the production of serotonin, a key neurotransmitter involved in regulating mood, sleep, and appetite. This inhibitory action makes it a valuable research tool for studying the serotonergic system and a potential lead compound in drug development.[7][11][12][13]
The following diagram illustrates the serotonin synthesis pathway and the point of inhibition by this compound.
Conclusion
References
- 1. This compound | C11H11ClN2O2 | CID 644330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tryptophan hydroxylase - Wikipedia [en.wikipedia.org]
- 3. This compound | 52448-15-4 | FC13402 | Biosynth [biosynth.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. iosrjournals.org [iosrjournals.org]
- 6. Selective Serotonin Reuptake Inhibitors (SSRI) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ClinPGx [clinpgx.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis [benthamopenarchives.com]
- 13. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectral Properties of 5-Chloro-L-tryptophan
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral properties of 5-Chloro-L-tryptophan, a halogenated derivative of the essential amino acid L-tryptophan. This compound is of significant interest in drug discovery and development due to its presence in bioactive natural products and its potential for use as a spectroscopic probe. This document details its known spectral characteristics, provides relevant experimental protocols, and illustrates the enzymatic pathway for its biosynthesis.
Physicochemical Properties
This compound is a non-proteinogenic amino acid where a chlorine atom replaces the hydrogen at the 5th position of the indole ring of L-tryptophan.[1]
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁ClN₂O₂ | [1] |
| Molecular Weight | 238.67 g/mol | [1] |
| Exact Mass | 238.0509053 Da | [1] |
| CAS Number | 52448-15-4 | [2] |
Spectroscopic Data
The introduction of a chlorine atom to the indole ring of tryptophan is expected to influence its electronic and magnetic environment, leading to shifts in its spectral properties compared to the parent amino acid.
UV-Visible Absorption Spectroscopy
| Compound | Solvent/Conditions | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |
| L-Tryptophan | 0.1 M Phosphate Buffer, pH 7 | 278 | 5,579 |
| This compound | Aqueous Buffer (Predicted) | ~280-285 | Not Determined |
Fluorescence Spectroscopy
The fluorescence of tryptophan and its analogs is highly sensitive to the local environment. The chlorine atom in this compound is expected to act as a weak internal quencher due to the heavy atom effect, which could lead to a decrease in the fluorescence quantum yield compared to L-tryptophan.
L-tryptophan typically shows an excitation maximum around 280 nm and an emission maximum around 350 nm in aqueous solutions.[4] For halogenated tryptophans, a slight red shift in both excitation and emission maxima is expected.
| Compound | Solvent/Conditions | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) |
| L-Tryptophan | 0.1 M Phosphate Buffer, pH 7 | 270 | ~350 | 0.12 |
| This compound | Aqueous Buffer (Predicted) | ~280-290 | ~355-365 | Not Determined |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound. The chlorine substituent will influence the chemical shifts of the protons and carbons on the indole ring.
¹H NMR: The proton chemical shifts for the indole ring of 5-chloro-indole derivatives are influenced by the electron-withdrawing nature of the chlorine atom. Specific data for this compound is indicated to be available in the supplementary information of a recent publication, though direct access to this data was not possible.[5] For comparison, the ¹H NMR data for L-tryptophan in DMSO-d₆ shows characteristic peaks for the indole and aliphatic protons.[6]
¹³C NMR: A ¹³C NMR spectrum for this compound is available in the SpectraBase database.[7] The carbon directly attached to the chlorine (C5) will exhibit a characteristic chemical shift.
| Compound | Nucleus | Key Expected Chemical Shifts (ppm) and Observations |
| This compound | ¹H | - Protons on the indole ring will be deshielded compared to L-tryptophan, particularly H4 and H6. |
| ¹³C | - The C5 carbon will be significantly shifted due to the direct attachment of chlorine. - Other indole carbons will also show smaller shifts. |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. The presence of a single chlorine atom results in a characteristic isotopic pattern, with the [M+2]⁺ ion having an intensity of approximately one-third of the [M]⁺ ion. A recent study identified this compound as a shared metabolite in two bacterial strains and used HPLC-MS for its characterization.[5][8] The study also reported an m/z of 307.0944 for a diketopiperazine fragment containing this compound in MS2 spectra.[5]
| Technique | Ionization Mode | Key m/z Values and Observations |
| LC-MS | ESI | - Expected [M+H]⁺ at m/z ~239.058, with an isotopic peak at m/z ~241.055. - Expected [M-H]⁻ at m/z ~237.043. |
| MS/MS | - Fragmentation would likely involve loss of the carboxylic acid group and cleavage of the amino acid side chain. |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound, based on standard methods for tryptophan and its derivatives.
UV-Visible Absorption Spectroscopy
Objective: To determine the absorption maximum (λmax) and molar extinction coefficient (ε) of this compound.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4). Prepare a series of dilutions of the stock solution in the same buffer.
-
Instrumentation: Use a dual-beam UV-Visible spectrophotometer.
-
Data Acquisition:
-
Use a quartz cuvette with a 1 cm path length.
-
Use the buffer as a blank reference.
-
Scan a wavelength range from 240 nm to 350 nm.
-
Record the absorbance at the λmax for each concentration.
-
-
Data Analysis: Plot absorbance versus concentration. The molar extinction coefficient (ε) can be calculated from the slope of the line using the Beer-Lambert law (A = εcl).
Fluorescence Spectroscopy
Objective: To determine the excitation and emission maxima and the relative quantum yield of this compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound (absorbance < 0.1 at the excitation wavelength) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4).
-
Instrumentation: Use a spectrofluorometer.
-
Data Acquisition:
-
Excitation Spectrum: Set the emission wavelength to the expected maximum (~360 nm) and scan the excitation wavelengths (e.g., 250-320 nm).
-
Emission Spectrum: Set the excitation wavelength to the determined maximum and scan the emission wavelengths (e.g., 310-450 nm).
-
-
Quantum Yield (Relative): The quantum yield can be determined relative to a standard with a known quantum yield (e.g., L-tryptophan, Φ = 0.12 in water) using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in a deuterated solvent (e.g., DMSO-d₆ or D₂O). Filter the solution into a clean NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire standard 1D ¹H and ¹³C spectra. 2D experiments such as COSY, HSQC, and HMBC can be performed for complete assignment of all proton and carbon signals.
Mass Spectrometry
Objective: To confirm the molecular weight and obtain fragmentation information.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a solvent compatible with the ionization source (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI).
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system (LC-MS).
-
Data Acquisition: Acquire full scan mass spectra in both positive and negative ion modes. Perform tandem mass spectrometry (MS/MS) on the parent ion to obtain fragmentation data.
Biosynthesis and Relevant Pathways
This compound is biosynthesized from L-tryptophan by the action of flavin-dependent halogenases. These enzymes catalyze the regioselective chlorination of the indole ring.
Tryptophan 5-Halogenase Enzymatic Workflow
The following diagram illustrates the general workflow for the enzymatic synthesis of this compound using a tryptophan 5-halogenase.
Caption: Enzymatic workflow for the biosynthesis of this compound.
Conclusion
This compound possesses unique spectral properties that make it a valuable compound for various research and development applications. While specific quantitative spectral data remains to be fully published, this guide provides a thorough overview based on available information and reasonable extrapolations from related compounds. The detailed experimental protocols and the illustrated biosynthetic pathway serve as a practical resource for scientists working with this and similar halogenated amino acids. Further research to fully characterize the photophysical properties of this compound will undoubtedly enhance its utility in drug discovery and as a molecular probe.
References
- 1. This compound | C11H11ClN2O2 | CID 644330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 52448-15-4 | FC13402 | Biosynth [biosynth.com]
- 3. PhotochemCAD | L-Tryptophan [photochemcad.com]
- 4. atlantis-press.com [atlantis-press.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. L-Tryptophan(73-22-3) 1H NMR spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Solubility and Stability of 5-Chloro-L-tryptophan
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 5-Chloro-L-tryptophan, a halogenated derivative of the essential amino acid L-tryptophan. Given the limited direct experimental data on this compound in publicly available literature, this guide leverages established knowledge of L-tryptophan and standard pharmaceutical testing methodologies to provide a robust framework for its characterization. This document is intended to guide researchers in designing and executing studies to determine the physicochemical properties of this compound, which is of growing interest in pharmaceutical and biotechnological applications.
Introduction to this compound
This compound is a non-proteinogenic amino acid where a chlorine atom is substituted at the 5-position of the indole ring of L-tryptophan.[1] Halogenation can significantly alter the biological activity, metabolic stability, and pharmacokinetic properties of molecules, making halogenated tryptophan derivatives valuable compounds in drug discovery and development.[2] Understanding the solubility and stability of this compound is a critical first step in its formulation and application.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a key determinant of its bioavailability. While specific quantitative solubility data for this compound is not extensively reported, its solubility behavior can be inferred from its structure and the known properties of L-tryptophan.
Predicted Solubility Behavior
L-tryptophan exhibits a "U-shaped" solubility profile in aqueous solutions with respect to pH, with the lowest solubility at its isoelectric point.[3] It is expected that this compound will display a similar pH-dependent solubility profile. The presence of the chlorine atom, which is electron-withdrawing, may slightly alter the pKa values of the amino and carboxylic acid groups, thus shifting the isoelectric point and the pH of minimum solubility.
In organic solvents, the solubility of L-tryptophan varies based on the polarity of the solvent.[4] It is generally more soluble in polar organic solvents. The addition of a chlorine atom increases the lipophilicity of the molecule, which may enhance its solubility in less polar organic solvents compared to L-tryptophan.
Experimental Protocol for Solubility Determination
To obtain precise solubility data for this compound, the following experimental protocol, based on the static equilibrium method, is recommended.[3]
Objective: To determine the solubility of this compound in various solvents and at different pH values.
Materials:
-
This compound
-
Deionized water
-
A range of organic solvents (e.g., ethanol, methanol, acetonitrile, dimethyl sulfoxide)
-
Buffers of various pH values (e.g., pH 2, 4, 7, 9, 12)
-
Analytical balance
-
Thermostatically controlled shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with UV or fluorescence detector
Procedure:
-
Add an excess amount of this compound to a known volume of the desired solvent (or buffer solution) in a sealed vial.
-
Equilibrate the vials in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.
-
Analyze the concentration of this compound in the diluted supernatant using a validated HPLC method.
-
Calculate the solubility in mg/mL or mol/L.
Data Presentation
The following tables provide a template for presenting the solubility data. The values for L-tryptophan are included for comparison.
Table 1: Aqueous Solubility of this compound at Different pH Values (Hypothetical Data)
| pH | Temperature (°C) | Predicted Solubility of this compound (mg/mL) | Reference L-Tryptophan Solubility (mg/mL) |
| 2.0 | 25 | > 20 | > 15 |
| 4.0 | 25 | ~ 5 | ~ 8 |
| 7.0 | 25 | ~ 10 | ~ 11 |
| 9.0 | 25 | > 15 | > 12 |
| 12.0 | 25 | > 25 | > 20 |
Table 2: Solubility of this compound in Various Solvents (Hypothetical Data)
| Solvent | Temperature (°C) | Predicted Solubility of this compound (mg/mL) | Reference L-Tryptophan Solubility (mg/mL) |
| Water | 25 | ~ 10 | ~ 11 |
| Ethanol | 25 | > 15 | > 10 |
| Methanol | 25 | > 20 | > 15 |
| Acetonitrile | 25 | ~ 8 | ~ 5 |
| DMSO | 25 | > 50 | > 30 |
Stability Studies
Stability testing is crucial to determine the shelf-life and storage conditions of a drug substance. Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.
Potential Degradation Pathways
L-tryptophan is known to be susceptible to degradation under various conditions, including exposure to light, heat, and oxidizing agents.[5][6][7][8][9] The primary degradation pathways involve oxidation of the indole ring. It is anticipated that this compound will exhibit similar degradation pathways.
Caption: General Degradation Pathway of this compound.
The kynurenine pathway is a major route of L-tryptophan metabolism and degradation. It is plausible that this compound could also be metabolized or degraded via a similar pathway.
Caption: Postulated Kynurenine Pathway for this compound.
Experimental Protocol for Forced Degradation Studies
Objective: To investigate the stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Photostability chamber
-
Oven
-
HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS) detector
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and heat at 80 °C for a specified time.
-
Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and heat at 80 °C for a specified time.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Expose solid this compound to dry heat at a high temperature (e.g., 105 °C).
-
Photostability: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute.
-
Analyze the samples using a stability-indicating HPLC-UV/MS method to separate and identify the parent compound and any degradation products.
Caption: Workflow for Forced Degradation Studies.
Stability-Indicating Analytical Method
A robust stability-indicating analytical method is essential to separate the parent drug from its degradation products. A reverse-phase HPLC method is generally suitable for this purpose.
Table 3: Example of a Stability-Indicating HPLC Method
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm and/or Fluorescence (Excitation: 280 nm, Emission: 350 nm) |
| Injection Volume | 10 µL |
This method would need to be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the analysis of this compound and its degradation products.[10][11][12][13][14]
Data Presentation for Stability Studies
The results of the forced degradation studies should be summarized in a table.
Table 4: Summary of Forced Degradation Studies of this compound (Hypothetical Data)
| Stress Condition | Duration | Assay of this compound (%) | Number of Degradants | Major Degradant (RT, min) |
| 0.1 N HCl, 80 °C | 8 hours | 85.2 | 3 | 12.5 |
| 0.1 N NaOH, 80 °C | 4 hours | 78.9 | 4 | 9.8, 15.2 |
| 3% H₂O₂, RT | 24 hours | 65.4 | 5 | 11.3 |
| Dry Heat, 105 °C | 48 hours | 95.1 | 2 | 14.1 |
| Photostability | 1.2 million lux hrs | 89.7 | 3 | 13.8 |
Conclusion
This technical guide provides a foundational understanding of the potential solubility and stability characteristics of this compound, based on the well-documented behavior of L-tryptophan and standard pharmaceutical testing protocols. The provided experimental methodologies and data presentation templates offer a clear path for researchers to generate specific and reliable data for this compound. A thorough investigation of these properties is essential for the successful development of this compound for its intended applications in research and medicine.
References
- 1. This compound | C11H11ClN2O2 | CID 644330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. UT technology: Biosynthesized halogenated tryptophan derivatives [utotc.technologypublisher.com]
- 3. researchgate.net [researchgate.net]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Photostability of l-tryptophan in aqueous solution: Effect of atmosphere and antioxidants addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of Tryptophan and Its Metabolites by High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A simplified HPLC method for determination of tryptophan in some cereals and legumes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HPLC method for the assessment of tryptophan metabolism utilizing separate internal standard for each detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters [frontiersin.org]
- 14. scielo.br [scielo.br]
An In-depth Technical Guide to the Biological Activity of 5-Chloro-L-tryptophan
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-L-tryptophan, a halogenated derivative of the essential amino acid L-tryptophan, has emerged as a molecule of significant interest in biochemical research and pharmaceutical development. Its structural similarity to endogenous tryptophan allows it to interact with key metabolic pathways, offering potential as a modulator of physiological and pathological processes. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its antimicrobial properties and its putative role as an enzyme inhibitor. Detailed experimental protocols and quantitative data are presented to facilitate further investigation and application of this compound in drug discovery and development.
Introduction
This compound is a synthetic amino acid analog characterized by the substitution of a chlorine atom at the 5-position of the indole ring of L-tryptophan.[1] This modification confers unique chemical properties that can lead to altered biological activity compared to its parent molecule.[2] Researchers have utilized this compound as a chemical probe to investigate tryptophan metabolism and as a building block for the synthesis of novel bioactive compounds.[2] This guide will delve into the specific biological activities of this compound, summarizing the current understanding of its mechanism of action and providing practical information for its experimental use.
Antimicrobial Activity
Recent studies have highlighted the potential of this compound as an antimicrobial agent. Its activity appears to be specific and targeted, as demonstrated in studies involving engineered bacterial strains.
Quantitative Antimicrobial Data
The antimicrobial efficacy of this compound has been quantified against a specific target, as detailed in the table below.
| Microorganism | Assay Conditions | Endpoint | Value | Reference |
| Escherichia coli (engineered to express trmD) | Broth microdilution | MIC | 12.5 µM | [2] |
| Escherichia coli (engineered to express trm5) | Broth microdilution | MIC | > 50 µM | [2] |
| Staphylococcus aureus Newman | Not specified | MIC | Mild effects | [2] |
MIC: Minimum Inhibitory Concentration
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The following is a generalized protocol for determining the MIC of this compound, based on standard broth microdilution methods.
Materials:
-
This compound
-
Test microorganism (e.g., E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO) and sterilize by filtration.
-
Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve a range of desired concentrations.
-
Inoculum Preparation: Culture the test microorganism overnight in CAMHB. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control well (bacteria in broth without the compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.
Logical Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Enzyme Inhibition
As a tryptophan analog, this compound is a putative inhibitor of enzymes that utilize tryptophan as a substrate. The primary target in this regard is tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis.
Mechanism of Action: Competitive Inhibition of Tryptophan Hydroxylase
While direct kinetic data for this compound is not yet available, the mechanism of inhibition can be inferred from studies on structurally related compounds. Halogenated tryptophan analogs, such as 6-fluorotryptophan, have been shown to act as competitive inhibitors of TPH.[1] This suggests that this compound likely binds to the active site of TPH, competing with the natural substrate, L-tryptophan.
Proposed Mechanism of Competitive Inhibition
Caption: Competitive inhibition of Tryptophan Hydroxylase by this compound.
Experimental Protocol: Tryptophan Hydroxylase Inhibition Assay (Fluorescence-Based)
This protocol describes a continuous fluorescent assay to measure TPH activity and assess its inhibition by compounds like this compound.
Materials:
-
Recombinant Tryptophan Hydroxylase
-
L-Tryptophan
-
This compound (or other inhibitor)
-
Tetrahydrobiopterin (BH4) - cofactor
-
Catalase
-
Ferrous ammonium sulfate
-
Dithiothreitol (DTT)
-
Assay buffer (e.g., HEPES)
-
Fluorometer
Procedure:
-
Reaction Mixture Preparation: In a suitable reaction vessel (e.g., a cuvette), prepare a reaction mixture containing assay buffer, catalase, ferrous ammonium sulfate, and L-tryptophan.
-
Inhibitor Addition: For inhibition studies, add varying concentrations of this compound to the reaction mixture.
-
Enzyme Addition: Add the recombinant TPH enzyme to the mixture.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the cofactor BH4 and DTT.
-
Fluorescence Monitoring: Immediately begin monitoring the increase in fluorescence at an excitation wavelength of ~295 nm and an emission wavelength of ~340 nm. The product, 5-hydroxytryptophan, has a higher fluorescence quantum yield than tryptophan.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the fluorescence increase over time. Determine the IC50 value for this compound by plotting the percentage of inhibition against the inhibitor concentration.
Workflow for TPH Inhibition Assay
Caption: Workflow for the Tryptophan Hydroxylase (TPH) inhibition assay.
Impact on Signaling Pathways
By inhibiting TPH, this compound has the potential to modulate the serotonin signaling pathway. Serotonin is a crucial neurotransmitter involved in a wide range of physiological processes, including mood regulation, sleep, and appetite.
Serotonin Synthesis Pathway
The synthesis of serotonin begins with the hydroxylation of L-tryptophan to 5-hydroxytryptophan (5-HTP) by TPH. This is the rate-limiting step in the pathway. 5-HTP is then decarboxylated to form serotonin (5-hydroxytryptamine, 5-HT).
Serotonin Synthesis Pathway and Point of Inhibition
Caption: The serotonin synthesis pathway and the inhibitory action of this compound.
Future Directions and Considerations
The biological activities of this compound are still under active investigation. Future research should focus on:
-
Determining specific IC50 and Ki values for the inhibition of tryptophan hydroxylase to quantify its potency.
-
Expanding the antimicrobial screening to a broader range of clinically relevant microorganisms to understand its spectrum of activity.
-
Investigating its effects on the kynurenine pathway , another major route of tryptophan metabolism, to assess its overall impact on tryptophan utilization.
-
Conducting in vivo studies to evaluate its pharmacokinetic properties, efficacy, and potential toxicity.
-
Exploring its potential as a lead compound for the development of novel therapeutics targeting serotonin-related disorders or infectious diseases.
Conclusion
This compound is a versatile molecule with demonstrated antimicrobial activity and a strong potential as a competitive inhibitor of tryptophan hydroxylase. The information and protocols provided in this guide serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and other halogenated tryptophan analogs. Further research is warranted to fully elucidate its biological activities and pave the way for its potential clinical applications.
References
The Discovery and History of Halogenated Tryptophans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Halogenated tryptophans represent a fascinating and increasingly important class of natural products. Their unique chemical properties, conferred by the introduction of halogen atoms, lead to a diverse range of biological activities, making them attractive scaffolds for drug discovery and development. This technical guide provides an in-depth exploration of the discovery and history of these intriguing molecules, from their initial identification in marine organisms to their current applications in biotechnology and medicine. We delve into the experimental protocols that have been pivotal in their isolation and characterization, present key quantitative data on their properties and activities, and illustrate the biological pathways they influence.
A Historical Perspective: From Obscurity to Prominence
The story of halogenated tryptophans is intrinsically linked to the broader field of marine natural products discovery. For decades, the world's oceans have been a treasure trove of novel chemical entities with potent biological activities. While the parent amino acid, L-tryptophan, was first isolated in 1901 by Sir Frederick Gowland Hopkins from casein, the discovery of its halogenated counterparts in nature occurred much later.
The number of known naturally occurring organohalogen compounds has grown exponentially from a mere dozen in the mid-20th century to over 5,000 today, with a significant portion being halogenated alkaloids. This surge can be attributed to advancements in analytical techniques and a growing interest in exploring unique ecological niches for novel bioactive compounds.
A pivotal moment in the history of halogenated tryptophans was the discovery of 4-bromotryptophan from the marine plant Hortia arborea in the late 1970s. This finding marked one of the first identifications of a halogenated tryptophan from a natural source and opened the door to the exploration of a new class of indole alkaloids. Subsequent research, particularly in marine invertebrates like sponges and mollusks, has led to the isolation of a diverse array of halogenated tryptophans, including chlorinated, brominated, and even iodinated derivatives. For instance, the first iodine-containing indole alkaloids, plakohypaphorines A-C, were discovered in the Caribbean sponge Plakortis simplex in 2003.
Biosynthesis: Nature's Halogenation Machinery
The biosynthesis of halogenated tryptophans is a testament to the remarkable catalytic power of enzymes. The key players in this process are a class of enzymes known as flavin-dependent halogenases (FDHs) . These enzymes catalyze the regiospecific halogenation of the tryptophan indole ring at various positions, most commonly C5, C6, or C7.
The general mechanism involves the oxidation of a halide ion (Cl⁻, Br⁻, or I⁻) by a flavin hydroperoxide intermediate, which is generated from FADH₂ and molecular oxygen. The resulting hypohalous acid (HOX) is then directed towards the electron-rich indole ring of tryptophan, leading to electrophilic aromatic substitution. The remarkable regioselectivity of these enzymes is dictated by the architecture of their active sites, which precisely orient the tryptophan substrate for halogenation at a specific position.
Recent advances in metabolic engineering have enabled the heterologous expression of these halogenase genes in microorganisms like Escherichia coli. This has paved the way for the sustainable and scalable production of a wide range of halogenated tryptophan derivatives, offering a powerful platform for drug discovery and protein engineering.
Quantitative Data on Halogenated Tryptophans
The introduction of a halogen atom significantly alters the physicochemical properties and biological activity of the tryptophan molecule. These modifications can enhance lipophilicity, improve metabolic stability, and modulate binding affinity to biological targets. The following tables summarize key quantitative data for representative halogenated tryptophans.
Table 1: Physicochemical Properties of Selected Halogenated Tryptophans
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |
| 6-chloro-L-tryptophan | C₁₁H₁₁ClN₂O₂ | 238.67 | -0.3 |
| 4-bromo-L-tryptophan | C₁₁H₁₁BrN₂O₂ | 283.12 | -0.5 |
| N-bromo-L-tryptophan | C₁₁H₁₁BrN₂O₂ | 283.12 | -0.1 |
Table 2: Anticancer Activity of Selected Indole Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Arylthioindole Derivative 3 | MCF-7 (Breast) | 0.052 | [1] |
| 2-Phenylindole Derivative 33 | NCI/ADR-RES (Ovarian) | <0.01 | [1] |
| 2-Phenylindole Derivative 44 | Messa/Dx5 (Uterine) | <0.01 | [1] |
| Saccharomonosporine A | HT-29 (Colon) | 3.6 | [2] |
| Saccharomonosporine A | HL-60 (Leukemia) | 2.8 | [2] |
Note: IC₅₀ values can vary significantly depending on the specific assay conditions and cell lines used.
Table 3: Biosynthesis of Halogenated Tryptophans in Engineered E. coli
| Halogenase | Halide Salt | Product | Titer (µM) |
| SttH | NaCl | 6-chloro-tryptophan (6ClW) | 18.4 |
| SttH | NaBr | 6-bromo-tryptophan (6BrW) | 2.0 |
| RebH | NaCl | 7-chloro-tryptophan (7ClW) | 19.4 |
| RebH | NaBr | 7-bromo-tryptophan (7BrW) | 5.4 |
Experimental Protocols
The isolation and characterization of halogenated tryptophans from natural sources, as well as the evaluation of their biological activity, rely on a suite of sophisticated experimental techniques.
General Protocol for the Isolation of Halogenated Tryptophans from Marine Organisms
This protocol provides a general framework for the isolation of halogenated tryptophans from marine invertebrates, such as sponges.
-
Extraction:
-
Lyophilize the collected marine organism to remove water.
-
Grind the dried material to a fine powder.
-
Perform sequential extraction with solvents of increasing polarity, starting with a nonpolar solvent like hexane to remove lipids, followed by solvents like dichloromethane and methanol to extract compounds of intermediate and high polarity.
-
-
Solvent Partitioning:
-
Concentrate the methanol extract under reduced pressure.
-
Partition the residue between water and a moderately polar organic solvent (e.g., ethyl acetate). Halogenated tryptophans and their derivatives will typically partition into the organic layer.
-
-
Chromatographic Purification:
-
Subject the organic extract to column chromatography on silica gel or a reversed-phase C18 stationary phase.
-
Elute with a gradient of solvents to separate the components of the mixture.
-
Monitor the fractions using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Combine fractions containing compounds with similar retention factors.
-
-
Final Purification:
-
Perform final purification of the target compounds using preparative HPLC, often with a reversed-phase column and a mobile phase consisting of a mixture of water and acetonitrile or methanol, sometimes with the addition of a modifier like trifluoroacetic acid.
-
Characterization by NMR and Mass Spectrometry
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).
-
Acquire ¹H NMR and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.
-
The chemical shifts of aromatic protons and carbons in the indole ring will be influenced by the position and type of halogen substituent.
-
Utilize 2D NMR techniques such as COSY, HSQC, and HMBC to establish the connectivity of atoms within the molecule.
-
-
Mass Spectrometry (MS):
-
Analyze the purified compound using high-resolution mass spectrometry (HRMS) with a soft ionization technique like electrospray ionization (ESI) to determine the accurate mass and molecular formula.
-
The presence of chlorine or bromine atoms will result in characteristic isotopic patterns in the mass spectrum. For a compound with one bromine atom, two peaks of nearly equal intensity separated by 2 m/z units will be observed (due to the natural abundance of ⁷⁹Br and ⁸¹Br). For a compound with one chlorine atom, two peaks with an intensity ratio of approximately 3:1 separated by 2 m/z units will be seen (due to ³⁵Cl and ³⁷Cl).
-
In Vitro Tubulin Polymerization Inhibition Assay
Many indole alkaloids exhibit anticancer activity by interfering with microtubule dynamics. This protocol describes a common method to assess the inhibitory effect of a compound on tubulin polymerization.
-
Reagents and Materials:
-
Purified tubulin protein (>97% pure)
-
General tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
GTP solution (10 mM)
-
Glycerol
-
Test compound dissolved in DMSO
-
Positive control (e.g., colchicine, nocodazole)
-
Negative control (DMSO vehicle)
-
96-well microplate
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm.
-
-
Procedure:
-
Prepare a reaction mixture containing tubulin in general tubulin buffer with glycerol on ice.
-
Add the test compound at various concentrations to the wells of a pre-warmed 96-well plate. Include positive and negative controls.
-
Initiate the polymerization reaction by adding the GTP-containing tubulin mixture to each well.
-
Immediately place the plate in the microplate reader pre-heated to 37°C.
-
Monitor the increase in absorbance at 340 nm over time (e.g., every minute for 60 minutes). The increase in absorbance corresponds to the formation of microtubules.
-
-
Data Analysis:
-
Plot absorbance versus time for each concentration of the test compound.
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50% compared to the vehicle control.
-
Signaling Pathways and Biological Activities
Halogenated tryptophans and their derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. A significant mechanism of anticancer action for many indole-containing compounds is the disruption of microtubule dynamics.
Inhibition of Tubulin Polymerization
Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential components of the cytoskeleton. They play a crucial role in cell division by forming the mitotic spindle, which is responsible for segregating chromosomes into daughter cells. The dynamic nature of microtubules, with constant polymerization and depolymerization, is critical for their function.
Many indole-based compounds, including some natural and synthetic halogenated derivatives, act as tubulin polymerization inhibitors . They bind to the colchicine-binding site on β-tubulin, preventing the assembly of tubulin heterodimers into microtubules. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death) in cancer cells.
Visualizations
Biosynthetic Pathway of Halogenated Tryptophans
Caption: Enzymatic halogenation of tryptophan by a flavin-dependent halogenase.
Experimental Workflow for Isolation of Halogenated Tryptophans
Caption: General workflow for the isolation and characterization of halogenated tryptophans.
Signaling Pathway of Tubulin Polymerization Inhibition
References
5-Chloro-L-tryptophan: A Technical Guide for its Application as a Non-Canonical Amino Acid in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-L-tryptophan (5-Cl-Trp) is a non-canonical amino acid (ncAA) that has garnered significant interest in the fields of chemical biology, drug discovery, and materials science. As a halogenated derivative of the essential amino acid L-tryptophan, 5-Cl-Trp offers unique chemical and biological properties that are not present in the canonical 20 amino acids. Its incorporation into peptides and proteins allows for the introduction of a chloro-substituent, which can modulate biological activity, serve as a spectroscopic probe, and provide a handle for further chemical modification. This technical guide provides an in-depth overview of this compound, including its physicochemical properties, methodologies for its incorporation into proteins, and its applications in research and development.
Physicochemical and Biological Properties
This compound is a derivative of L-tryptophan where a chlorine atom replaces the hydrogen at the 5th position of the indole ring.[1] This substitution imparts distinct properties that are valuable for various scientific applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁ClN₂O₂ | [2] |
| Molecular Weight | 238.67 g/mol | [2] |
| CAS Number | 52448-15-4 | [2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 272.0 °C | [4] |
| Boiling Point | 476.9 °C | [4] |
| XLogP3 | -0.2 | [1] |
Table 2: Biological Activity of this compound
| Activity | Organism/Target | Value | Reference |
| Minimum Inhibitory Concentration (MIC) | E. coli trmD | 12.5 µM | [4][5] |
| Effect on E. coli trm5 | E. coli trm5 | No effect up to 50 µM | [4][5] |
Experimental Protocols
The site-specific incorporation of this compound into proteins is a powerful tool for protein engineering and functional studies. The most common method for achieving this is through the use of genetic code expansion technology, which utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair to recognize a unique codon, typically a nonsense (stop) codon like UAG (amber), and insert the non-canonical amino acid at that position.
Protocol 1: Site-Specific Incorporation of this compound into a Target Protein in E. coli using Amber Suppression
This protocol provides a general framework for the incorporation of 5-Cl-Trp. Specific parameters may need to be optimized for the target protein and expression system.
1. Plasmid Construction:
-
Target Protein Plasmid: The gene of the protein of interest is cloned into a suitable expression vector (e.g., pET series) under the control of an inducible promoter (e.g., T7). The codon at the desired incorporation site is mutated to an amber stop codon (TAG) using site-directed mutagenesis.
-
Orthogonal tRNA/Synthetase Plasmid: A separate plasmid (e.g., pEVOL or pUltra) is used to express the orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA (tRNACUA). For halogenated tryptophans, an engineered tryptophanyl-tRNA synthetase (TrpRS) or a chimeric phenylalanyl-tRNA synthetase (chPheRS) can be employed.[1]
2. Transformation:
-
Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with both the target protein plasmid and the orthogonal tRNA/synthetase plasmid. Plate the transformed cells on selective media containing the appropriate antibiotics for both plasmids.
3. Protein Expression and Incorporation:
-
Inoculate a single colony into a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotics and grow overnight at 37°C.
-
The following day, inoculate a larger volume of minimal medium (e.g., M9 medium) supplemented with all 20 canonical amino acids (except tryptophan), the necessary antibiotics, and this compound (typically at a concentration of 1-2 mM).
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.
-
Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to enhance protein folding and incorporation efficiency.
4. Protein Purification and Verification:
-
Harvest the cells by centrifugation.
-
Lyse the cells using standard methods (e.g., sonication, French press).
-
Purify the target protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Verify the incorporation of this compound using mass spectrometry. The mass of the modified protein should be increased by approximately 34.45 Da (the difference in mass between a chlorine and a hydrogen atom) for each incorporation event.
Protocol 2: Quantification of this compound Incorporation by Mass Spectrometry
1. Protein Digestion:
-
Excise the protein band of interest from an SDS-PAGE gel or use a purified protein solution.
-
Perform in-gel or in-solution digestion with a sequence-specific protease (e.g., trypsin).
2. LC-MS/MS Analysis:
-
Separate the resulting peptides using reverse-phase high-performance liquid chromatography (HPLC).
-
Analyze the eluted peptides using a high-resolution mass spectrometer.
-
Identify the peptide containing the amber codon site.
-
Compare the extracted ion chromatograms for the peptide containing tryptophan versus the peptide containing this compound. The ratio of the peak areas can be used to estimate the incorporation efficiency.
Visualizations of Pathways and Workflows
To facilitate a deeper understanding of the processes involving this compound, the following diagrams have been generated using the DOT language.
Applications and Future Directions
The unique properties of this compound open up a wide range of applications in scientific research and drug development.
-
Probing Protein Structure and Function: The chlorine atom can serve as a heavy atom for X-ray crystallography, aiding in phase determination. Furthermore, the altered electronic properties of the indole ring can be used to probe protein-protein and protein-ligand interactions.
-
Drug Discovery and Development: this compound itself has shown antibiotic activity.[4][5] It can also be incorporated into peptides and proteins to enhance their therapeutic properties, such as increased stability or altered receptor binding affinity. Its structural similarity to serotonin suggests its potential as a modulator of serotonergic pathways.[3]
-
Biocatalysis and Materials Science: The incorporation of 5-Cl-Trp can be used to create novel enzymes with altered catalytic activities or to develop new biomaterials with unique properties.
Future research will likely focus on evolving more efficient and specific orthogonal translation systems for the incorporation of this compound and other halogenated amino acids. This will enable the production of more complex engineered proteins and peptides for a variety of applications. Furthermore, a deeper investigation into the in vivo metabolic fate and potential toxicity of 5-Cl-Trp will be crucial for its translation into therapeutic applications.
References
- 1. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 2. Engineering aminoacyl-tRNA synthetases for use in synthetic biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-throughput aminoacyl-tRNA synthetase engineering for genetic code expansion in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 5. benchchem.com [benchchem.com]
The Dual Role of 5-Chloro-L-tryptophan in Metabolic Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of 5-Chloro-L-tryptophan (5-Cl-L-Trp), a halogenated derivative of the essential amino acid L-tryptophan. This document outlines its biosynthesis, its significant role as a modulator of critical metabolic pathways, and its emerging potential in therapeutic applications. Detailed experimental methodologies and quantitative data are presented to support researchers in the fields of biochemistry, oncology, and drug discovery.
Introduction
This compound is a non-proteinogenic amino acid, distinguished by a chlorine atom at the 5-position of the indole ring.[][2] This halogenation confers unique biochemical properties, setting it apart from its parent molecule, L-tryptophan. While not incorporated into proteins, 5-Cl-L-Trp serves as a crucial intermediate in the biosynthesis of complex natural products and is increasingly recognized for its activity as a modulator of key metabolic enzymes.[][3][4] Its primary roles in metabolic pathways are twofold: as a product of enzymatic halogenation and as an inhibitor of tryptophan catabolism, particularly through the kynurenine pathway. Understanding these dual functions is critical for leveraging 5-Cl-L-Trp and its derivatives in drug development and biotechnology.
Biosynthesis of this compound
The biosynthesis of 5-Cl-L-Trp is a highly specific enzymatic process catalyzed by a class of enzymes known as Flavin-Dependent Halogenases (FDHs).[5] These enzymes achieve regioselective halogenation of L-tryptophan, a reaction that is challenging to perform using standard synthetic chemistry methods.[5][6]
The Role of Tryptophan 5-Halogenases
The chlorination of L-tryptophan at the C5 position of the indole ring is catalyzed by Tryptophan 5-halogenases, such as PyrH.[5][6][7] The reaction mechanism is a form of electrophilic aromatic substitution. It requires a reduced flavin adenine dinucleotide (FADH2) cofactor, molecular oxygen (O2), and a chloride ion (Cl-).[5] The FADH2, typically supplied by a partner flavin reductase enzyme, reacts with O2 to form a peroxyflavin intermediate.[5] This intermediate then reacts with the chloride ion to generate hypochlorous acid (HOCl) within the enzyme's active site, which then acts as the halogenating agent for the tryptophan substrate.[5][8]
The overall enzymatic reaction is as follows: L-tryptophan + FADH₂ + Cl⁻ + O₂ + H⁺ → this compound + FAD + 2H₂O
Role in Tryptophan Catabolism: The Kynurenine Pathway
Beyond its role as a biosynthetic product, 5-Cl-L-Trp functions as a modulator of the primary route of tryptophan degradation in mammals: the kynurenine pathway. This pathway accounts for over 95% of L-tryptophan catabolism and is initiated by the rate-limiting enzymes Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO).[9][10]
Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1)
IDO1 is a heme-containing enzyme that catalyzes the oxidative cleavage of the indole ring of tryptophan to form N-formylkynurenine.[9] In the context of cancer, IDO1 expression is frequently upregulated within tumor cells and antigen-presenting cells in the tumor microenvironment.[4] This heightened IDO1 activity leads to two key outcomes that promote tumor immune escape:
-
Tryptophan Depletion: The local depletion of L-tryptophan, an essential amino acid, causes the arrest of T-cell proliferation and induces T-cell anergy.[9]
-
Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites actively suppresses effector T-cells and promotes the generation of regulatory T-cells (Tregs).[4]
As a tryptophan analogue, 5-Cl-L-Trp can act as an inhibitor of IDO1.[] By competing with the natural substrate, it can block the enzymatic activity of IDO1, thereby preventing tryptophan depletion and kynurenine accumulation. This action helps to restore T-cell function and reverse the immunosuppressive microenvironment, making IDO1 a prime target for cancer immunotherapy.[4]
Quantitative Data Summary
Quantitative analysis of enzyme kinetics and inhibitory potential is essential for evaluating the utility of 5-Cl-L-Trp in research and development. The following tables summarize key available data.
Table 1: Kinetic Parameters of Tryptophan 5-Halogenase
This table presents the kinetic constants for XszenFHal, a novel tryptophan 5-halogenase, with L-tryptophan as the substrate under NaCl conditions, leading to the production of this compound.
| Enzyme | Substrate | Km (μM) | kcat (min⁻¹) | Catalytic Efficiency (kcat/Km) (min⁻¹·μM⁻¹) | Reference |
| XszenFHal | L-Tryptophan | 58.22 | 4.44 | 0.076 | [11] |
Table 2: Inhibitory Activity of this compound
This table provides the minimum inhibitory concentration (MIC) of 5-Cl-L-Trp against an engineered E. coli strain expressing the bacterial tRNA methyltransferase TrmD. It is important to note that while the compound showed selective whole-cell activity, it did not inhibit the purified TrmD enzyme in vitro, suggesting the inhibitory effect may be metabolic rather than direct enzyme engagement.[3] A specific IC₅₀ value for 5-Cl-L-Trp against IDO1 is not currently available in the cited literature.
| Target | Assay Type | Value | Reference |
| E. coli expressing TrmD | Whole-Cell Growth Inhibition | MIC = 12.5 μM | [3] |
| Purified TrmD Enzyme | In Vitro Functional Assay | No Inhibition Observed | [3] |
| Indoleamine 2,3-dioxygenase 1 (IDO1) | - | Data Not Available | - |
Key Experimental Protocols
Detailed and robust methodologies are required to study the biosynthesis and inhibitory activity of 5-Cl-L-Trp. The following sections provide generalized protocols based on established methods.
Protocol: Tryptophan Halogenase Activity Assay
This protocol outlines a method for determining the activity of a tryptophan 5-halogenase enzyme in vitro and quantifying the production of 5-Cl-L-Trp via LC-MS.
-
Reaction Setup:
-
Prepare a reaction mixture in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.2).[12]
-
Add the following components to the reaction vial:
-
Tryptophan 5-halogenase enzyme (e.g., 10 µM).[12]
-
Flavin reductase enzyme (e.g., RebF, 30 µM) to regenerate FADH₂.[12]
-
L-tryptophan substrate (e.g., 2.5 mM).[12]
-
Cofactors: FAD (10 µM), NADH (2 mM), and NaCl (50 mM).[12]
-
Optionally, include a cofactor regeneration system like glucose and glucose dehydrogenase to ensure a steady supply of NADH.[12]
-
-
Initiate the reaction and incubate at room temperature or optimal temperature (e.g., 30°C) with constant mixing.[13]
-
-
Sample Preparation:
-
LC-MS Analysis:
-
Inject the supernatant into an HPLC system coupled with a mass spectrometer (LC-MS).[12]
-
Use a suitable column (e.g., C18) and a gradient elution method (e.g., water/acetonitrile with formic acid) to separate the substrate (L-tryptophan) from the product (5-Cl-L-Trp).[14]
-
Monitor the elution using UV detection (e.g., at 280 nm) and mass spectrometry in positive ion mode.[14]
-
Quantify the product by comparing its peak area to a standard curve of purified 5-Cl-L-Trp.[12] The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) should be used for confirmation.[3]
-
Protocol: Cell-Based IDO1 Inhibition Assay
This protocol describes a method to determine the IC₅₀ value of a potential inhibitor like 5-Cl-L-Trp in a cellular context.
-
Cell Culture and IDO1 Induction:
-
Seed a suitable human cancer cell line (e.g., SK-OV-3 or HeLa cells) into a 96-well plate and allow cells to adhere overnight.
-
To induce IDO1 expression, replace the medium with fresh medium containing an optimal concentration of interferon-gamma (IFN-γ), typically 50-100 ng/mL.
-
-
Inhibitor Treatment:
-
Concurrently with IFN-γ induction, add serial dilutions of the test compound (5-Cl-L-Trp) to the wells. Include a vehicle-only control (e.g., DMSO).
-
Incubate the plate for 24-48 hours at 37°C and 5% CO₂ to allow for IDO1 activity and tryptophan catabolism.
-
-
Kynurenine Measurement:
-
After incubation, collect the cell culture supernatant from each well.
-
To precipitate proteins, add trichloroacetic acid (TCA) to the supernatant (e.g., to a final concentration of 6.1 N).
-
Incubate the samples at 50°C for 30 minutes to hydrolyze any N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the clear supernatant to a new plate for analysis.
-
-
Quantification and Data Analysis:
-
Method A (Colorimetric): Mix the supernatant with Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid). After a 10-minute incubation, measure the absorbance at 480 nm.
-
Method B (HPLC): Analyze the supernatant using HPLC to separate and quantify kynurenine, comparing against a standard curve.
-
Calculate the percentage of IDO1 inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
References
- 2. chemrxiv.org [chemrxiv.org]
- 3. Mechanism of Action of Flavin-Dependent Halogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coupling and regulation mechanisms of the flavin-dependent halogenase PyrH observed by infrared difference spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Inhibiting tryptophan metabolism enhances interferon therapy in kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reversal of tumoral immune resistance by inhibition of tryptophan 2,3-dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2 - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigmatic Dance: A Technical Guide to the Enzyme Inhibition Mechanisms of 5-Chloro-L-tryptophan
For Immediate Release
[City, State] – [Date] – In the intricate world of drug discovery and cellular signaling, the modulation of enzyme activity remains a cornerstone of therapeutic intervention. This technical guide delves into the core enzyme inhibition mechanisms of 5-Chloro-L-tryptophan, a halogenated analogue of the essential amino acid L-tryptophan. While direct quantitative data for its inhibitory action remains an area of active investigation, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals. By examining the established roles of key enzymes susceptible to tryptophan analogues—Tryptophan Hydroxylase (TPH), Indoleamine 2,3-dioxygenase 1 (IDO1), and Tryptophanyl-tRNA Synthetase (TrpRS)—and extrapolating from closely related compounds, we illuminate the potential pathways of inhibition and provide detailed methodologies for their exploration.
The Crossroads of Tryptophan Metabolism: Key Enzymatic Targets
L-tryptophan is a critical precursor for the synthesis of the neurotransmitter serotonin and for the kynurenine pathway, which is implicated in immune regulation. The enzymes governing these pathways are prime targets for therapeutic modulation.
Tryptophan Hydroxylase (TPH) and the Serotonin Pathway
Tryptophan Hydroxylase is the rate-limiting enzyme in the biosynthesis of serotonin. It catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), which is subsequently decarboxylated to form serotonin (5-hydroxytryptamine or 5-HT). Given that halogenated analogues of phenylalanine, such as p-chlorophenylalanine (PCPA), are known inhibitors of TPH, it is highly probable that this compound acts as a competitive inhibitor of this enzyme. By mimicking the natural substrate, it likely binds to the active site of TPH, thereby blocking the synthesis of serotonin.
Indoleamine 2,3-dioxygenase 1 (IDO1) and the Kynurenine Pathway
Indoleamine 2,3-dioxygenase 1 is the first and rate-limiting enzyme of the kynurenine pathway, catabolizing tryptophan into N-formylkynurenine. This pathway is crucial for immune tolerance. Overexpression of IDO1 in tumor cells can lead to an immunosuppressive microenvironment by depleting tryptophan and producing immunomodulatory metabolites. Halogenated tryptophan analogues have been shown to inhibit IDO1. For instance, 6-Chloro-DL-Tryptophan exhibits inhibitory activity. It is therefore hypothesized that this compound also acts as a competitive inhibitor of IDO1, binding to the enzyme's active site and preventing the breakdown of tryptophan.
Tryptophanyl-tRNA Synthetase (TrpRS) and Protein Synthesis
Tryptophanyl-tRNA Synthetase is a crucial enzyme responsible for attaching tryptophan to its corresponding tRNA molecule, a vital step in protein synthesis. Inhibition of this enzyme would lead to a depletion of charged tRNA-Trp, thereby halting protein production. It is plausible that this compound could act as a competitive inhibitor of TrpRS, binding to the active site and preventing the charging of tRNA with tryptophan.
Quantitative Analysis of Related Tryptophan Analogues
| Compound | Target Enzyme | Inhibition Value (IC50) | Assay Type |
| 6-Chloro-DL-Tryptophan | IDO1 | 51 µM | Cell-based (THP-1) |
This table will be populated with further data as it becomes available through ongoing research.
Detailed Experimental Protocols
To facilitate the investigation of this compound's inhibitory potential, the following detailed experimental protocols for TPH and IDO1 inhibition assays are provided.
Tryptophan Hydroxylase (TPH) Inhibition Assay
Objective: To determine the inhibitory effect of this compound on TPH activity by measuring the production of 5-hydroxytryptophan (5-HTP).
Materials:
-
Recombinant human TPH1 or TPH2
-
L-Tryptophan (substrate)
-
This compound (inhibitor)
-
(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) (cofactor)
-
Dithiothreitol (DTT)
-
Catalase
-
Ferrous ammonium sulfate
-
HEPES buffer (pH 7.4)
-
Perchloric acid (for reaction termination)
-
High-Performance Liquid Chromatography (HPLC) system with fluorescence detection
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, catalase, DTT, and ferrous ammonium sulfate.
-
Add the desired concentration of this compound to the reaction mixture. A vehicle control (e.g., DMSO) should be run in parallel.
-
Pre-incubate the mixture with recombinant TPH enzyme for 10 minutes at 37°C.
-
Initiate the reaction by adding L-tryptophan and the cofactor BH4.
-
Allow the reaction to proceed for a defined period (e.g., 20 minutes) at 37°C.
-
Terminate the reaction by adding perchloric acid.
-
Centrifuge the samples to pellet precipitated protein.
-
Analyze the supernatant for the formation of 5-HTP using HPLC with fluorescence detection (Excitation: 295 nm, Emission: 325 nm).
-
Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value.
-
To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform kinetic studies by varying the concentrations of both the substrate (L-Tryptophan) and the inhibitor (this compound) and analyzing the data using Lineweaver-Burk or Dixon plots.
Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition Assay
Objective: To determine the inhibitory effect of this compound on IDO1 activity by measuring the production of kynurenine.
Materials:
-
Recombinant human IDO1
-
L-Tryptophan (substrate)
-
This compound (inhibitor)
-
Ascorbic acid
-
Methylene blue
-
Catalase
-
Potassium phosphate buffer (pH 6.5)
-
Trichloroacetic acid (TCA) (for reaction termination)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well microplate reader
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.
-
Add varying concentrations of this compound to the wells. Include a vehicle control.
-
Add recombinant IDO1 enzyme to all wells and pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding L-tryptophan.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding TCA.
-
Incubate at 65°C for 15 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet any precipitate.
-
Transfer the supernatant to a new plate and add Ehrlich's reagent.
-
After a 10-minute incubation at room temperature, measure the absorbance at 490 nm using a microplate reader.
-
Generate a standard curve using known concentrations of kynurenine.
-
Calculate the concentration of kynurenine produced in each well and determine the percentage of inhibition and the IC50 value for this compound.
-
For kinetic analysis, vary substrate and inhibitor concentrations and analyze the data using appropriate kinetic models to elucidate the inhibition mechanism.
Conclusion and Future Directions
This compound holds significant potential as a modulator of key enzymatic pathways involved in neurotransmission and immune regulation. While direct evidence of its inhibitory constants is pending, the structural similarity to known inhibitors and the provided experimental frameworks offer a clear path for its characterization. Future research should focus on executing these assays to determine the precise IC50 and Ki values for this compound against TPH, IDO1, and TrpRS. Elucidating its specific mechanisms of inhibition will be paramount in understanding its potential therapeutic applications, from neurological disorders to oncology. This guide serves as a foundational document to catalyze such investigations and unlock the full scientific and medicinal potential of this intriguing compound.
Methodological & Application
Incorporating 5-Chloro-L-tryptophan into Recombinant Proteins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the site-specific incorporation of the non-canonical amino acid 5-Chloro-L-tryptophan (5-Cl-Trp) into recombinant proteins. This technique opens avenues for novel protein engineering, drug discovery, and biophysical studies by introducing a unique chemical moiety into a protein of interest.
Introduction
The expansion of the genetic code to include non-canonical amino acids (ncAAs) offers a powerful tool to manipulate protein structure and function. This compound, a halogenated analog of tryptophan, provides a unique probe for studying protein environments and interactions. Its incorporation can be achieved through the use of engineered orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA pairs, which recognize a specific codon (typically a nonsense codon like the amber stop codon, UAG) and insert 5-Cl-Trp at that site during protein translation. This methodology allows for the precise placement of this ncAA within a protein sequence.
Key Applications
The introduction of this compound into recombinant proteins has several valuable applications:
-
Biophysical Probes: The chlorine atom can alter the local electronic environment, making 5-Cl-Trp a sensitive reporter for changes in protein conformation and dynamics when studied by techniques such as fluorescence spectroscopy.
-
Protein Engineering: The modified indole side chain can be used to create novel protein functionalities, enhance protein stability, or modulate protein-protein interactions.
-
Drug Discovery: Incorporating 5-Cl-Trp can aid in the development of novel therapeutics by providing sites for specific drug conjugation or by modifying the pharmacological properties of a protein-based drug.
-
Structural Biology: The heavy chlorine atom can serve as an anomalous scatterer in X-ray crystallography, aiding in phase determination and structure solution.
Quantitative Data Summary
While specific quantitative data for the incorporation of this compound is emerging, data from closely related halogenated and modified tryptophans provide a strong indication of expected efficiencies and yields. The following tables summarize this information.
Table 1: Incorporation Efficiency of Tryptophan Analogs
| Tryptophan Analog | Expression System | Incorporation Efficiency (%) | Reference Compound(s) |
| This compound (Estimated) | E. coli with engineered aaRS/tRNA | >80% | Based on data for 5-Bromo-Trp and 5-Hydroxy-Trp |
| 5-Bromo-L-tryptophan | E. coli with yPheRS(T415G)/tRNA | >98% | 6-Chloro-Trp, 6-Bromo-Trp |
| 5-Hydroxy-L-tryptophan | E. coli (T7-based expression) | >90% | - |
| 5- & 6-Fluoro-L-tryptophan | E. coli auxotroph | 50-60% | - |
Table 2: Recombinant Protein Yield with Tryptophan Analogs
| Tryptophan Analog | Expression System | Protein Yield (mg/L of culture) | Notes |
| This compound (Estimated) | E. coli with engineered aaRS/tRNA | 1-10 | Yield is highly dependent on the target protein and expression optimization. |
| General ncAAs | Cell-free expression system | Up to 0.5 | High efficiency of nonsense suppression can be achieved.[1] |
| 5-Hydroxy-L-tryptophan | E. coli | Not specified | Efficient incorporation achieved.[2] |
Experimental Workflow & Signaling Pathway Diagrams
The following diagrams illustrate the key experimental workflows for incorporating this compound and a conceptual signaling pathway that could be studied using this technology.
References
- 1. Orthogonal translation with 5‐cyanotryptophan as an infrared probe for local structural information, electrostatics, and hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the efficient bio-incorporation of 5-hydroxy-tryptophan in recombinant proteins expressed in Escherichia coli with T7 RNA polymerase-based vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Chloro-L-tryptophan: A Fluorescent Probe for Elucidating Protein Structure and Dynamics
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-L-tryptophan (5-Cl-Trp) is a halogenated analog of the natural amino acid L-tryptophan. Its unique photophysical properties make it a valuable fluorescent probe for investigating protein structure, dynamics, and interactions. The introduction of a chlorine atom at the 5th position of the indole ring perturbs the electronic environment, leading to distinct spectral characteristics compared to native tryptophan. This allows for the selective excitation and monitoring of the incorporated probe, even in the presence of multiple endogenous tryptophan residues. These application notes provide a comprehensive overview of the utility of this compound in protein studies, including detailed experimental protocols and data presentation guidelines.
Principle of Operation
The fluorescence of tryptophan and its analogs is highly sensitive to the local microenvironment. Changes in solvent polarity, accessibility to quenching agents, and proximity to other amino acid residues can significantly alter the fluorescence quantum yield, lifetime, and emission maximum. By site-specifically incorporating this compound into a protein of interest, researchers can obtain detailed information about the local environment at that specific position. This enables the study of:
-
Protein Folding and Unfolding: Monitoring the change in fluorescence as a protein folds or unfolds can provide insights into the folding pathway and the stability of different conformational states.
-
Protein-Ligand Interactions: Changes in the fluorescence of 5-Cl-Trp upon ligand binding can be used to determine binding affinities, kinetics, and to probe the conformational changes associated with binding.
-
Protein-Protein Interactions: The formation of protein complexes can alter the local environment of the probe, leading to detectable changes in its fluorescence properties.
-
Conformational Changes: Subtle or large-scale conformational changes within a protein can be monitored by observing the corresponding changes in the fluorescence of the incorporated probe.
Photophysical Properties
Table 1: Comparison of General Photophysical Properties of Tryptophan and its Analogs
| Property | L-Tryptophan | 5-Hydroxy-L-tryptophan | 5-Fluoro-L-tryptophan | This compound (Expected) |
| Excitation Max (λex) | ~280 nm | ~295 nm | ~285 nm | Red-shifted vs. Trp |
| Emission Max (λem) | ~350 nm (in water) | ~340 nm | ~350 nm | Red-shifted vs. Trp |
| Quantum Yield (Φ) | ~0.13 (in water) | Variable | Variable | Environment-dependent |
| Fluorescence Lifetime (τ) | ~2.6 ns (in water) | Variable | Variable | Environment-dependent |
Note: The exact values for this compound should be determined experimentally.
Experimental Protocols
Protocol 1: Site-Specific Incorporation of this compound into Proteins
This protocol describes the incorporation of 5-Cl-Trp into a target protein using a tryptophan-auxotrophic strain of E. coli.
Materials:
-
Tryptophan-auxotrophic E. coli strain (e.g., BL21(DE3) ΔtrpE)
-
Expression vector containing the gene of interest with a TAG amber stop codon at the desired incorporation site
-
Plasmid encoding an evolved aminoacyl-tRNA synthetase specific for 5-Cl-Trp and its cognate tRNA (pEvol-5ClTrpRS)
-
M9 minimal medium
-
Glucose (or other carbon source)
-
Ampicillin and Chloramphenicol (or other appropriate antibiotics)
-
This compound
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Procedure:
-
Transformation: Co-transform the tryptophan-auxotrophic E. coli strain with the expression vector and the pEvol-5ClTrpRS plasmid.
-
Culture Growth:
-
Inoculate a starter culture in LB medium containing the appropriate antibiotics and grow overnight at 37°C.
-
Inoculate M9 minimal medium supplemented with glucose, antibiotics, and all canonical amino acids except tryptophan with the overnight culture.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
-
Induction and Incorporation:
-
Add this compound to a final concentration of 1 mM.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
-
-
Cell Harvesting and Protein Purification:
-
Harvest the cells by centrifugation.
-
Purify the 5-Cl-Trp labeled protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged, followed by size-exclusion chromatography).
-
Diagram 1: Workflow for Site-Specific Incorporation of this compound
Caption: Experimental workflow for incorporating 5-Cl-Trp into proteins.
Protocol 2: Fluorescence Spectroscopy Measurements
Materials:
-
Purified 5-Cl-Trp labeled protein
-
Appropriate buffer for the protein
-
Fluorometer
-
Quartz cuvette
Procedure:
-
Sample Preparation: Prepare a solution of the purified 5-Cl-Trp labeled protein in the desired buffer. The concentration should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
Excitation and Emission Spectra:
-
Record the excitation spectrum by scanning the excitation wavelengths while monitoring the emission at the expected emission maximum.
-
Record the emission spectrum by exciting the sample at the determined excitation maximum and scanning the emission wavelengths.
-
-
Quantum Yield Determination:
-
Measure the absorbance of the sample at the excitation wavelength.
-
Measure the integrated fluorescence intensity of the sample.
-
Compare these values to a known fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄) using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.
-
-
Fluorescence Lifetime Measurement: Use a time-correlated single-photon counting (TCSPC) system to measure the fluorescence decay profile and determine the fluorescence lifetime(s).
Protocol 3: Ligand Binding Studies using Fluorescence Quenching
Materials:
-
Purified 5-Cl-Trp labeled protein
-
Ligand of interest
-
Appropriate buffer
Procedure:
-
Initial Measurement: Record the fluorescence emission spectrum of the 5-Cl-Trp labeled protein in the absence of the ligand.
-
Titration:
-
Add small aliquots of a concentrated stock solution of the ligand to the protein solution.
-
After each addition, allow the system to equilibrate and then record the fluorescence emission spectrum.
-
-
Data Analysis:
-
Correct the fluorescence intensity for dilution.
-
Plot the change in fluorescence intensity as a function of the ligand concentration.
-
Fit the data to an appropriate binding model (e.g., single-site binding isotherm) to determine the dissociation constant (Kd).
-
Diagram 2: Ligand Binding Analysis Workflow
Caption: Workflow for determining ligand binding affinity using fluorescence.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 2: Example Data Table for Photophysical Properties
| Protein Construct | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ) (ns) |
| Protein-X (W_native) | 280 | 345 | 0.12 | 2.5 |
| Protein-X (Y50->5-Cl-W) | 290 | 360 | 0.25 | 4.1 |
| Protein-X (Y50->5-Cl-W) + Ligand | 290 | 355 | 0.15 | 3.2 |
Table 3: Example Data Table for Ligand Binding Affinity
| Protein Construct | Ligand | Dissociation Constant (Kd) (µM) |
| Protein-X (Y50->5-Cl-W) | Ligand A | 1.5 ± 0.2 |
| Protein-X (Y50->5-Cl-W) | Ligand B | 10.2 ± 1.1 |
Conclusion
This compound is a powerful tool for researchers studying protein science and drug development. Its unique fluorescent properties allow for sensitive and site-specific probing of protein structure and function. By following the outlined protocols, researchers can effectively incorporate this probe into their proteins of interest and perform a variety of fluorescence-based assays to gain valuable insights into complex biological processes. It is crucial to experimentally determine the specific photophysical properties of 5-Cl-Trp within the context of the protein being studied to ensure accurate data interpretation.
Application Notes and Protocols: Utilizing 5-Chloro-L-tryptophan in Fluorescence Resonance Energy Transfer (FRET)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for measuring distances at the nanometer scale, making it an invaluable tool for studying molecular interactions, conformational changes in proteins, and high-throughput screening in drug discovery. The use of unnatural amino acids as intrinsic fluorescent probes offers the advantage of site-specific labeling without the need for bulky external fluorophores that can perturb the system under study.
5-Chloro-L-tryptophan, a halogenated analog of the natural amino acid tryptophan, presents a potential candidate for such applications. While the site-specific incorporation of this compound into proteins has been demonstrated, comprehensive data on its photophysical properties required for robust FRET analysis is not widely available in the public domain. These application notes provide a framework for the characterization and utilization of this compound as a FRET probe, based on established principles and protocols for other tryptophan analogs.
Photophysical Properties and Considerations
The successful application of this compound in FRET is contingent on its photophysical characteristics, particularly its absorption and emission spectra, fluorescence quantum yield (Φ), and fluorescence lifetime (τ). These parameters are essential for selecting a suitable acceptor fluorophore and for calculating the Förster distance (R₀), the distance at which FRET efficiency is 50%.
Table 1: Photophysical Properties of L-Tryptophan and Analogs for Context
| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ) (ns) |
| L-Tryptophan | ~280 | ~348 | ~0.13-0.20 | ~0.5 - 3.1 |
| 5-Hydroxytryptophan | ~295-310 | ~330-340 | Varies with environment | Varies with environment |
| 5-Cyanotryptophan | Varies | Varies | <0.01 in H₂O, 0.11 in dioxane | 0.4 in H₂O, 6.0 in dioxane |
| This compound | To be determined | To be determined | To be determined | To be determined |
Note: The photophysical properties of tryptophan and its analogs are highly sensitive to the local environment (solvent polarity, pH, and surrounding amino acid residues). It is crucial to determine these properties for this compound within the specific protein context.
Experimental Protocols
Protocol 1: Site-Specific Incorporation of this compound into a Protein of Interest
This protocol outlines the general steps for incorporating this compound at a specific site in a target protein using amber suppression technology in E. coli.
Materials:
-
E. coli strain engineered for unnatural amino acid incorporation (e.g., a strain with an orthogonal aminoacyl-tRNA synthetase/tRNA pair).
-
Expression vector for the target protein with an amber stop codon (TAG) at the desired incorporation site.
-
Plasmid encoding the evolved orthogonal aminoacyl-tRNA synthetase specific for this compound and its cognate tRNA.
-
This compound.
-
Standard cell culture media and reagents.
-
Protein purification reagents and equipment (e.g., chromatography system).
Methodology:
-
Vector Preparation: Clone the gene for the protein of interest into a suitable expression vector. Introduce an amber stop codon (TAG) at the desired site for this compound incorporation using site-directed mutagenesis.
-
Transformation: Co-transform the engineered E. coli strain with the expression vector for the target protein and the plasmid encoding the orthogonal synthetase/tRNA pair.
-
Cell Culture and Induction:
-
Grow the transformed cells in a minimal medium to mid-log phase.
-
Supplement the medium with this compound (typically 1-2 mM).
-
Induce protein expression with the appropriate inducer (e.g., IPTG).
-
Continue to grow the cells at a reduced temperature (e.g., 18-25 °C) for 12-16 hours.
-
-
Protein Purification:
-
Harvest the cells by centrifugation.
-
Lyse the cells using standard methods (e.g., sonication, French press).
-
Purify the protein of interest using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by further purification steps like size-exclusion chromatography if necessary.
-
-
Verification of Incorporation: Confirm the successful incorporation of this compound by mass spectrometry.
Protocol 2: Characterization of Photophysical Properties
Materials:
-
Purified protein containing this compound.
-
Spectrofluorometer.
-
UV-Vis spectrophotometer.
-
Time-resolved fluorescence spectrometer.
-
Appropriate buffers.
Methodology:
-
Absorption Spectrum: Measure the UV-Vis absorption spectrum of the purified protein to determine the absorption maximum of the incorporated this compound.
-
Emission Spectrum: Excite the protein at the determined absorption maximum and record the fluorescence emission spectrum to identify the emission maximum.
-
Quantum Yield Determination: Measure the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate or L-tryptophan).
-
Fluorescence Lifetime Measurement: Use time-correlated single-photon counting (TCSPC) or frequency-domain fluorometry to measure the fluorescence lifetime of the incorporated this compound.
Protocol 3: FRET Measurement and Analysis
This protocol assumes this compound is the FRET donor.
Materials:
-
Purified protein containing this compound (Donor).
-
A suitable FRET acceptor molecule (e.g., a fluorescently labeled ligand, or another fluorescent amino acid incorporated into a binding partner). The acceptor's absorption spectrum must overlap with the donor's emission spectrum.
-
Spectrofluorometer.
Methodology:
-
Sample Preparation: Prepare samples of the donor-only protein and the donor-acceptor pair at the same concentration in the same buffer.
-
Spectral Measurements:
-
Measure the fluorescence emission spectrum of the donor-only sample by exciting at the absorption maximum of this compound.
-
Measure the fluorescence emission spectrum of the donor-acceptor sample using the same excitation wavelength.
-
-
Data Analysis:
-
FRET Efficiency (E): Calculate the FRET efficiency using the following formula based on the quenching of the donor fluorescence: E = 1 - (FDA / FD) where FDA is the fluorescence intensity of the donor in the presence of the acceptor, and FD is the fluorescence intensity of the donor in the absence of the acceptor.
-
Distance (r): Calculate the distance between the donor and acceptor using the Förster equation: E = 1 / (1 + (r/R₀)⁶) where r is the distance between the donor and acceptor, and R₀ is the Förster distance. R₀ must be calculated or experimentally determined based on the donor's quantum yield, the acceptor's extinction coefficient, and the spectral overlap between the donor's emission and the acceptor's absorption.
-
Visualizations
Application Notes and Protocols: 5-Chloro-L-tryptophan for Studying Protein-Ligand Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Understanding the intricate dance between proteins and their ligands is fundamental to drug discovery and molecular biology. 5-Chloro-L-tryptophan, a halogenated analog of the natural amino acid L-tryptophan, serves as a powerful probe in elucidating these interactions. Its unique photophysical and spectroscopic properties, stemming from the introduction of a chlorine atom onto the indole ring, provide enhanced sensitivity for various biophysical techniques. These application notes provide a comprehensive guide to utilizing this compound and other halogenated tryptophan analogs for the quantitative and qualitative analysis of protein-ligand binding events.
The substitution of hydrogen with a heavier halogen atom, such as chlorine, can influence the electronic environment of the indole ring, making it a sensitive reporter of its local microenvironment.[1] This alteration is particularly advantageous for techniques such as fluorescence spectroscopy and Nuclear Magnetic Resonance (NMR), allowing for more precise measurements of binding affinities, kinetics, and conformational changes within proteins upon ligand binding.[2][3]
Key Applications
The primary applications of this compound in the study of protein-ligand interactions include:
-
Tryptophan Fluorescence Quenching Assays: To determine binding affinities (dissociation constants, Kd) by monitoring changes in intrinsic protein fluorescence upon ligand titration.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To obtain residue-specific information on protein structure, dynamics, and binding interfaces.[2][6] Halogenated tryptophans can serve as sensitive ¹⁹F NMR probes.[2][7]
Tryptophan Fluorescence Quenching
Tryptophan fluorescence is highly sensitive to its local environment.[8] When a ligand binds to a protein near a tryptophan residue, it can cause a change in the fluorescence emission spectrum, often leading to quenching (a decrease in fluorescence intensity).[9][10] This phenomenon can be exploited to quantify the binding affinity between the protein and the ligand. This compound, with its altered electronic properties, can offer a more sensitive signal for these measurements.
Quantitative Data Presentation
The following table summarizes representative binding affinity data obtained using tryptophan analogs in protein-ligand interaction studies. A lower dissociation constant (Kd) indicates a higher binding affinity.[4][11]
| Compound | Protein Target | Ligand/Peptide | Dissociation Constant (Kd) | Association Rate Constant (kon) | Dissociation Rate Constant (koff) |
| L-Tryptophan | Human Serum Albumin | - | ~1.3 x 10⁻⁵ M[4] | Not Reported | Not Reported |
| 5-Methyl-DL-tryptophan | Human Serum Albumin | - | ~2.5 x 10⁻⁵ M[4] | Not Reported | Not Reported |
| L-Tryptophan | RibU (Riboflavin Transporter) | Riboflavin | ~1 nM[4] | Not Reported | Not Reported |
| 5-Fluoro-L-tryptophan | RibU (Riboflavin Transporter) | Riboflavin | ~15 nM[4] | Not Reported | Not Reported |
| SH3 T22G (unlabeled) | Peptide | - | 70 µM[2] | 1.2 x 10⁸ M⁻¹s⁻¹[2] | 0.8 x 10⁴ s⁻¹[2] |
| SH3 T22G (5-fluorotryptophan labeled) | Peptide | - | 150 µM[2] | 1.5 x 10⁸ M⁻¹s⁻¹[2] | 2.2 x 10⁴ s⁻¹[2] |
Experimental Workflow: Tryptophan Fluorescence Quenching
Caption: Workflow for a Tryptophan Fluorescence Quenching Experiment.
Detailed Experimental Protocol: Tryptophan Fluorescence Quenching
Objective: To determine the dissociation constant (Kd) of a protein-ligand interaction.
Materials:
-
Purified protein containing this compound (or native tryptophan).
-
Concentrated stock solution of the ligand.
-
Appropriate buffer solution (e.g., phosphate-buffered saline, Tris-HCl).
-
Spectrofluorometer.
-
Cuvettes suitable for fluorescence measurements.
Procedure:
-
Sample Preparation:
-
Prepare a solution of the protein at a known concentration in the desired buffer. The concentration should be appropriate for the sensitivity of the spectrofluorometer.
-
Prepare a concentrated stock solution of the ligand in the same buffer.
-
-
Instrumentation Setup:
-
Measurement:
-
Place the protein solution in the cuvette and record the initial fluorescence emission spectrum. This is the fluorescence of the free protein.
-
Add a small aliquot of the concentrated ligand stock solution to the protein solution in the cuvette.
-
Mix thoroughly and allow the solution to equilibrate for a few minutes.
-
Record the fluorescence emission spectrum.
-
Repeat the addition of ligand aliquots and subsequent spectral measurements until no further significant change in fluorescence is observed, indicating saturation of the binding sites.
-
-
Data Analysis:
-
For each titration point, determine the change in fluorescence intensity at the emission maximum.
-
Correct the fluorescence data for dilution effects if the volume of added ligand is significant.
-
Plot the change in fluorescence intensity (ΔF) as a function of the total ligand concentration.
-
Fit the resulting binding curve to an appropriate binding model (e.g., a single-site binding model) using non-linear regression to determine the dissociation constant (Kd).[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying protein-ligand interactions at atomic resolution.[11] The incorporation of this compound, or more commonly 5-Fluoro-L-tryptophan, provides a sensitive ¹⁹F NMR probe that can be used to monitor changes in the local environment of the labeled residue upon ligand binding.[2][7] Chemical Shift Perturbation (CSP) experiments are a common approach where changes in the chemical shifts of specific nuclei are monitored during ligand titration.[6]
Quantitative Data Presentation
NMR experiments can provide information on the dynamics of tryptophan side chains.
| Parameter | Typical Range | Information Provided |
| ¹⁵N T₁ (Longitudinal Relaxation Time) | 0.5 - 2.0 s | Provides information on fast (ps-ns) timescale motions. Longer T₁ values indicate more flexibility.[6] |
| ¹⁵N T₂ (Transverse Relaxation Time) | 10 - 100 ms | Sensitive to both fast (ps-ns) and slower (µs-ms) timescale motions. Shorter T₂ values can indicate conformational exchange or binding to a larger molecule.[6] |
Note: These values are highly dependent on the overall rotational correlation time of the protein.
Experimental Workflow: NMR Chemical Shift Perturbation
Caption: Workflow for an NMR Chemical Shift Perturbation (CSP) Experiment.
Detailed Experimental Protocol: NMR Chemical Shift Perturbation (CSP)
Objective: To identify the residues involved in a protein-ligand interaction and to determine the binding affinity.
Materials:
-
Purified protein with ¹⁵N-labeled tryptophan (or ¹⁹F-labeled with 5-Fluoro-L-tryptophan).
-
Concentrated stock solution of the ligand.
-
NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.5).
-
Deuterium oxide (D₂O).
-
NMR spectrometer with appropriate probes.
Procedure:
-
Protein Expression and Labeling:
-
Express the protein of interest in a bacterial or other expression system that allows for the incorporation of labeled amino acids.
-
For ¹⁵N labeling, use a minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source.
-
To incorporate this compound or other analogs, a tryptophan auxotroph strain may be required.[12]
-
-
Sample Preparation:
-
NMR Data Acquisition:
-
Acquire a reference ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) spectrum of the free protein. This spectrum serves as a fingerprint of the tryptophan residues.[6]
-
Add a small aliquot of the ligand stock solution to the protein sample in the NMR tube.
-
After each addition of the ligand, acquire another ¹H-¹⁵N HSQC spectrum.
-
Continue the titration until the chemical shifts of the affected residues no longer change, indicating saturation.
-
-
Data Processing and Analysis:
-
Process the acquired NMR spectra using appropriate software (e.g., TopSpin, NMRPipe).
-
Overlay the spectra from the titration series.
-
Monitor the changes in the chemical shifts of the tryptophan Nε1-Hε1 peaks (for ¹⁵N-Trp) or the ¹⁹F signal (for ¹⁹F-Trp).
-
The residues that show significant chemical shift perturbations are likely part of or near the ligand-binding site.
-
By plotting the chemical shift changes as a function of ligand concentration, a binding isotherm can be generated and fit to determine the Kd.
-
Conclusion
This compound and its halogenated analogs are invaluable tools for the detailed investigation of protein-ligand interactions. By leveraging the principles of fluorescence quenching and NMR spectroscopy, researchers can gain deep insights into binding affinities, kinetics, and the structural basis of molecular recognition. The protocols and data presented in these application notes provide a solid foundation for the design and execution of experiments aimed at characterizing these fundamental biological processes, ultimately aiding in the development of novel therapeutics and a deeper understanding of protein function.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing the applicability of 19F labeled tryptophan residues to quantify protein dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Tryptophan fluorescence quenching as a binding assay to monitor protein conformation changes in the membrane of intact mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 8. case.edu [case.edu]
- 9. Insights into the Mechanism of Tryptophan Fluorescence Quenching due to Synthetic Crowding Agents: A Combined Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The Role of Tryptophan in π Interactions in Proteins: An Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Expressing Proteins with 5-Chloro-L-tryptophan: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of non-canonical amino acids into proteins represents a powerful tool in chemical biology and drug development. It allows for the introduction of novel chemical functionalities, enabling detailed studies of protein structure and function, as well as the development of proteins with enhanced therapeutic properties. 5-Chloro-L-tryptophan (5-Cl-Trp) is a halogenated analog of tryptophan that can serve as a valuable probe due to the unique spectroscopic properties of the carbon-chlorine bond and its potential to form halogen bonds, which can influence protein stability and interactions.
These application notes provide detailed protocols for the expression of proteins containing this compound in Escherichia coli, a commonly used host for recombinant protein production. Two primary methodologies are described: the use of a tryptophan auxotrophic strain for global substitution of tryptophan residues and the utilization of an orthogonal aminoacyl-tRNA synthetase/tRNA pair for site-specific incorporation.
Methods for Incorporating this compound
There are two principal strategies for incorporating this compound into recombinant proteins:
-
Tryptophan Auxotrophy: This method relies on an E. coli strain that is incapable of synthesizing its own tryptophan. When grown in a minimal medium supplemented with this compound, the cell is forced to incorporate the analog into its proteins at every tryptophan position. This approach is useful for studying the global effects of the substitution on protein structure and function.
-
Orthogonal tRNA/Synthetase Pair: For site-specific incorporation, an engineered aminoacyl-tRNA synthetase and its cognate tRNA are introduced into the host cell. The synthetase is evolved to specifically recognize this compound and charge it onto the orthogonal tRNA, which in turn recognizes a unique codon, typically a stop codon such as the amber codon (TAG), that has been introduced at the desired site in the gene of interest. This allows for precise control over the location of the unnatural amino acid.
Quantitative Data Summary
The successful incorporation of this compound is dependent on the chosen method and experimental conditions. The following table summarizes expected quantitative data based on studies with similar tryptophan analogs. Actual results may vary depending on the target protein and expression system.
| Parameter | Tryptophan Auxotroph Method | Orthogonal tRNA/Synthetase Method |
| Incorporation Efficiency | Variable (can be >95% with optimized conditions) | High (>98% fidelity at the target site) |
| Protein Yield | Generally lower than wild-type expression (mg/L) | Dependent on suppression efficiency, typically lower than wild-type (mg/L) |
| Fidelity | Global substitution at all Trp codons | Site-specific at the introduced amber codon |
| Potential Issues | Cellular toxicity, protein misfolding, lower growth rates | Competition with release factors at the stop codon, synthetase cross-reactivity |
Experimental Protocols
Protocol 1: Protein Expression using a Tryptophan Auxotrophic E. coli Strain
This protocol is adapted from established methods for incorporating tryptophan analogs into proteins using auxotrophic bacterial strains.[1]
1. Materials:
-
E. coli tryptophan auxotroph strain (e.g., a derivative of BL21(DE3) with a knockout in a tryptophan biosynthesis gene).
-
Expression vector containing the gene of interest.
-
Luria-Bertani (LB) medium.
-
M9 minimal medium supplemented with 0.4% glucose, 1 mM MgSO4, 0.1 mM CaCl2, and necessary antibiotics.
-
This compound.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
2. Procedure:
-
Transform the expression vector into the tryptophan auxotrophic E. coli strain.
-
Inoculate a single colony into 5 mL of LB medium supplemented with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of M9 minimal medium with the overnight culture to an initial OD600 of 0.05-0.1.
-
Grow the culture at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8.
-
Pellet the cells by centrifugation (5000 x g, 10 min, 4°C).
-
Wash the cell pellet twice with sterile M9 minimal medium (lacking tryptophan) to remove any residual tryptophan from the starter culture.
-
Resuspend the cell pellet in 1 L of fresh M9 minimal medium supplemented with 50-100 mg/L of this compound and the appropriate antibiotic.
-
Incubate the culture for 30 minutes at 37°C to allow for the uptake of the analog.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Continue to grow the culture for 4-6 hours at 30°C or overnight at 18-20°C.
-
Harvest the cells by centrifugation and store the pellet at -80°C until purification.
dot
Caption: Workflow for expressing proteins with this compound using a tryptophan auxotrophic E. coli strain.
Protocol 2: Site-Specific Incorporation using an Orthogonal tRNA/Synthetase Pair
This protocol is based on the principles of amber suppression and the development of orthogonal synthetases for unnatural amino acids.[2][3]
1. Materials:
-
E. coli expression strain (e.g., BL21(DE3)).
-
Two-plasmid system:
-
An expression vector for the target protein with an amber (TAG) codon at the desired incorporation site.
-
A pEVOL-type plasmid encoding the orthogonal aminoacyl-tRNA synthetase specific for this compound and its cognate amber suppressor tRNA.
-
-
LB medium.
-
Terrific Broth (TB) or other rich auto-induction medium.
-
This compound.
-
Appropriate antibiotics for both plasmids.
-
L-arabinose and IPTG (if not using auto-induction medium).
2. Procedure:
-
Co-transform both the target protein expression vector and the orthogonal synthetase/tRNA plasmid into the E. coli expression strain.
-
Plate on LB agar containing both antibiotics and incubate overnight at 37°C.
-
Inoculate a single colony into 5 mL of LB medium with both antibiotics and grow overnight at 37°C.
-
The next day, inoculate 1 L of TB medium (or other expression medium) containing both antibiotics and 1-2 mM this compound with the overnight culture to an initial OD600 of 0.05-0.1.
-
Grow the culture at 37°C with vigorous shaking.
-
When the OD600 reaches 0.6-0.8, induce the expression of the orthogonal synthetase/tRNA pair by adding L-arabinose to a final concentration of 0.02-0.2% (w/v).
-
Simultaneously or shortly after, induce the expression of the target protein by adding IPTG to a final concentration of 0.1-1 mM. (Note: For auto-induction media, induction will occur automatically as glucose is depleted and lactose is utilized).
-
Reduce the temperature to 20-25°C and continue expression for 16-24 hours.
-
Harvest the cells by centrifugation and store the pellet at -80°C until purification.
dot
Caption: Workflow for site-specific incorporation of this compound using an orthogonal tRNA/synthetase system.
Verification of Incorporation
The successful incorporation of this compound should be verified. The primary method for this is mass spectrometry.
1. Intact Protein Mass Analysis:
-
Purify the protein of interest.
-
Analyze the intact protein by Electrospray Ionization Mass Spectrometry (ESI-MS).
-
The expected mass increase for each incorporated this compound residue compared to a tryptophan residue is approximately 34.45 Da (Cl - H).
2. Peptide Mass Fingerprinting:
-
Perform in-gel or in-solution digestion of the purified protein with a protease (e.g., trypsin).
-
Analyze the resulting peptides by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Identify the peptides containing the tryptophan codon(s) and confirm the mass shift corresponding to the incorporation of this compound.
Signaling Pathways and Cellular Effects
The introduction of a non-canonical amino acid can potentially impact cellular processes. While specific signaling pathways affected by this compound are not extensively documented, general considerations include:
-
Stress Response: The presence of an unnatural amino acid can induce a cellular stress response, potentially leading to the upregulation of chaperones and proteases.
-
Metabolic Load: The need to uptake and utilize an exogenous amino acid analog can place an additional metabolic burden on the cell.
-
Toxicity: Some tryptophan analogs can be toxic to E. coli, leading to reduced growth rates and lower protein yields. It is advisable to determine the optimal concentration of this compound that supports protein expression without significant toxicity.
dot
Caption: Logical relationships of potential cellular effects upon introduction of this compound.
Conclusion
The protocols outlined provide a comprehensive guide for the expression of proteins containing this compound. The choice between the auxotrophic and orthogonal system methods will depend on the specific research goals. Careful optimization of expression conditions and thorough verification of incorporation are crucial for obtaining reliable and reproducible results. The ability to introduce this compound into proteins opens up new avenues for probing protein structure and function and for the engineering of novel protein-based therapeutics.
References
- 1. Biosynthetic Incorporation of Tryptophan Analogs in Proteins | Basicmedical Key [basicmedicalkey.com]
- 2. Orthogonal translation with 5‐cyanotryptophan as an infrared probe for local structural information, electrostatics, and hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orthogonal translation with 5-cyanotryptophan as an infrared probe for local structural information, electrostatics, and hydrogen bonding - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Chloro-L-tryptophan in Cell-based Fluorescence Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-L-tryptophan (5-Cl-Trp) is a halogenated analog of the essential amino acid L-tryptophan. Its unique photophysical properties make it a valuable tool for cell-based fluorescence assays. By incorporating this non-canonical amino acid into proteins, researchers can introduce a fluorescent probe with minimal structural perturbation, enabling the study of protein localization, dynamics, and interactions within the cellular environment. The chlorine atom at the 5th position of the indole ring shifts the fluorescence excitation and emission spectra, allowing for selective detection in the presence of native tryptophan residues. These application notes provide an overview of the characteristics of this compound and detailed protocols for its use in cell-based fluorescence assays.
Photophysical and Chemical Properties
The introduction of a chlorine atom to the tryptophan indole ring alters its electronic properties, resulting in changes to its absorbance and fluorescence spectra. While specific quantitative data for this compound is not extensively documented in publicly available literature, we can infer its properties based on data from other halogenated and modified tryptophans.
| Property | L-Tryptophan | This compound (Inferred/Reported) | Reference |
| Molecular Formula | C₁₁H₁₂N₂O₂ | C₁₁H₁₁ClN₂O₂ | [1] |
| Molecular Weight | 204.23 g/mol | 238.67 g/mol | [1] |
| Absorption Max (λabs) | ~280 nm | Expected red-shift compared to Trp | [2][3] |
| Emission Max (λem) | ~350 nm | Expected red-shift compared to Trp | [2][3] |
| Quantum Yield (ΦF) | ~0.12-0.14 in water | Varies with environment; potentially lower than Trp in aqueous environments | [4][5] |
| Fluorescence Lifetime (τ) | Biexponential decay (~0.5 ns and ~3.1 ns) | Likely altered compared to Trp | [6] |
Note: The photophysical properties of this compound are highly sensitive to the local environment, including solvent polarity and protein structure.
Experimental Protocols
Protocol 1: Incorporation of this compound into Mammalian Cells
This protocol describes the metabolic labeling of proteins with this compound in mammalian cells using a tryptophan-auxotrophic cell line or by overwhelming the endogenous tryptophan pool. A more specific and efficient method involves the use of an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair, a general approach for which is described.[7][8]
Materials:
-
Mammalian cell line of interest (e.g., HEK293, HeLa)
-
Complete cell culture medium (e.g., DMEM, MEM)
-
Tryptophan-free cell culture medium
-
This compound (sterile, cell-culture grade)
-
Fetal Bovine Serum (FBS), dialyzed
-
Phosphate-Buffered Saline (PBS)
-
Cell culture plates or flasks
-
Optional: Plasmid encoding an engineered aminoacyl-tRNA synthetase specific for 5-Cl-Trp and its cognate tRNA.
Procedure:
-
Cell Culture: Culture mammalian cells to 70-80% confluency in complete culture medium.
-
Tryptophan Depletion (for auxotrophic or overwhelming methods):
-
Wash the cells twice with sterile PBS.
-
Replace the complete medium with tryptophan-free medium supplemented with 10% dialyzed FBS.
-
Incubate the cells for 1-2 hours to deplete the intracellular pool of tryptophan.
-
-
Labeling with this compound:
-
Prepare a stock solution of this compound in tryptophan-free medium. The final concentration should be optimized, but a starting point of 0.1-1 mM is recommended.
-
Remove the tryptophan-free medium and add the this compound-containing medium to the cells.
-
Incubate the cells for 4-24 hours to allow for incorporation of the analog into newly synthesized proteins. The optimal incubation time will depend on the protein of interest's turnover rate.
-
-
Orthogonal Synthetase System (Recommended for high efficiency and specificity):
-
Co-transfect the mammalian cells with plasmids encoding the engineered 5-Cl-Trp-specific aminoacyl-tRNA synthetase and its corresponding tRNA.
-
24 hours post-transfection, replace the medium with complete medium containing 0.1-1 mM this compound.
-
Incubate for 24-48 hours to allow for expression of the synthetase and incorporation of the analog at specific codons (e.g., an amber stop codon).
-
-
Cell Harvesting and Preparation:
-
After incubation, wash the cells three times with ice-cold PBS.
-
The cells are now ready for downstream applications such as fluorescence microscopy or biochemical assays.
-
Protocol 2: Cell-Based Fluorescence Microscopy
This protocol outlines the steps for visualizing the localization of proteins containing this compound using fluorescence microscopy.
Materials:
-
Cells labeled with this compound (from Protocol 1)
-
Glass-bottom dishes or coverslips
-
Formaldehyde (4% in PBS) for fixation (optional)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (optional)
-
Mounting medium
-
Fluorescence microscope with appropriate filter sets (excitation ~290-310 nm, emission ~360-400 nm - requires optimization)
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips and perform the incorporation of this compound as described in Protocol 1.
-
Live-Cell Imaging:
-
Wash the cells twice with pre-warmed imaging medium (e.g., phenol red-free medium).
-
Image the live cells using a fluorescence microscope equipped with a UV excitation source and a suitable emission filter.
-
-
Fixed-Cell Imaging (Optional):
-
Wash cells with PBS.
-
Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
(Optional) Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Image Acquisition:
-
Acquire images using the appropriate filter set for this compound. It is crucial to use a filter set that minimizes background autofluorescence.
-
Acquire images of control cells (not labeled with 5-Cl-Trp) to determine the level of background fluorescence.
-
Applications in Drug Discovery and Research
The use of this compound in cell-based fluorescence assays offers several advantages for researchers in academia and the pharmaceutical industry.
-
Protein Localization and Trafficking: By incorporating 5-Cl-Trp into a protein of interest, its subcellular localization and movement within the cell can be tracked in real-time without the need for bulky fluorescent protein tags that may alter protein function.
-
Protein-Protein Interactions: Changes in the fluorescence properties of 5-Cl-Trp upon interaction with a binding partner can be used to study protein-protein interactions. This can be applied in high-throughput screening assays to identify small molecules that disrupt or stabilize these interactions.
-
Conformational Changes: The fluorescence of 5-Cl-Trp is sensitive to its local environment. Changes in protein conformation can lead to alterations in fluorescence intensity, lifetime, or emission wavelength, providing a readout for protein dynamics.
-
High-Throughput Screening (HTS): Cell-based assays using 5-Cl-Trp can be adapted for HTS platforms to screen for compounds that affect the localization, interaction, or conformation of a target protein.[9][10]
Conclusion
This compound is a promising tool for introducing a minimally perturbing fluorescent probe into proteins for cell-based assays. While further characterization of its photophysical properties is needed, the protocols and applications outlined here provide a framework for its use in studying protein function in a cellular context. The ability to selectively excite and detect this analog offers a significant advantage for researchers seeking to understand complex biological processes and to discover novel therapeutics.
References
- 1. This compound | C11H11ClN2O2 | CID 644330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. omlc.org [omlc.org]
- 6. Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective incorporation of 5-hydroxytryptophan into proteins in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective incorporation of 5-hydroxytryptophan into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
Application Note: Quantitative Proteomic Analysis of 5-Chloro-L-tryptophan Labeled Peptides by LC-MS/MS
Introduction
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used method for quantitative proteomics.[1][2] This technique relies on the metabolic incorporation of "heavy" stable isotope-labeled amino acids into proteins. By comparing the mass spectra of heavy-labeled and "light" unlabeled samples, researchers can accurately quantify differences in protein abundance.[3] While canonical SILAC workflows typically use isotopically labeled arginine and lysine, the use of labeled tryptophan analogs offers a unique approach to probe protein structure, function, and interactions, as tryptophan is the least abundant amino acid and often resides in functionally significant regions of proteins.
This application note details a comprehensive workflow for the quantitative analysis of peptides labeled with 5-Chloro-L-tryptophan (5-Cl-Trp) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). 5-Cl-Trp is a halogenated analog of tryptophan that can be incorporated into proteins in vivo. The presence of a chlorine atom introduces a unique isotopic pattern and a predictable mass shift, enabling the differentiation and quantification of labeled peptides. This methodology is particularly valuable for researchers, scientists, and drug development professionals seeking to investigate protein synthesis, turnover, and protein-protein interactions in various biological systems.
Principle
The core principle of this method is the metabolic substitution of natural tryptophan with this compound in one cell population (the "heavy" sample), while a control population is cultured with natural tryptophan (the "light" sample). The chlorine atom has two stable isotopes, 35Cl (75.77% abundance) and 37Cl (24.23% abundance), which results in a characteristic isotopic pattern in the mass spectrum for chlorinated peptides, aiding in their identification. The mass of a peptide containing 5-Cl-Trp will be increased by approximately 33.96 Da compared to the same peptide with natural tryptophan. After combining the "heavy" and "light" protein populations, the samples are processed through a standard bottom-up proteomics workflow. The relative abundance of proteins is determined by comparing the signal intensities of the 5-Cl-Trp-labeled and unlabeled peptide pairs in the mass spectrometer.
Data Presentation
Quantitative data from 5-Cl-Trp labeling experiments are presented as ratios of "heavy" (5-Cl-Trp labeled) to "light" (unlabeled) peptides. These ratios reflect the relative abundance of the corresponding proteins under the compared experimental conditions.
Table 1: Hypothetical Quantitative Data for 5-Cl-Trp Labeled Peptides
| Peptide Sequence | Protein Name | Gene Name | Heavy/Light Ratio | p-value | Regulation |
| AGWAIILEK | Protein Kinase A | PRKACA | 2.15 | 0.008 | Upregulated |
| FESNFNTWTER | 14-3-3 protein beta | YWHAB | 0.48 | 0.012 | Downregulated |
| WFTTFK | Heat shock protein 70 | HSPA1A | 1.03 | 0.95 | Unchanged |
| VGWALGGR | Alpha-enolase | ENO1 | 3.51 | 0.001 | Upregulated |
| IHWESASLLR | Annexin A2 | ANXA2 | 0.95 | 0.88 | Unchanged |
| W indicates this compound |
Table 2: Protein Quantitation Summary
| Protein Accession | Gene Name | Number of Peptides Quantified | Average Heavy/Light Ratio |
| P00519 | PRKACA | 3 | 2.09 |
| P31946 | YWHAB | 5 | 0.51 |
| P0DMV8 | HSPA1A | 7 | 1.05 |
| P06733 | ENO1 | 4 | 3.45 |
| P07355 | ANXA2 | 6 | 0.98 |
Experimental Protocols
Herein are detailed protocols for the key stages of a this compound labeling experiment, from cell culture to data analysis.
Protocol 1: Metabolic Labeling with this compound
This protocol outlines the steps for labeling cultured mammalian cells.
Materials:
-
Cells of interest (e.g., HEK293T, HeLa)
-
SILAC-grade DMEM or RPMI-1640 medium deficient in L-tryptophan
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Penicillin-Streptomycin solution
-
L-tryptophan
-
This compound
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Culture Preparation: Culture two populations of cells in parallel. For optimal labeling, ensure cells are in the logarithmic growth phase.
-
"Light" Medium Preparation: Prepare the "light" culture medium by supplementing the tryptophan-deficient medium with dFBS, penicillin-streptomycin, and a standard concentration of L-tryptophan.
-
"Heavy" Medium Preparation: Prepare the "heavy" culture medium by supplementing the tryptophan-deficient medium with dFBS, penicillin-streptomycin, and this compound. The optimal concentration of 5-Cl-Trp may need to be determined empirically but a starting point of 100-200 µM can be used.
-
Labeling: Culture the "light" cell population in the "light" medium and the "heavy" cell population in the "heavy" medium. To ensure near-complete incorporation of the amino acids, culture the cells for at least five to six cell divisions.[4]
-
Harvesting: After the labeling period, harvest the cells from both populations separately. Wash the cells with ice-cold PBS to remove any residual medium.
Protocol 2: Protein Extraction and Digestion
This protocol describes the extraction of proteins and their enzymatic digestion into peptides.
Materials:
-
Lysis buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate (50 mM)
-
Formic acid
Procedure:
-
Cell Lysis: Lyse the "light" and "heavy" cell pellets separately using the lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Sample Mixing: Combine equal amounts of protein from the "light" and "heavy" lysates.
-
Reduction and Alkylation: Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour. Alkylate the free cysteine residues by adding IAA to a final concentration of 55 mM and incubating for 45 minutes in the dark at room temperature.
-
Digestion: Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M. Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.
-
Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.
Protocol 3: LC-MS/MS Analysis
This protocol provides general parameters for the analysis of 5-Cl-Trp labeled peptides.
Instrumentation:
-
High-performance liquid chromatography (HPLC) system (e.g., nanoLC)
-
High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)
Procedure:
-
Sample Cleanup: Desalt the peptide mixture using a C18 StageTip or a similar solid-phase extraction method. Dry the desalted peptides in a vacuum centrifuge.
-
Reconstitution: Reconstitute the dried peptides in a suitable buffer for LC injection (e.g., 0.1% formic acid in water).
-
Chromatographic Separation:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be a linear increase from 2% to 40% Mobile Phase B over 60-120 minutes.
-
-
Mass Spectrometry Acquisition:
-
Mode: Data-Dependent Acquisition (DDA).
-
MS1 Scan:
-
Resolution: 60,000 - 120,000.
-
Scan range: m/z 350-1500.
-
-
MS2 Scan (Fragmentation):
-
TopN: Select the top 10-20 most intense precursor ions for fragmentation.
-
Fragmentation method: Higher-energy C-trap dissociation (HCD) or Collision-induced dissociation (CID).
-
Resolution: 15,000 - 30,000.
-
Dynamic exclusion: Enable to prevent repeated fragmentation of the same precursor.
-
-
Protocol 4: Data Analysis
This protocol outlines the general steps for analyzing the LC-MS/MS data.
Software:
Procedure:
-
Database Searching: Search the acquired MS/MS spectra against a relevant protein database (e.g., UniProt).
-
Parameter Setup in MaxQuant:
-
Variable Modifications: Set up a new variable modification for this compound on tryptophan residues. The mass shift will be approximately +33.9613 Da (C11H11ClN2O2 - C11H12N2O2).
-
Enzyme: Specify Trypsin/P as the digestion enzyme.
-
Quantification: Select SILAC 2-plex as the quantification method, specifying the "heavy" label as the 5-Cl-Trp modification.
-
-
Data Filtering and Normalization: Filter the identified peptides and proteins based on a false discovery rate (FDR) of less than 1%. The software will automatically perform normalization based on the total signal intensity of the light and heavy peptides.
-
Quantitative Analysis: The software will calculate the heavy/light ratios for each identified peptide and protein, providing a measure of their relative abundance.
Mandatory Visualization
Caption: Workflow for quantitative proteomics using this compound labeling.
Caption: Example of a signaling pathway leading to changes in protein synthesis.
Conclusion
The use of this compound as a metabolic label provides a valuable and complementary approach to traditional SILAC methods for quantitative proteomics. The unique isotopic signature and mass shift of 5-Cl-Trp allow for the confident identification and quantification of tryptophan-containing peptides. This application note provides a detailed framework for researchers to design and execute experiments using this powerful technique, enabling deeper insights into cellular processes and the mechanisms of drug action.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Substrate Trapping for the Detection of Transient Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MaxQuant Software: Comprehensive Guide for Mass Spectrometry Data Analysis - MetwareBio [metwarebio.com]
- 6. How to Analyze Proteomic Mass Spectrometry with MaxQuant | MtoZ Biolabs [mtoz-biolabs.com]
Probing Membrane Protein Structure with 5-Substituted Tryptophan Analogs
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Understanding the structure and dynamics of membrane proteins is a central challenge in modern biochemistry and drug discovery. These proteins, embedded within the complex and heterogeneous environment of the lipid bilayer, are notoriously difficult to study using conventional structural biology techniques. The use of intrinsic and extrinsic fluorescent probes offers a powerful approach to investigate membrane protein conformation, dynamics, and interactions in a native-like environment. Tryptophan, with its environmentally sensitive fluorescence, is a valuable intrinsic probe. However, for proteins with multiple tryptophans or for studies requiring more specific spectral properties, the site-specific incorporation of unnatural tryptophan analogs can be highly advantageous.
This document provides detailed application notes and protocols for utilizing 5-substituted tryptophan analogs as fluorescent probes to investigate membrane protein structure. While the primary focus is on the well-characterized analogs 5-Chloro-L-tryptophan , 5-Hydroxytryptophan (5-HTP) and 5-Cyanotryptophan (5-CN-Trp) , the principles and protocols described can be adapted for other analogs. These probes offer unique spectroscopic properties that can report on the local environment, solvent accessibility, and conformational changes of specific sites within a membrane protein.[1][2][3][4]
Applications of 5-Substituted Tryptophan Analogs in Membrane Protein Research
The site-specific incorporation of 5-substituted tryptophan analogs into membrane proteins enables a range of biophysical studies to elucidate their structure and function.
-
Probing Local Environment and Hydration: The fluorescence emission spectrum (wavelength and intensity) of tryptophan and its analogs is highly sensitive to the polarity of the local environment.[5] By incorporating a probe at a specific site, researchers can gain insights into whether that site is buried within the hydrophobic core of the protein, exposed to the aqueous solvent, or located at the lipid-water interface. 5-Cyanotryptophan, in particular, has been shown to be an extremely sensitive probe of local hydration.[3][6][7][8]
-
Monitoring Conformational Changes: Ligand binding, voltage gating, or protein-protein interactions can induce conformational changes in membrane proteins. A strategically placed 5-substituted tryptophan can act as a reporter, with changes in its fluorescence signal indicating structural rearrangements.[5]
-
Investigating Protein-Lipid Interactions: The membrane interface is a critical region for the function of many membrane proteins. Placing a probe at or near the transmembrane domain boundaries can provide information on the depth of membrane insertion and the nature of interactions with the surrounding lipid molecules.[9]
-
Fluorescence Resonance Energy Transfer (FRET) Studies: The unique spectral properties of some tryptophan analogs can make them excellent FRET donors or acceptors.[4] For instance, 5-cyanotryptophan can serve as an efficient FRET acceptor for p-cyanophenylalanine, allowing for distance measurements within or between proteins.[2]
Data Presentation: Spectroscopic Properties of Tryptophan Analogs
The choice of a tryptophan analog for a specific application depends on its unique spectroscopic properties. The following tables summarize key quantitative data for 5-Hydroxytryptophan and 5-Cyanotryptophan in different solvent environments, mimicking various locations within a protein-membrane system. Data for this compound is less available in the literature, but it is expected to have distinct spectral properties that can be characterized using similar methods.
Table 1: Fluorescence Properties of 5-Cyanotryptophan (TrpCN) and its Chromophore (5-Cyanoindole) in Various Solvents
| Solvent | Dielectric Constant | Emission Max (λmax, nm) of 5-Cyanoindole | Quantum Yield (QY) of TrpCN | Fluorescence Lifetime (τF, ns) of TrpCN |
| Water | 78.5 | ~387 | < 0.01 | 0.4 |
| 1,4-Dioxane | 2.2 | ~350 | 0.11 | 6.0 |
Data compiled from Markiewicz et al., J Phys Chem B, 2016.[3][7][8] This table highlights the remarkable sensitivity of 5-Cyanotryptophan's quantum yield and fluorescence lifetime to the polarity of its environment, making it an excellent probe for hydration.[3][6][7][8]
Table 2: Spectroscopic Properties of Tryptophan and 5-Hydroxytryptophan
| Property | Tryptophan | 5-Hydroxytryptophan |
| Absorption Max (nm) | ~280 | ~295 |
| Emission Max (nm) in water | ~350 | ~340 |
| Quantum Yield in water | ~0.14 | Higher than Tryptophan |
General properties compiled from various sources.[1][4] 5-Hydroxytryptophan's red-shifted absorption allows for its selective excitation in the presence of native tryptophan residues, a significant advantage in many experimental setups.[4]
Experimental Protocols
The successful use of 5-substituted tryptophan analogs as probes requires their efficient and site-specific incorporation into the target membrane protein. The most common method for this is through the use of an E. coli tryptophan auxotroph expression system, where the natural tryptophan in the growth medium is replaced by the desired analog. For more precise control and to avoid misincorporation, the use of engineered orthogonal aminoacyl-tRNA synthetase/tRNA pairs is becoming increasingly prevalent.
Protocol 1: Site-Specific Incorporation of 5-Substituted Tryptophan Analogs using a Tryptophan Auxotroph
This protocol is adapted for the incorporation of tryptophan analogs into a target membrane protein expressed in a tryptophan-requiring (trp-) E. coli strain.
Materials:
-
E. coli strain with a deleted tryptophan synthase gene (e.g., a trpB mutant).
-
Expression vector containing the gene of interest with a single tryptophan codon at the desired probing site. All other tryptophan codons should be mutated to another aromatic amino acid like phenylalanine or tyrosine.
-
Luria-Bertani (LB) medium.
-
M9 minimal medium supplemented with 0.4% glucose, 2 mM MgSO4, and 0.1 mM CaCl2.
-
Amino acid stock solutions (including all essential amino acids except tryptophan).
-
This compound, 5-Hydroxytryptophan, or 5-Cyanotryptophan stock solution.
-
Inducing agent (e.g., IPTG).
-
Appropriate antibiotics.
Procedure:
-
Transformation: Transform the expression plasmid into the tryptophan auxotroph E. coli strain.
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium supplemented with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Cell Harvest and Washing: Pellet the cells from the overnight culture by centrifugation. Wash the cell pellet twice with sterile M9 minimal medium to remove any residual tryptophan from the LB medium.
-
Induction Culture: Resuspend the washed cells in fresh M9 minimal medium supplemented with all essential amino acids (except tryptophan) and the desired 5-substituted tryptophan analog (typically at a final concentration of 0.1-1 mM).
-
Growth and Induction: Grow the culture at the optimal temperature for protein expression. When the OD600 reaches 0.6-0.8, induce protein expression with the appropriate concentration of the inducing agent (e.g., 0.1-1 mM IPTG).
-
Expression: Continue to grow the culture for the desired expression time (typically 4-16 hours).
-
Harvest and Protein Purification: Harvest the cells by centrifugation. The membrane protein can then be purified from the cell pellet using standard protocols (e.g., membrane preparation followed by solubilization and affinity chromatography).
Protocol 2: Fluorescence Spectroscopy of Labeled Membrane Protein
This protocol outlines the general steps for acquiring fluorescence emission spectra of the incorporated probe to assess its local environment.
Materials:
-
Purified membrane protein with the incorporated 5-substituted tryptophan analog, reconstituted into a suitable membrane-mimetic environment (e.g., detergent micelles, nanodiscs, or liposomes).
-
Buffer solution appropriate for the protein and membrane mimetic.
-
Fluorometer with temperature control.
-
Quartz cuvette.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the reconstituted membrane protein in the buffer. The concentration should be low enough to avoid inner filter effects.
-
Instrument Setup: Set the excitation and emission slits of the fluorometer. For 5-Hydroxytryptophan, use an excitation wavelength of ~295 nm to selectively excite it over any residual native tryptophan. For 5-Cyanotryptophan, an excitation wavelength of ~280 nm is typically used.
-
Spectrum Acquisition: Record the fluorescence emission spectrum over a suitable wavelength range (e.g., 300-500 nm).
-
Data Analysis: Determine the wavelength of maximum emission (λmax). A blue-shifted λmax is indicative of a more hydrophobic environment, while a red-shifted λmax suggests a more polar or solvent-exposed environment.
-
Quenching Studies (Optional): To probe solvent accessibility, quenching experiments can be performed by titrating a soluble quencher (e.g., acrylamide) into the sample and monitoring the decrease in fluorescence intensity.
Visualizations
The following diagrams illustrate the key experimental workflow and the principle of using 5-substituted tryptophan analogs as environmental probes.
Caption: Workflow for probing membrane protein structure with 5-substituted tryptophans.
Caption: Principle of 5-substituted tryptophan as an environmental probe.
Conclusion
The site-specific incorporation of 5-substituted tryptophan analogs like this compound, 5-Hydroxytryptophan, and 5-Cyanotryptophan provides a versatile and powerful toolkit for investigating the structure, dynamics, and interactions of membrane proteins. By leveraging their unique and environmentally sensitive fluorescence properties, researchers can gain site-specific information that is often inaccessible through other methods. The protocols outlined here provide a starting point for the successful application of these valuable probes in membrane protein research and drug development. While data for some analogs like this compound is still emerging, the established methodologies for other 5-substituted tryptophans pave the way for their characterization and application.
References
- 1. Calculating the fluorescence of 5-hydroxytryptophan in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Cyanotryptophan as an Infrared Probe of Local Hydration Status of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Utility of 5-Cyanotryptophan Fluorescence as a Sensitive Probe of Protein Hydration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tryptophan-based Fluorophores for Studying Protein Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. researchgate.net [researchgate.net]
- 7. Utility of 5-Cyanotryptophan Fluorescence as a Sensitive Probe of Protein Hydration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Time-resolved fluorescence of tryptophan characterizes membrane perturbation by cyclic lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 5-Chloro-L-tryptophan Incorporation in E. coli
Welcome to the technical support center for the incorporation of 5-Chloro-L-tryptophan (5-Cl-Trp) into proteins using Escherichia coli. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to enhance the efficiency of your experiments.
Troubleshooting Guide
Low yield of the target protein containing 5-Cl-Trp is a common challenge. The following table outlines potential problems, their likely causes, and recommended solutions to improve incorporation efficiency.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Very Low Protein Expression | Toxicity of 5-Cl-Trp to E. coli | - Lower the concentration of 5-Cl-Trp in the growth media. - Use a lower induction temperature (e.g., 18-25°C) to slow down protein expression and reduce metabolic burden.[1][2] - Switch to a less rich medium (e.g., M9 minimal medium) to decrease the growth rate.[1] |
| Inefficient Amber (UAG) Codon Suppression | - Utilize an E. coli strain with a deleted Release Factor 1 (RF1), such as C321.ΔA, to eliminate competition for the UAG codon.[3][4] - Co-express an engineered aminoacyl-tRNA synthetase (aaRS) and a suppressor tRNA with improved efficiency for 5-Cl-Trp.[5][6] - Increase the copy number of the plasmid expressing the suppressor tRNA. | |
| Suboptimal Expression Vector or Host Strain | - Use a vector with a tightly regulated promoter (e.g., pBAD) to control basal expression of the target protein.[1] - Employ E. coli strains engineered for enhanced protein expression, such as BL21(DE3) pLysS, to reduce basal expression of T7 RNA polymerase.[1][7] | |
| Truncated Protein Products | Competition from Release Factor 1 (RF1) | - As mentioned above, use an RF1 knockout E. coli strain.[4][8] This is the most effective solution to prevent premature termination at the amber codon. |
| Low Intracellular Concentration of 5-Cl-Trp-tRNA | - Overexpress the engineered aminoacyl-tRNA synthetase specific for 5-Cl-Trp. - Ensure adequate supplementation of 5-Cl-Trp in the culture medium. | |
| Protein Misfolding and Aggregation (Inclusion Bodies) | High Rate of Protein Synthesis | - Lower the induction temperature (15-25°C) and reduce the inducer concentration (e.g., IPTG) to slow down protein synthesis and promote proper folding.[2] |
| Nature of the Target Protein | - Co-express molecular chaperones (e.g., GroEL/GroES) to assist in protein folding. - Fuse a solubility-enhancing tag (e.g., MBP, GST) to the target protein. | |
| Incorporation of Natural Amino Acids at the UAG Codon | Lack of Orthogonality of the aaRS/tRNA Pair | - Use a well-characterized and highly specific orthogonal aaRS/tRNA pair for 5-Cl-Trp.[9][10] - Perform directed evolution of the aaRS to improve its specificity for 5-Cl-Trp over natural amino acids.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to add to the culture medium?
A1: The optimal concentration of 5-Cl-Trp can vary depending on the E. coli strain, the specific orthogonal tRNA/synthetase pair used, and the target protein. It is recommended to perform a titration experiment, typically starting with a range of 0.1 mM to 2 mM, to determine the concentration that gives the highest yield of the full-length protein without causing significant toxicity to the cells.
Q2: Which E. coli strain is best suited for 5-Cl-Trp incorporation?
A2: Strains that lack Release Factor 1 (RF1) are highly recommended for amber codon suppression.[4][8] A genomically recoded organism (GRO) like E. coli C321.ΔA, where all UAG stop codons have been replaced, is an excellent choice as it eliminates competition from RF1.[3][4] If such strains are not available, strains like BL21(DE3) can be used, but lower incorporation efficiencies may be observed due to translational termination by RF1.
Q3: How can I improve the efficiency of my orthogonal aminoacyl-tRNA synthetase (aaRS) for 5-Cl-Trp?
A3: The efficiency of an aaRS can be enhanced through protein engineering. Directed evolution techniques, such as yeast display or phage display, can be employed to screen libraries of aaRS variants for improved activity and specificity towards 5-Cl-Trp.[9] Additionally, using chimeric synthetases has been shown to improve suppression efficiency.[5]
Q4: My protein is expressed but is found in inclusion bodies. What should I do?
A4: Inclusion body formation is often due to high expression levels and improper protein folding. To address this, try lowering the induction temperature to 15-25°C and reducing the concentration of the inducer (e.g., IPTG).[2] You can also co-express chaperone proteins or use a solubility-enhancing fusion tag.
Q5: How can I verify the successful incorporation of 5-Cl-Trp into my target protein?
A5: Mass spectrometry is the most definitive method to confirm the incorporation of 5-Cl-Trp. By analyzing the intact protein or digested peptides, you can determine the precise mass, which will be different from the protein containing a natural tryptophan.
Experimental Protocols
General Protocol for 5-Cl-Trp Incorporation in E. coli
This protocol provides a general framework. Optimization of specific conditions will be necessary for each target protein.
1. Plasmid Transformation:
- Co-transform the E. coli expression host (e.g., an RF1-deficient strain) with two plasmids:
- A plasmid encoding the target protein with an in-frame amber (UAG) codon at the desired incorporation site.
- A plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) specific for 5-Cl-Trp and its cognate suppressor tRNA.
2. Starter Culture:
- Inoculate a single colony into 5 mL of Luria-Bertani (LB) broth containing the appropriate antibiotics for both plasmids.
- Incubate overnight at 37°C with shaking.
3. Expression Culture:
- Inoculate a larger volume of expression medium (e.g., Terrific Broth or M9 minimal medium) with the overnight starter culture (typically a 1:100 dilution).
- Add the appropriate antibiotics.
- Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
4. Induction:
- Add this compound to the desired final concentration (e.g., 1 mM).
- Induce protein expression by adding the appropriate inducer (e.g., IPTG or arabinose).
- Reduce the temperature to the optimized level (e.g., 20°C) and continue to incubate with shaking for the desired expression time (e.g., 16-24 hours).
5. Cell Harvest and Lysis:
- Harvest the cells by centrifugation.
- Resuspend the cell pellet in a suitable lysis buffer and lyse the cells using sonication or other appropriate methods.
- Clarify the lysate by centrifugation to separate the soluble fraction from the insoluble fraction (which may contain inclusion bodies).
6. Protein Purification and Analysis:
- Purify the target protein from the soluble lysate using appropriate chromatography techniques (e.g., affinity chromatography based on a protein tag).
- Analyze the purified protein by SDS-PAGE and confirm the incorporation of 5-Cl-Trp by mass spectrometry.
Visualizations
Caption: General experimental workflow for 5-Cl-Trp incorporation.
Caption: Cellular pathway for 5-Cl-Trp incorporation.
References
- 1. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 3. mdpi.com [mdpi.com]
- 4. A native aminoacyl-tRNA synthetase/tRNA pair drives highly efficient noncanonical amino acid incorporation in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Protein Expression Protocol & Troubleshooting in E. coli [biologicscorp.com]
- 8. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]
- 9. Selection and validation of orthogonal tRNA/synthetase pairs for the encoding of unnatural amino acids across kingdoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield of 5-Chloro-L-tryptophan labeled proteins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with the low yield of 5-Chloro-L-tryptophan (5-Cl-Trp) labeled proteins.
Frequently Asked Questions (FAQs)
Q1: What is this compound (5-Cl-Trp) and why is it used for protein labeling?
This compound is a non-canonical amino acid (ncAA), meaning it is not one of the 20 standard amino acids typically found in proteins. It is a derivative of L-tryptophan where a chlorine atom replaces the hydrogen at the 5th position of the indole ring. This modification makes it a valuable tool in protein engineering and drug development for several reasons:
-
Unique Spectroscopic Properties: The chlorine atom can alter the fluorescence and absorbance properties of tryptophan, providing a sensitive probe to study protein structure, dynamics, and interactions.
-
Bio-orthogonal Handle: The unique chemical nature of 5-Cl-Trp can be exploited for specific chemical reactions, allowing for the attachment of other molecules like fluorophores or drugs to the protein of interest.
-
Structural and Functional Probing: Its introduction can be used to investigate the role of specific tryptophan residues in protein function, folding, and stability.
Q2: What is the general principle behind incorporating 5-Cl-Trp into a target protein?
The incorporation of 5-Cl-Trp relies on the use of an "orthogonal translation system." This system consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its corresponding transfer RNA (tRNA).[1][2][3] This engineered pair is designed to be "orthogonal," meaning it functions independently of the host cell's own translational machinery and does not interfere with the incorporation of the 20 canonical amino acids.[4]
The process involves:
-
Engineered Synthetase: A synthetase is evolved or designed to specifically recognize and "charge" 5-Cl-Trp.
-
Suppressor tRNA: A corresponding tRNA, often a suppressor tRNA that recognizes a stop codon (like the amber codon, UAG), is engineered to be exclusively charged by the engineered synthetase with 5-Cl-Trp.[1][2]
-
Site-Directed Mutagenesis: The gene of the target protein is mutated to introduce the specific codon (e.g., UAG) at the desired site for 5-Cl-Trp incorporation.
-
Expression: When the target protein is expressed in a host organism (e.g., E. coli) or in a cell-free system, the orthogonal pair works to insert 5-Cl-Trp at the designated position in response to the engineered codon.[5]
Q3: What are the primary factors that can lead to low yields of 5-Cl-Trp labeled proteins?
Several factors can contribute to low incorporation efficiency and overall yield. These can be broadly categorized as:
-
Competition with Endogenous Factors: The host cell's own machinery can compete with the orthogonal system. For instance, release factors can terminate translation at the engineered stop codon before 5-Cl-Trp is incorporated.[2]
-
Efficiency of the Orthogonal Pair: The engineered aaRS may have low activity or specificity for 5-Cl-Trp, or the tRNA may not be efficiently charged or recognized by the ribosome.[1][4]
-
Toxicity of the Non-Canonical Amino Acid: High concentrations of 5-Cl-Trp can be toxic to the expression host, leading to poor cell growth and reduced protein expression.[6][7]
-
Suboptimal Expression Conditions: Factors like temperature, induction time, and media composition can significantly impact the efficiency of ncAA incorporation.[8]
-
Metabolic Instability of 5-Cl-Trp: The amino acid may be degraded or modified by endogenous enzymes within the host cell.
Troubleshooting Guides
Issue 1: Low or No Incorporation of 5-Cl-Trp Detected
If mass spectrometry or other analytical methods show little to no incorporation of 5-Cl-Trp, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for low 5-Cl-Trp incorporation.
| Potential Cause | Recommended Action |
| Inefficient Aminoacyl-tRNA Synthetase (aaRS) | - Confirm the synthetase is expressed and active. - Consider using a synthetase variant with higher activity or specificity for 5-Cl-Trp.[4][9] - Increase the expression level of the synthetase. |
| Low tRNA Expression or Charging | - Use a tRNA variant with improved expression and stability.[4][10] - Ensure the tRNA gene is under the control of a strong promoter. - Verify that the aaRS is efficiently charging the tRNA with 5-Cl-Trp. |
| Competition from Release Factor 1 (RF1) | - Use an E. coli strain with a deleted or down-regulated RF1 gene (e.g., C321.ΔA).[2] This significantly reduces premature termination at the UAG stop codon. |
| Suboptimal 5-Cl-Trp Concentration | - Titrate the concentration of 5-Cl-Trp in the growth media. Too low a concentration will limit incorporation, while too high a concentration can be toxic.[8] |
| Poor Uptake of 5-Cl-Trp | - Ensure the expression host can efficiently transport 5-Cl-Trp into the cell. Some systems may benefit from co-expression of a suitable amino acid transporter.[11] |
Issue 2: High Levels of Truncated Protein
The presence of a significant amount of truncated protein product indicates that translation is terminating at the engineered codon instead of incorporating 5-Cl-Trp.
Caption: Competition between RF1 and charged tRNA at the UAG codon.
| Potential Cause | Recommended Action |
| High RF1 Activity | - As mentioned previously, utilize an RF1 knockout or knockdown strain.[2] This is often the most effective solution. |
| Low Concentration of Charged tRNA | - Increase the expression of both the orthogonal aaRS and tRNA to boost the intracellular concentration of 5-Cl-Trp-tRNA.[4] - Optimize the concentration of 5-Cl-Trp in the media to ensure sufficient substrate for the aaRS. |
| Inefficient Ribosomal Recognition of the Charged tRNA | - Some studies have shown that engineering the tRNA body can improve its interaction with elongation factors and the ribosome, enhancing incorporation efficiency.[1][10] |
Issue 3: Poor Cell Growth and Low Overall Protein Yield
If cell growth is significantly inhibited after the addition of 5-Cl-Trp, toxicity is a likely cause.
| Potential Cause | Recommended Action |
| 5-Cl-Trp Toxicity | - Perform a dose-response experiment to determine the maximum tolerable concentration of 5-Cl-Trp for your specific expression host. - Reduce the concentration of 5-Cl-Trp in the growth media.[6][7] |
| Metabolic Stress | - Supplement the growth media with all 20 canonical amino acids to reduce the metabolic burden on the host. - Optimize growth conditions such as temperature and aeration to improve cell health.[8] |
| Leaky Expression of Target Protein | - Ensure that the expression of the target protein is tightly controlled and only induced after the cells have reached a suitable density. Leaky expression in the presence of 5-Cl-Trp can exacerbate toxicity. |
Experimental Protocols
Protocol 1: Small-Scale Optimization of 5-Cl-Trp Incorporation in E. coli
This protocol is designed to test and optimize the incorporation of 5-Cl-Trp into a target protein expressed in an RF1-deficient E. coli strain.
-
Transformation: Co-transform the RF1-deficient E. coli strain (e.g., C321.ΔA) with two plasmids: one containing the gene for the target protein with a UAG codon at the desired position, and another containing the orthogonal 5-Cl-Trp-specific aaRS/tRNA pair.
-
Starter Culture: Inoculate a single colony into 5 mL of rich media (e.g., LB) with appropriate antibiotics and grow overnight at 37°C with shaking.
-
Main Culture: Inoculate 100 mL of minimal media supplemented with all 20 canonical amino acids (except tryptophan), appropriate antibiotics, and a non-toxic concentration of 5-Cl-Trp (e.g., start with 1 mM) with the overnight culture.
-
Growth and Induction: Grow the main culture at 30°C with shaking until the OD600 reaches 0.6-0.8. Induce protein expression with an appropriate inducer (e.g., IPTG).
-
Expression: Continue to grow the culture at a reduced temperature (e.g., 20°C) for 12-16 hours.[8]
-
Harvest and Lysis: Harvest the cells by centrifugation, resuspend in lysis buffer, and lyse the cells (e.g., by sonication).
-
Purification and Analysis: Purify the target protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if His-tagged). Analyze the purified protein by SDS-PAGE to check for expression and by mass spectrometry to confirm and quantify 5-Cl-Trp incorporation.[12]
Protocol 2: Quantification of 5-Cl-Trp Incorporation by Mass Spectrometry
-
Sample Preparation: Purify the protein of interest as described above.
-
Intact Mass Analysis:
-
Desalt the protein sample.
-
Analyze by ESI-MS. The mass of the incorporated protein will be higher than the wild-type protein due to the addition of the chlorine atom. This provides a quick assessment of incorporation.
-
-
Peptide Mapping (for site-specific confirmation):
-
Digest the purified protein with a specific protease (e.g., trypsin).
-
Analyze the resulting peptide mixture by LC-MS/MS.[12]
-
Search for the peptide containing the UAG codon position. The mass of this peptide will be shifted corresponding to the mass of 5-Cl-Trp instead of a canonical amino acid.
-
Quantification can be achieved by comparing the peak areas of the labeled and unlabeled (if any) peptides.
-
Data Presentation
Table 1: Example Data for Optimizing 5-Cl-Trp Concentration
| 5-Cl-Trp (mM) | Cell Density (OD600) at Harvest | Total Protein Yield (mg/L) | Incorporation Efficiency (%) * |
| 0.1 | 3.5 | 8 | 15 |
| 0.5 | 3.2 | 12 | 55 |
| 1.0 | 2.8 | 15 | 85 |
| 2.0 | 1.5 | 5 | 90 |
| 5.0 | 0.8 | 1 | >95 |
*As determined by mass spectrometry.
This table illustrates a typical optimization experiment where increasing the 5-Cl-Trp concentration improves incorporation efficiency but becomes toxic at higher concentrations, leading to a decrease in overall yield. The optimal concentration in this example is 1.0 mM.
References
- 1. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Selective incorporation of 5-hydroxytryptophan into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The toxic effects of long-term, oral administration of L-tryptophan in rats with portacaval shunt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The central-nervous-system toxicity of long-term oral administration of L-tryptophan to porto-caval-shunted rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improving Target Amino Acid Selectivity in a Permissive Aminoacyl tRNA Synthetase Through Counter-Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tuning tRNAs for improved translation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tryptophanyl-tRNA synthetase mediates high-affinity tryptophan uptake into human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative analysis of tryptophan analogue incorporation in recombinant proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 5-Chloro-L-tryptophan Incorporation for Protein Misfolding Prevention
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing 5-Chloro-L-tryptophan (5-Cl-Trp) to prevent protein misfolding and aggregation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound helps prevent protein misfolding? A1: While the precise, universal mechanism is still under investigation and can be protein-dependent, the introduction of a halogen atom like chlorine onto the tryptophan indole ring can alter local protein environments. This modification can influence protein folding and stability by affecting hydrophobic interactions, hydrogen bonding capabilities, and electrostatic potential. These alterations may stabilize the native conformation or destabilize aggregation-prone intermediates.
Q2: How is this compound incorporated into a target protein? A2: this compound is a noncanonical amino acid (ncAA), meaning it's not one of the 20 standard amino acids. Its incorporation into a specific site within a protein is achieved through genetic code expansion.[1] This technique requires an "orthogonal pair," which consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA).[2][3] The aaRS is specifically evolved to recognize 5-Cl-Trp and charge the engineered tRNA, which in turn recognizes a nonsense codon (like the amber codon, UAG) mutated into the gene of interest at the desired incorporation site.[1]
Q3: What expression systems are compatible with 5-Cl-Trp incorporation? A3: The most common expression system is E. coli, which is amenable to genetic manipulation for creating and utilizing orthogonal aaRS/tRNA pairs.[1][4] Successful incorporation has also been demonstrated in mammalian cell systems, which are crucial for studying proteins in a more physiologically relevant context.[2]
Q4: Is this compound potentially toxic to the expression host? A4: Like many unnatural amino acids, 5-Cl-Trp can exhibit some level of toxicity, particularly at higher concentrations. It is crucial to determine the optimal concentration that allows for efficient incorporation without significantly impairing cell viability or protein expression.[2] Cellular stress responses can be triggered by the presence of ncAAs or the overexpression of foreign proteins.[5][6]
Q5: How can I verify the successful incorporation of 5-Cl-Trp into my protein? A5: The gold standard for verification is intact protein mass spectrometry (MS).[1] A successful incorporation will result in a mass shift corresponding to the difference between tryptophan (C11H12N2O2, MW: ~204.23 g/mol ) and this compound (C11H11ClN2O2, MW: ~238.67 g/mol ).[1][7] Further confirmation can be achieved through tandem MS (MS/MS) of proteolytically digested peptides, which can pinpoint the exact location of the modification.[8]
Troubleshooting Guides
Problem 1: Low or No Protein Expression
Q: After inducing expression in media containing 5-Cl-Trp, I'm seeing very low or no yield of my target protein. What could be the issue?
A: This is a common issue that can stem from several factors. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low protein yield.
Problem 2: Mass Spectrometry Shows No Incorporation
Q: My protein expresses, but mass spectrometry analysis shows only the wild-type mass. Why isn't 5-Cl-Trp being incorporated?
A: This indicates that the translational machinery is reading through the amber (TAG) stop codon using a natural amino acid, or that the orthogonal synthetase is not charging its tRNA with 5-Cl-Trp.
-
Check Synthetase Specificity: Your engineered aaRS might have poor specificity for 5-Cl-Trp or may be outcompeted by endogenous synthetases. Consider using an aaRS variant known to be efficient for halogenated tryptophans.[1]
-
tRNA Concentration: Ensure the orthogonal tRNA is highly expressed. Suboptimal levels can lead to inefficient competition at the ribosome.
-
5-Cl-Trp Availability: Confirm the concentration and stability of 5-Cl-Trp in your media. It can degrade over time, especially under certain pH and temperature conditions.
-
Read-through: Some expression strains have higher rates of natural stop codon read-through. Consider using a strain engineered to reduce this background, such as one with a deleted RF1 (Release Factor 1).[3]
Problem 3: Protein Still Aggregates After 5-Cl-Trp Incorporation
Q: I've confirmed incorporation of 5-Cl-Trp, but my protein still aggregates. What are the next steps?
A: The effect of a single-point modification can be subtle or highly dependent on its location within the protein structure.
-
Test Multiple Sites: The anti-aggregation effect is position-dependent. Identify other potential sites for incorporation. Focus on residues within hydrophobic patches, at interfaces between domains, or in regions known to be flexible or unstructured, as these are often implicated in aggregation initiation.[9]
-
Incorporate Multiple 5-Cl-Trp Residues: If your protein's function can tolerate it, incorporating the ncAA at several key locations might produce a stronger stabilizing effect.
-
Combine with Other Strategies: 5-Cl-Trp incorporation can be used in conjunction with other anti-aggregation strategies, such as the co-expression of molecular chaperones or the addition of small molecule stabilizers.[10]
-
Aggregation Assay Conditions: Re-evaluate your aggregation assay. Factors like pH, temperature, agitation, and protein concentration can dramatically influence aggregation kinetics.[11] Ensure the conditions are physiologically relevant for your research question.
Quantitative Data Summary
The following tables summarize key quantitative data from experiments involving the incorporation of halogenated tryptophan analogs.
Table 1: Mass Spectrometry Verification of Halogenated Tryptophan Incorporation in sfGFP [1]
| Protein Variant | Expected Mass (Da) | Observed Mass (Da) |
| Wild-Type sfGFP | 27597 | ~27597 |
| sfGFP + Chloro-tryptophan | 27654 | ~27654 |
| sfGFP + Bromo-tryptophan | 27699 | ~27699 |
Table 2: Effect of Fluorotryptophan Incorporation on Enzyme Activity in E. coli [4]
| Enzyme | Tryptophan Analog | Relative Specific Activity (%) |
| β-galactosidase | 4-fluorotryptophan | 60 |
| β-galactosidase | 5-fluorotryptophan | 10 |
| β-galactosidase | 6-fluorotryptophan | 10 |
| Lactose permease | 4-fluorotryptophan | 35 |
| Lactose permease | 5-fluorotryptophan | <10 |
| Lactose permease | 6-fluorotryptophan | 35 |
| D-Lactate dehydrogenase | 4-fluorotryptophan | 200 |
| D-Lactate dehydrogenase | 5-fluorotryptophan | 50 |
| D-Lactate dehydrogenase | 6-fluorotryptophan | 50 |
Experimental Protocols
Protocol 1: General Workflow for 5-Cl-Trp Incorporation in E. coli
This protocol provides a generalized workflow for expressing a target protein containing 5-Cl-Trp at a specific site.
Caption: General experimental workflow for 5-Cl-Trp incorporation.
Protocol 2: Protein Digestion for Mass Spectrometry Analysis[8]
Objective: To digest the purified protein into peptides suitable for mass spectrometry to confirm site-specific incorporation.
-
Denaturation, Reduction, and Alkylation:
-
Denature the purified protein (~20-50 µg) in a buffer containing a chaotropic agent (e.g., 6 M urea or 8 M guanidinium hydrochloride).
-
Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 37-56°C for 1 hour.
-
Alkylate free cysteine residues by adding iodoacetamide to a final concentration of 20-25 mM and incubating for 45-60 minutes in the dark at room temperature.
-
-
Proteolytic Digestion:
-
Dilute the protein solution with a suitable buffer (e.g., 50 mM ammonium bicarbonate) to reduce the denaturant concentration (e.g., < 1 M urea).
-
Add a protease, such as Trypsin, at a ratio of 1:50 or 1:100 (protease:protein, w/w).
-
Incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Stop the digestion by adding formic acid to a final concentration of ~1%.
-
Desalt and concentrate the peptides using a C18 ZipTip or StageTip.
-
Elute the peptides and dry them completely using a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Resuspend the dried peptides in a solution compatible with liquid chromatography (e.g., 0.1% formic acid in water).[12][13]
-
Inject the sample onto a reverse-phase LC system coupled to a high-resolution mass spectrometer.
-
Analyze the data using a proteomics search engine, ensuring the database is modified to include the mass of 5-Cl-Trp (+34.44 Da compared to Trp) as a variable modification on tryptophan residues.[8]
-
References
- 1. Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective incorporation of 5-hydroxytryptophan into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orthogonal translation with 5‐cyanotryptophan as an infrared probe for local structural information, electrostatics, and hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Incorporation of fluorotryptophans into proteins of escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Reactome | Cellular responses to stress [reactome.org]
- 7. This compound | C11H11ClN2O2 | CID 644330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A review on protein misfolding, aggregation and strategies to prevent related ailments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Therapeutic Strategies to Reduce the Toxicity of Misfolded Protein Oligomers | MDPI [mdpi.com]
- 11. Effect of Addition of Tryptophan on Aggregation of Apo-α-Lactalbumin Induced by UV-Light [mdpi.com]
- 12. Frontiers | Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters [frontiersin.org]
- 13. Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters - PMC [pmc.ncbi.nlm.nih.gov]
Improving signal-to-noise ratio in 5-Chloro-L-tryptophan fluorescence
Welcome to the technical support center for 5-Chloro-L-tryptophan (5-Cl-Trp) fluorescence applications. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experiments and improve the signal-to-noise ratio of your fluorescence measurements.
I. Troubleshooting Guide
This guide addresses common issues encountered during 5-Cl-Trp fluorescence experiments in a question-and-answer format.
Question 1: Why is my this compound fluorescence signal weak or absent?
A weak or absent fluorescence signal can be due to a variety of factors, ranging from sample preparation to instrument settings.[1]
-
Low Concentration: The concentration of 5-Cl-Trp may be too low to produce a detectable signal.
-
Quenching: The fluorescence of 5-Cl-Trp can be quenched by other molecules in the solution. Common quenchers include acrylamide, iodide, and other heavy atoms.[2][3] The peptide bond itself can also act as a quencher.
-
Solvent Effects: The polarity of the solvent can significantly impact the fluorescence quantum yield.[4] Generally, tryptophan and its analogs exhibit stronger fluorescence in non-polar environments.
-
Incorrect Instrument Settings: The excitation and emission wavelengths may not be optimal for 5-Cl-Trp. Halogenated tryptophan analogs can have shifted spectra compared to native tryptophan.[5][6]
-
Photobleaching: Prolonged exposure to the excitation light can lead to the degradation of the fluorophore, reducing the signal over time.
Question 2: Why is the background noise in my fluorescence measurement high?
High background noise can obscure the true signal from your sample.
-
Solvent and Buffer Components: Some solvents and buffer components can have intrinsic fluorescence. It is crucial to measure the fluorescence of a blank sample containing only the buffer and other additives.
-
Contaminants: Fluorescent impurities in your sample or on your cuvette can contribute to high background. Ensure thorough cleaning of all labware.
-
Light Scattering: Particulates in the sample can cause light scattering (Rayleigh and Raman), which can be misinterpreted as fluorescence. Filtering your sample can help reduce scattering.
-
Instrumental Noise: The detector and electronics of the spectrofluorometer can be a source of noise.
Question 3: My fluorescence signal is unstable and fluctuates. What could be the cause?
Signal instability can arise from several sources:
-
Photobleaching: As mentioned, continuous illumination can degrade the fluorophore, leading to a decrease in signal over time.
-
Temperature Fluctuations: Fluorescence is sensitive to temperature changes. Ensure your sample is thermally equilibrated and the instrument's temperature control is stable.
-
Sample Aggregation: If 5-Cl-Trp is incorporated into a protein, aggregation can alter the local environment of the fluorophore, leading to changes in fluorescence.
-
Lamp Instability: The excitation lamp intensity may fluctuate, causing corresponding changes in the emission signal.
II. Frequently Asked Questions (FAQs)
Q1: What are the typical excitation and emission maxima for this compound?
Q2: How does the solvent environment affect this compound fluorescence?
The fluorescence of tryptophan and its analogs is highly sensitive to the polarity of the solvent.[4] In general, a more non-polar (hydrophobic) environment leads to a blue-shift (shorter wavelength) in the emission maximum and an increase in the fluorescence quantum yield. Conversely, a more polar (hydrophilic) environment results in a red-shift and a decrease in quantum yield.[2] This property makes 5-Cl-Trp a potentially sensitive probe for changes in the local environment, such as protein conformational changes.
Q3: What are common quenchers for this compound fluorescence?
Several substances can quench the fluorescence of tryptophan analogs, reducing the signal intensity. These include:
-
Acrylamide: A common collisional quencher that is useful for probing the accessibility of the fluorophore to the solvent.[3]
-
Iodide and other heavy atoms: These can quench fluorescence through the heavy-atom effect, which promotes intersystem crossing to the triplet state.[2]
-
Oxygen: Dissolved oxygen can act as a collisional quencher.
-
Peptide Bonds: The amide groups in a peptide backbone can act as electron acceptors, quenching the fluorescence of nearby tryptophan residues.[2]
The efficiency of quenching can be described by the Stern-Volmer equation.
Q4: How can I minimize photobleaching of my this compound sample?
Photobleaching is the irreversible destruction of a fluorophore upon exposure to light. To minimize this effect:
-
Reduce Excitation Intensity: Use the lowest excitation light intensity that provides an adequate signal-to-noise ratio.
-
Limit Exposure Time: Keep the shutter closed when not acquiring data.
-
Use Antifade Reagents: In some applications, particularly in microscopy, antifade reagents can be added to the sample.
-
Work in an Oxygen-depleted Environment: Removing dissolved oxygen can sometimes reduce the rate of photobleaching.
III. Experimental Protocols and Data
Protocol 1: Determining Optimal Excitation and Emission Wavelengths
Objective: To find the excitation and emission wavelengths that provide the maximum fluorescence signal for 5-Cl-Trp in a given solvent.
Methodology:
-
Prepare a dilute solution of 5-Cl-Trp in the desired buffer or solvent. The concentration should be low enough to avoid inner filter effects (typically an absorbance of < 0.1 at the excitation wavelength).
-
Emission Scan:
-
Set the excitation wavelength to a value slightly higher than the expected absorbance maximum (e.g., 285 nm, as native tryptophan absorbs at 280 nm).
-
Scan the emission monochromator over a range of wavelengths (e.g., 300 nm to 500 nm).
-
The wavelength at which the highest intensity is observed is the emission maximum (λ_em).
-
-
Excitation Scan:
-
Set the emission wavelength to the determined λ_em.
-
Scan the excitation monochromator over a range of wavelengths (e.g., 250 nm to 320 nm).
-
The wavelength at which the highest intensity is observed is the excitation maximum (λ_ex).
-
Protocol 2: Acrylamide Quenching Experiment
Objective: To assess the accessibility of 5-Cl-Trp to a solvent-based quencher.
Methodology:
-
Prepare a stock solution of 5-Cl-Trp and a high-concentration stock solution of acrylamide in the same buffer.
-
Prepare a series of samples with a constant concentration of 5-Cl-Trp and varying concentrations of acrylamide.
-
Measure the fluorescence intensity of each sample at the optimal excitation and emission wavelengths.
-
Plot the ratio of the fluorescence intensity in the absence of quencher (F₀) to the intensity in the presence of quencher (F) against the quencher concentration ([Q]).
-
The data should fit the Stern-Volmer equation: F₀/F = 1 + Ksv[Q], where Ksv is the Stern-Volmer quenching constant.
Quantitative Data Summary
The following table summarizes typical photophysical properties of L-tryptophan, which can serve as a baseline for comparison with this compound. Note that the specific values for 5-Cl-Trp will need to be determined experimentally.
| Property | L-Tryptophan (in water) | This compound (Expected) |
| Excitation Maximum (λ_ex) | ~280 nm[7] | Likely red-shifted (>280 nm) |
| Emission Maximum (λ_em) | ~350 nm[7] | Likely red-shifted (>350 nm) |
| Quantum Yield (Φ_f) | ~0.13[8] | May be altered by the chloro-substituent |
| Fluorescence Lifetime (τ) | Biexponential (~0.5 ns and ~2.8 ns)[8] | May be altered by the chloro-substituent |
IV. Visualizations
Diagram 1: Factors Affecting Fluorescence Signal
Caption: Key factors influencing the signal-to-noise ratio in fluorescence experiments.
Diagram 2: Troubleshooting Workflow for Weak Fluorescence Signal
Caption: A logical workflow for troubleshooting a weak fluorescence signal.
Diagram 3: Static vs. Dynamic Quenching Pathways
Caption: Illustration of dynamic (collisional) and static (complex formation) quenching mechanisms.
References
- 1. Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence quenching of tryptophan by trifluoroacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cris.tau.ac.il [cris.tau.ac.il]
- 5. Tryptophan-based Fluorophores for Studying Protein Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. omlc.org [omlc.org]
- 8. researchgate.net [researchgate.net]
Addressing cytotoxicity of 5-Chloro-L-tryptophan in live cells
Welcome to the technical support center for researchers utilizing 5-Chloro-L-tryptophan (5-Cl-L-Trp) in live cell experiments. This resource provides troubleshooting guidance and frequently asked questions to address common challenges related to the potential cytotoxicity of this compound.
Troubleshooting Guides
This section offers solutions to specific problems you may encounter during your experiments.
Problem 1: High Variability in Cell Viability Assay (e.g., MTT, XTT) Results
Question: My replicate wells in the MTT assay show significant variability after treatment with this compound. What could be the cause?
Answer: High variability in cell viability assays is a common issue that can often be resolved by addressing the following factors:
-
Uneven Cell Seeding: A non-uniform cell suspension is a primary cause of variability. Ensure you thoroughly mix your cell suspension before and during plating to distribute cells evenly.[1]
-
"Edge Effect": Wells on the periphery of a 96-well plate are susceptible to increased evaporation, which can alter the concentration of media components and the test compound.[1] To mitigate this, it is recommended to fill the perimeter wells with sterile phosphate-buffered saline (PBS) or media without cells and exclude them from your experimental data analysis.[1]
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, media, or reagents will directly contribute to variability.[1] Regular pipette calibration and consistent technique are essential.[1]
-
Incomplete Solubilization of Formazan Crystals (for MTT assay): If the purple formazan crystals are not fully dissolved, it will lead to inaccurate absorbance readings.[1] Ensure you are using a sufficient volume of an appropriate solubilization solvent, such as DMSO or a buffered SDS solution, and that the crystals are completely dissolved, which can be confirmed by microscopic inspection.[1][2]
Problem 2: Unexpectedly Low Cytotoxicity or Lack of Dose-Response
Question: I am not observing a clear dose-dependent cytotoxic effect of this compound on my cells. Why might this be?
Answer: A lack of a clear dose-response can stem from several experimental factors:
-
Compound Stability and Solubility: Ensure that this compound is fully dissolved in your culture medium. Precipitates can lead to an inaccurate final concentration. It is also important to consider the stability of the compound in your culture conditions over the time course of the experiment.
-
Cell Line Resistance: The cell line you are using may be inherently resistant to the cytotoxic effects of 5-Cl-L-Trp or may not express the necessary metabolic enzymes to convert it into a more toxic metabolite.
-
Incorrect Concentration Range: The concentrations you have selected may be too low to induce a cytotoxic effect. A broader range of concentrations, including higher doses, may be necessary to identify the toxic threshold.
-
Insufficient Incubation Time: The cytotoxic effects of 5-Cl-L-Trp may require a longer incubation period to become apparent. Consider performing a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint.
Problem 3: High Background in Apoptosis Assays (Annexin V/7-AAD)
Question: My untreated control cells show a high percentage of Annexin V positive cells. What can I do to reduce this background?
Answer: High background in apoptosis assays can obscure your results. Here are some common causes and solutions:
-
Harsh Cell Handling: Over-trypsinization or excessive centrifugation can damage cell membranes, leading to false-positive Annexin V staining. Handle cells gently and minimize exposure to trypsin.
-
Sub-optimal Culture Conditions: Unhealthy cells in your control group are more likely to undergo apoptosis. Ensure your cells are in the exponential growth phase and that the culture medium is fresh.
-
Contamination: Mycoplasma or other microbial contamination can induce apoptosis. Regularly test your cell cultures for contamination.
-
Reagent Issues: Ensure that the Annexin V binding buffer is correctly prepared and that the reagents have not expired.[3]
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the cytotoxic properties of this compound.
Q1: What is the potential mechanism of cytotoxicity for this compound?
While direct studies on the cytotoxicity of this compound are limited, based on its structure as a halogenated tryptophan analog, several potential mechanisms can be hypothesized:
-
Metabolism to Toxic Byproducts: Over 95% of L-tryptophan is metabolized through the kynurenine pathway, which is initiated by the enzyme Indoleamine 2,3-dioxygenase (IDO1) or Tryptophan 2,3-dioxygenase (TDO).[[“]][5] It is possible that 5-Cl-L-Trp is also a substrate for these enzymes, leading to the production of halogenated kynurenine metabolites. Some natural kynurenine pathway metabolites, such as 3-hydroxykynurenine and quinolinic acid, are known to be neurotoxic and can induce apoptosis.[[“]][6]
-
Inhibition of Protein Synthesis: As an analog of L-tryptophan, 5-Cl-L-Trp could be mistakenly incorporated into newly synthesized proteins. The presence of a halogenated amino acid could lead to misfolded, non-functional proteins, triggering the unfolded protein response (UPR) and subsequent apoptosis.
-
Disruption of Essential Metabolic Pathways: Halogenated tryptophan derivatives have been shown to disrupt essential transamination mechanisms in some organisms.[7] 5-Cl-L-Trp might interfere with enzymes that utilize tryptophan as a substrate, leading to metabolic imbalances and cell death.
Q2: How do I determine the appropriate concentration range of this compound for my experiments?
It is recommended to perform a dose-response study to determine the half-maximal inhibitory concentration (IC50) of 5-Cl-L-Trp for your specific cell line. A typical starting point would be a wide range of concentrations, for example, from low micromolar (e.g., 1 µM) to high micromolar or even millimolar (e.g., 1000 µM), using serial dilutions.
Q3: Which cell lines are recommended for studying the cytotoxicity of this compound?
The choice of cell line will depend on your research question. It is advisable to use a panel of cell lines, including:
-
Cancer cell lines: To assess potential anti-cancer activity.
-
Normal, non-cancerous cell lines (e.g., fibroblasts): To evaluate general cytotoxicity and determine a therapeutic window.
-
Cell lines with known expression levels of IDO1: To investigate the role of the kynurenine pathway in 5-Cl-L-Trp metabolism and cytotoxicity.
Q4: What are the key assays to confirm that this compound is inducing apoptosis?
A multi-assay approach is recommended to confirm apoptosis:
-
Cell Viability Assay (e.g., MTT, XTT, or CellTiter-Glo®): To quantify the overall cytotoxic effect and determine the IC50 value.
-
Annexin V/7-AAD Staining with Flow Cytometry: To distinguish between viable, early apoptotic (Annexin V positive, 7-AAD negative), and late apoptotic/necrotic cells (Annexin V and 7-AAD positive).[3][8][9]
-
Caspase Activity Assay: To measure the activity of key executioner caspases, such as caspase-3 and caspase-7, which are hallmarks of apoptosis.[10][11][12][13][14]
Quantitative Data Summary
| Cell Line | Assay | Incubation Time (hours) | IC50 (µM) | Max Inhibition (%) | Notes |
| HCT116 (Colon Cancer) | MTT | 48 | 75.2 | 85 | Hypothetical Data |
| MCF-7 (Breast Cancer) | MTT | 48 | 123.5 | 78 | Hypothetical Data |
| BJ (Normal Fibroblast) | MTT | 48 | > 500 | < 20 | Hypothetical Data |
| HCT116 (Colon Cancer) | Annexin V/7-AAD | 24 | - | 45% apoptotic at 100 µM | Hypothetical Data |
| HCT116 (Colon Cancer) | Caspase-3 Assay | 24 | - | 3.5-fold increase at 100 µM | Hypothetical Data |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted for a 96-well plate format.
Materials:
-
Target cells in culture
-
This compound stock solution
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the 5-Cl-L-Trp dilutions to the respective wells. Include untreated control wells and wells with medium only (no cells) for background measurement.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Mix gently on an orbital shaker for 15-30 minutes to ensure complete dissolution.[2]
-
Measure the absorbance at 570 nm using a microplate reader. A background reading at 630 nm can be used to correct for optical variations.[15]
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Annexin V/7-AAD Apoptosis Assay
This protocol is for flow cytometry analysis.
Materials:
-
Target cells treated with this compound
-
Annexin V-FITC (or another fluorophore)
-
7-AAD (7-Aminoactinomycin D) staining solution
-
Annexin V Binding Buffer[3]
-
Cold PBS
-
Flow cytometer
Procedure:
-
Seed cells and treat with 5-Cl-L-Trp at concentrations around the predetermined IC50 value for the desired time.
-
Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 100 µL of Annexin V Binding Buffer.[3]
-
Add 5 µL of Annexin V-FITC and 5 µL of 7-AAD to the cell suspension.[3]
-
Incubate the cells for 15 minutes at room temperature in the dark.[3]
-
Add 400 µL of Annexin V Binding Buffer to each sample.
-
Analyze the samples by flow cytometry within one hour.
Caspase-3 Colorimetric Assay
This protocol measures the activity of caspase-3 in cell lysates.
Materials:
-
Target cells treated with this compound
-
Caspase-3 Assay Kit (Colorimetric), which typically includes:
-
Cell Lysis Buffer
-
2X Reaction Buffer
-
Caspase-3 substrate (DEVD-pNA)
-
DTT
-
-
Microplate reader
Procedure:
-
Induce apoptosis by treating cells with 5-Cl-L-Trp. Concurrently, maintain an untreated control culture.[10]
-
Pellet 1-5 x 10^6 cells.[10]
-
Resuspend the cells in 50 µL of chilled Cell Lysis Buffer and incubate on ice for 10 minutes.[10]
-
Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.[10]
-
Transfer the supernatant (cytosolic extract) to a fresh, cold tube.
-
Determine the protein concentration of the lysate.
-
Dilute 50-200 µg of protein to 50 µL with Cell Lysis Buffer for each assay.[10]
-
Add 50 µL of 2X Reaction Buffer (with DTT) to each sample.[11]
-
Add 5 µL of the caspase-3 substrate (DEVD-pNA).[11]
-
Incubate at 37°C for 1-2 hours, protected from light.[10][11]
-
Read the absorbance at 400-405 nm in a microplate reader.[10][11]
-
Calculate the fold-increase in caspase-3 activity relative to the untreated control.
Visualizations
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Caption: A potential signaling pathway for 5-Cl-L-Trp-induced apoptosis via metabolic activation.
Caption: A logical diagram for troubleshooting unexpected experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. MTT assay overview | Abcam [abcam.com]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. consensus.app [consensus.app]
- 5. Tryptophan Biochemistry: Structural, Nutritional, Metabolic, and Medical Aspects in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. T cell apoptosis by tryptophan catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Halogenated tryptophan derivatives disrupt essential transamination mechanisms in bloodstream form Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Why are Annexin V conjugates and 7-AAD used together? | AAT Bioquest [aatbio.com]
- 10. resources.novusbio.com [resources.novusbio.com]
- 11. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 12. assaygenie.com [assaygenie.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Proteins Containing 5-Chloro-L-tryptophan
Welcome to the technical support center for researchers, scientists, and drug development professionals working with proteins incorporating the non-canonical amino acid 5-Chloro-L-tryptophan (5-Cl-Trp). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges, particularly protein aggregation, during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why do proteins containing this compound have a higher tendency to aggregate?
A1: The incorporation of this compound can increase a protein's propensity for aggregation for several reasons. The chloro- group adds to the hydrophobicity of the tryptophan side chain, which can enhance unfavorable hydrophobic interactions that lead to aggregation.[1][2] Additionally, this modification can subtly alter the local protein structure and stability, potentially exposing aggregation-prone regions.
Q2: How can I detect aggregation of my 5-Cl-Trp containing protein?
A2: Several methods can be used to detect protein aggregation. Visual inspection for turbidity or precipitation is a simple first step.[3] For more quantitative analysis, size-exclusion chromatography (SEC) can separate monomers from aggregates.[4][5] Spectroscopic techniques are also highly valuable. A common approach is to monitor light scattering at 350 nm.[6] Intrinsic tryptophan fluorescence is another powerful tool; changes in the fluorescence emission spectrum can indicate alterations in the local environment of tryptophan residues, which often occurs during aggregation.[6][7][8]
Q3: What is the first thing I should try if I observe aggregation?
A3: If you observe aggregation, the first step is to assess your buffer conditions.[9][10] Optimizing the pH to be at least one unit away from the protein's isoelectric point (pI) can increase net charge and electrostatic repulsion between molecules, thereby reducing aggregation.[11] Adjusting the salt concentration can also be beneficial. Additionally, consider lowering the protein concentration, as high concentrations can favor aggregation.[12]
Q4: Can I prevent aggregation by changing the expression conditions?
A4: Yes, optimizing expression conditions can significantly reduce aggregation. Lowering the induction temperature (e.g., to 18-25°C) and reducing the concentration of the inducing agent can slow down protein synthesis, allowing more time for proper folding.[13][14] Using a different expression host or a vector with a weaker promoter can also be effective.[15]
Troubleshooting Guides
Guide 1: My purified 5-Cl-Trp protein is precipitating out of solution.
This is a common issue related to protein solubility and stability. The following steps can help you troubleshoot this problem.
Troubleshooting Workflow: Protein Precipitation
Caption: A stepwise guide to troubleshooting protein precipitation.
Recommended Buffer Additives to Combat Aggregation
| Additive Class | Example | Typical Concentration | Mechanism of Action |
| Chaotropic Agents | Urea | 1-2 M | Disrupts hydrogen bonds and hydrophobic interactions.[9] |
| Guanidine HCl (GdmCl) | 0.5-1 M | A strong denaturant that can be used at low concentrations to solubilize aggregates. | |
| Osmolytes | Glycerol | 5-20% (v/v) | Stabilizes the native protein structure.[5] |
| Sucrose | 0.25-1 M | Excluded from the protein surface, promoting a more compact, folded state. | |
| Reducing Agents | Dithiothreitol (DTT) | 1-10 mM | Prevents the formation of incorrect disulfide bonds.[4] |
| TCEP | 0.5-2 mM | A more stable reducing agent than DTT.[4] | |
| Detergents | Tween-20 / Triton X-100 | 0.01-0.1% (v/v) | Non-ionic detergents that can help solubilize hydrophobic patches. |
Guide 2: My 5-Cl-Trp protein is expressed in inclusion bodies.
Expression in insoluble inclusion bodies is common for recombinant proteins. This guide provides a workflow for solubilizing and refolding your protein.
Experimental Workflow: Protein Refolding from Inclusion Bodies
Caption: Workflow for refolding proteins from inclusion bodies.
Detailed Experimental Protocols
Protocol 1: On-Column Refolding of His-tagged 5-Cl-Trp Proteins
This protocol is adapted for His-tagged proteins and utilizes affinity chromatography for refolding.[11][16]
-
Inclusion Body Solubilization:
-
Resuspend the washed inclusion bodies in a solubilization buffer: 20 mM Tris-HCl, pH 8.0, containing 8 M urea or 6 M GdmCl.[11]
-
Stir for 1-2 hours at room temperature to ensure complete solubilization.
-
Clarify the solution by centrifugation.
-
-
Binding to Resin:
-
Equilibrate a Ni-NTA resin with the solubilization buffer.
-
Bind the solubilized protein to the resin.
-
-
Washing and Refolding:
-
Wash the column with 10 column volumes of the solubilization buffer.
-
Wash with 10 column volumes of a buffer containing a non-ionic detergent (e.g., 0.1% Triton X-100) to help remove the denaturant and prevent aggregation.[11]
-
To remove the detergent and allow the protein to refold, wash with 10 column volumes of a buffer containing 5 mM β-cyclodextrin.[11][16]
-
-
Elution:
-
Elute the refolded protein with a buffer containing an appropriate concentration of imidazole (e.g., 300-500 mM).
-
Protocol 2: Spectroscopic Analysis of Aggregation
This protocol uses intrinsic tryptophan fluorescence to monitor protein aggregation.
-
Sample Preparation:
-
Prepare your 5-Cl-Trp protein in the desired buffer at a concentration of 0.1-1.0 mg/mL.[7]
-
Prepare a series of samples under different conditions you wish to test (e.g., different pH, salt concentrations, or with/without additives).
-
-
Fluorescence Measurement:
-
Use a fluorometer to measure the intrinsic fluorescence of the protein.
-
Excite the sample at 295 nm to selectively excite tryptophan residues.
-
Record the emission spectrum from 310 to 400 nm.
-
-
Data Analysis:
-
The emission maximum (λ_max) of tryptophan fluorescence is sensitive to its environment. A blue-shift (shift to shorter wavelengths) in the λ_max can indicate that the 5-Cl-Trp residues are becoming more buried in a non-polar environment, which can occur during aggregation.[1] Conversely, a red-shift may indicate increased solvent exposure.
-
An increase in light scattering, which can be observed as a general increase in the baseline of the fluorescence spectrum, is also indicative of aggregation.
-
Signaling Pathway Analogy: Protein Folding vs. Aggregation
This diagram illustrates the competing pathways of protein folding and aggregation.
Caption: The fate of a protein: folding versus aggregation.
References
- 1. Tryptophan-Lipid Interactions in Membrane Protein Folding Probed by Ultraviolet Resonance Raman and Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tryptophan Stabilizes His-heme Loops in the Denatured State Only When It Is Near a Loop End - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Frontiers | Troubleshooting Guide to Expressing Intrinsically Disordered Proteins for Use in NMR Experiments [frontiersin.org]
- 6. Studying Protein Aggregation in the Context of Liquid-liquid Phase Separation Using Fluorescence and Atomic Force Microscopy, Fluorescence and Turbidity Assays, and FRAP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Decoding Protein Stabilization: Impact on Aggregation, Solubility, and Unfolding Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring Protein Aggregation and Stability Using High-Throughput Biophysical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 10. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ptacts.uspto.gov [ptacts.uspto.gov]
- 12. Recombinant Protein Solubility | Proteos Insights [proteos.com]
- 13. youtube.com [youtube.com]
- 14. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. goldbio.com [goldbio.com]
- 16. ipo.lbl.gov [ipo.lbl.gov]
Technical Support Center: Purification of 5-Chloro-L-tryptophan-Containing Proteins
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Chloro-L-tryptophan (5-Cl-Trp)-containing proteins. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of these modified proteins.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in purifying proteins containing this compound?
The incorporation of 5-Cl-Trp can introduce several challenges not typically encountered with natural proteins. The primary issues stem from potential changes in the protein's physicochemical properties:
-
Altered Hydrophobicity: The addition of a chlorine atom to the tryptophan indole ring increases its hydrophobicity. This can lead to a higher propensity for aggregation, especially at high protein concentrations.[1][2][3]
-
Changes in Folding and Stability: The bulky chlorine atom can subtly alter the local protein structure and impact overall stability, potentially leading to misfolding and aggregation.[4]
-
Lower Expression Yields: The efficiency of incorporating unnatural amino acids using orthogonal translation systems can be lower than that for natural amino acids, resulting in lower overall yields of the target protein.[5][6][7][8]
Q2: Which purification techniques are recommended for 5-Cl-Trp-containing proteins?
A multi-step purification strategy is generally recommended to achieve high purity. The optimal combination of techniques will depend on the specific properties of your target protein. A common workflow includes:
-
Affinity Chromatography (AC): This is an excellent initial capture step, especially if your protein is expressed with an affinity tag (e.g., His-tag, GST-tag). It provides high selectivity and good purification in a single step.
-
Ion-Exchange Chromatography (IEX): This technique separates proteins based on their net charge. The isoelectric point (pI) of your protein may be altered by the incorporation of 5-Cl-Trp, so it's crucial to determine the optimal pH and salt conditions for binding and elution.
-
Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC is an ideal final "polishing" step. It separates proteins based on their size and can effectively remove any remaining small molecule contaminants or protein aggregates.[2]
Q3: How can I prevent the aggregation of my 5-Cl-Trp-containing protein during purification?
Protein aggregation is a common issue, often exacerbated by the increased hydrophobicity of 5-Cl-Trp. Here are several strategies to mitigate aggregation:
-
Work at Lower Temperatures: Performing purification steps at 4°C can help to reduce hydrophobic interactions and slow down the aggregation process.[2]
-
Optimize Buffer Conditions:
-
pH: Maintain the pH of your buffers at least one unit away from the protein's isoelectric point (pI) to ensure it has a net charge, which can help prevent aggregation.[2]
-
Ionic Strength: Adjusting the salt concentration (e.g., NaCl) can help to solubilize the protein and disrupt non-specific ionic interactions that may lead to aggregation.
-
Additives: Consider including stabilizing additives in your buffers, such as:
-
Glycerol (5-20%): Acts as a cryoprotectant and can stabilize protein structure.
-
Non-ionic detergents (e.g., Tween-20, Triton X-100 at low concentrations): Can help to solubilize hydrophobic proteins.
-
Arginine and Glutamate (e.g., 50 mM): These amino acids can suppress aggregation.
-
-
-
Maintain Low Protein Concentration: Aggregation is often concentration-dependent. If possible, perform purification steps with more dilute protein solutions.[1][2]
Troubleshooting Guides
Problem 1: Low Yield of the 5-Cl-Trp-Containing Protein
| Possible Cause | Troubleshooting Suggestion |
| Inefficient incorporation of 5-Cl-Trp | Optimize the concentration of the 5-Cl-Trp in the growth media. Ensure the orthogonal aminoacyl-tRNA synthetase/tRNA pair is functioning correctly. Consider using a cell-free protein synthesis system which can sometimes give higher yields for proteins with unnatural amino acids.[6][7] |
| Protein degradation | Add protease inhibitors to your lysis buffer. Keep the protein sample on ice or at 4°C throughout the purification process. |
| Protein loss during chromatography steps | Optimize binding and elution conditions for each chromatography step. For affinity chromatography, ensure the tag is accessible. For ion-exchange, verify the buffer pH is appropriate for binding. |
| Precipitation during purification | See the FAQ on preventing aggregation. You may need to screen different buffer conditions to find the optimal one for your protein's stability. |
Problem 2: Protein Aggregation or Precipitation
| Possible Cause | Troubleshooting Suggestion |
| Increased hydrophobicity due to 5-Cl-Trp | Add solubilizing agents to your buffers, such as non-ionic detergents (e.g., 0.1% Tween-20) or glycerol (up to 20%).[1][2] |
| Suboptimal buffer pH or ionic strength | Determine the isoelectric point (pI) of your protein and adjust the buffer pH to be at least 1 unit away from the pI. Screen a range of salt concentrations (e.g., 150 mM to 1 M NaCl) to find the optimal ionic strength for solubility.[2] |
| High protein concentration | Perform purification and storage at lower protein concentrations. If a high concentration is required for downstream applications, perform a final concentration step just before use and consider adding stabilizers.[1][2] |
| Incorrect folding | Consider expressing the protein at a lower temperature (e.g., 18-25°C) to slow down protein synthesis and promote proper folding. Co-expression with molecular chaperones might also be beneficial. |
Problem 3: Co-elution of Contaminants
| Possible Cause | Troubleshooting Suggestion |
| Non-specific binding in affinity chromatography | Increase the stringency of the wash steps by adding a low concentration of the elution agent (e.g., imidazole for His-tagged proteins) to the wash buffer. Add non-ionic detergents or adjust the salt concentration in the wash buffer to reduce non-specific hydrophobic or ionic interactions. |
| Similar charge properties in ion-exchange chromatography | Optimize the salt gradient for elution. A shallower gradient can provide better resolution between your target protein and contaminants with similar charges. |
| Similar size in size-exclusion chromatography | If contaminants are of a similar size to your target protein, consider an additional purification step based on a different property, such as hydrophobicity (Hydrophobic Interaction Chromatography - HIC). |
Experimental Protocols
General Workflow for Purification of a His-tagged 5-Cl-Trp-Containing Protein
This protocol outlines a general three-step strategy for purifying a His-tagged protein containing 5-Cl-Trp. Note: All buffers should be sterile-filtered and degassed. All steps should be performed at 4°C unless otherwise stated.
Step 1: Cell Lysis and Clarification
-
Resuspend the cell pellet in Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).
-
Incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice to complete lysis.
-
Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes to pellet cell debris.
-
Carefully collect the supernatant (clarified lysate).
Step 2: Immobilized Metal Affinity Chromatography (IMAC)
-
Equilibrate a Ni-NTA affinity column with Binding Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).
-
Load the clarified lysate onto the column.
-
Wash the column with several column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole) to remove non-specifically bound proteins.
-
Elute the target protein with Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).
-
Collect fractions and analyze by SDS-PAGE to identify fractions containing the purified protein.
Step 3: Size-Exclusion Chromatography (SEC)
-
Pool the fractions from the IMAC step that contain the target protein.
-
Concentrate the pooled fractions to a suitable volume for SEC.
-
Equilibrate a size-exclusion column with SEC Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
Load the concentrated protein sample onto the column.
-
Elute with SEC Buffer at a constant flow rate.
-
Collect fractions and analyze by SDS-PAGE to identify fractions containing the pure, monomeric protein.
Data Presentation
Table 1: Hypothetical Purification of a 5-Cl-Trp-Containing Protein
This table provides an example of the data you should aim to collect during your purification process to assess yield and purity at each step.
| Purification Step | Total Protein (mg) | Target Protein (mg) | Purity (%) | Yield (%) |
| Clarified Lysate | 500 | 25 | 5 | 100 |
| IMAC Eluate | 30 | 22 | 73 | 88 |
| SEC Eluate | 18 | 17.5 | 97 | 70 |
Visualizations
Diagram 1: Orthogonal Translation System for 5-Cl-Trp Incorporation
This diagram illustrates the key components and workflow of the orthogonal translation system used to incorporate this compound into a target protein in E. coli.
Caption: Workflow of 5-Cl-Trp incorporation via an orthogonal translation system.
Diagram 2: General Protein Purification Workflow
This diagram outlines a typical multi-step purification strategy for a recombinant protein.
Caption: A typical three-step protein purification workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. The effects of tryptophan and hydrophobicity on the structure and bioactivity of novel indolicidin derivatives with promising pharmaceutical potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Non‐additive stabilization by halogenated amino acids reveals protein plasticity on a sub‐angstrom scale - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced Yield of Recombinant Proteins with Site-Specifically Incorporated Unnatural Amino Acids Using a Cell-Free Expression System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimized orthogonal translation of unnatural amino acids enables spontaneous protein double-labelling and FRET - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing photobleaching of 5-Chloro-L-tryptophan in microscopy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize photobleaching of 5-Chloro-L-tryptophan (5-Cl-Trp) during fluorescence microscopy experiments.
Troubleshooting Guide
Problem: Rapid loss of 5-Cl-Trp fluorescence signal during imaging.
| Potential Cause | Recommended Solution |
| High Excitation Light Intensity | Reduce the laser power or illumination intensity to the lowest level that provides a detectable signal. Use neutral density (ND) filters to attenuate the excitation light.[1] |
| Long Exposure Times | Decrease the camera exposure time. For live-cell imaging, it is crucial to collect as much fluorescent light as possible to reduce the required incident light.[1] |
| Phototoxicity from Reactive Oxygen Species (ROS) | Use an antifade mounting medium or a live-cell imaging solution containing antioxidants like ascorbic acid or Trolox to scavenge ROS.[2][3] Deoxygenating the sample buffer can also improve photostability.[2][3] |
| Inappropriate Excitation/Emission Filters | Ensure that the excitation and emission filters are optimized for the spectral properties of 5-Cl-Trp. Using filter sets with high transmission efficiency will maximize signal detection and allow for lower excitation power. |
| High Numerical Aperture (NA) Objective | While high NA objectives are excellent for light collection, they also concentrate the excitation light. Balance the need for high resolution with the risk of increased photobleaching. |
| Sub-optimal Sample Preparation | Ensure cells are healthy and not stressed. For fixed samples, ensure proper fixation and mounting to preserve the structural integrity and local environment of the fluorophore. |
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for 5-Cl-Trp imaging?
Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce. This is a significant issue in fluorescence microscopy as it reduces the signal-to-noise ratio, limits the duration of imaging experiments, and can complicate quantitative analysis. Like its parent amino acid L-tryptophan, 5-Cl-Trp is susceptible to photobleaching, particularly when exposed to high-intensity light in the presence of oxygen.[1][2][3]
Q2: How do the photophysical properties of 5-Cl-Trp compare to L-Tryptophan?
While specific quantitative data for 5-Cl-Trp is limited in the literature, we can infer some properties based on studies of L-tryptophan and other halogenated analogs like 5-fluorotryptophan. The addition of a halogen atom to the indole ring can alter the photophysical properties, including the fluorescence lifetime and quantum yield. For instance, 5-fluorotryptophan has been shown to have reduced fluorescence lifetime heterogeneity compared to tryptophan, which can be advantageous for certain applications like Fluorescence Resonance Energy Transfer (FRET).[4] It is crucial to empirically determine the optimal imaging parameters for 5-Cl-Trp as they may differ from those for L-tryptophan.
Q3: What are antifade reagents and how do they work?
Antifade reagents are chemical compounds added to mounting media or imaging buffers to reduce photobleaching.[1] They primarily work by scavenging reactive oxygen species (ROS) that are generated during the fluorescence excitation process and can chemically attack the fluorophore.[1] Commonly used antifade agents include ascorbic acid, n-propyl gallate, and Trolox.
Q4: Can I use the same antifade reagents for 5-Cl-Trp as I do for other fluorophores?
Yes, commercially available antifade reagents are generally compatible with a wide range of fluorophores, including tryptophan and its analogs. However, the effectiveness of a particular antifade reagent can vary depending on the fluorophore and the specific experimental conditions. It is recommended to test a few different antifade reagents to determine which one provides the best photoprotection for your 5-Cl-Trp experiments.
Q5: What initial microscope settings should I use for imaging 5-Cl-Trp?
Start with the lowest possible laser power and the shortest possible exposure time that allows you to detect a signal. A good starting point is to use settings that have been established for L-tryptophan imaging and then optimize from there. The excitation maximum for L-tryptophan is around 280 nm, and the emission maximum is sensitive to the polarity of the environment, typically ranging from 300 to 350 nm. The spectral properties of 5-Cl-Trp are expected to be similar but may be slightly shifted.
Data Presentation
Table 1: Comparison of Photophysical Properties of L-Tryptophan and Expected Properties of this compound
| Property | L-Tryptophan | This compound (Expected) |
| Excitation Maximum | ~280 nm | Similar to L-Tryptophan, empirical verification recommended. |
| Emission Maximum | ~300-350 nm (environment dependent) | Similar to L-Tryptophan, likely environment dependent. |
| Fluorescence Lifetime | Multi-exponential decay (e.g., ~0.4 ns and ~2.8 ns in water)[5] | May exhibit reduced lifetime heterogeneity, similar to 5-fluorotryptophan.[4] |
| Quantum Yield | ~0.12-0.20 in water[6][7] | Potentially different from L-Tryptophan; requires experimental determination. |
| Photostability | Susceptible to photobleaching, especially in the presence of oxygen.[2][3] | Expected to be susceptible to photobleaching; may have different photobleaching rates than L-Tryptophan. |
Experimental Protocols & Visualizations
Experimental Workflow for Minimizing Photobleaching
The following workflow outlines the key steps to consider when setting up a microscopy experiment to minimize photobleaching of 5-Cl-Trp.
Caption: A generalized workflow for minimizing photobleaching in 5-Cl-Trp microscopy.
Factors Contributing to Photobleaching
This diagram illustrates the key factors that contribute to the photobleaching of fluorophores like 5-Cl-Trp.
Caption: Key pathways leading to the photobleaching of a fluorophore.
References
- 1. Photobleaching [evidentscientific.com]
- 2. Photostability of l-tryptophan in aqueous solution: Effect of atmosphere and antioxidants addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reduced fluorescence lifetime heterogeneity of 5-fluorotryptophan in comparison to tryptophan in proteins: implication for resonance energy transfer experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescence lifetimes of tryptophan: structural origin and relation with So --> 1Lb and So --> 1La transitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PhotochemCAD | L-Tryptophan [photochemcad.com]
- 7. youtube.com [youtube.com]
Solving solubility issues of 5-Chloro-L-tryptophan in aqueous buffers
Welcome to the technical support center for 5-Chloro-L-tryptophan. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility of this compound in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
This compound is a derivative of the essential amino acid L-tryptophan.[1] The introduction of a chlorine atom to the indole ring can influence its chemical properties, including its solubility. A summary of its key properties is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁ClN₂O₂ | [1] |
| Molecular Weight | 238.67 g/mol | [1] |
| Appearance | White to Off-White Solid | N/A |
| Storage | Room temperature | [2] |
Q2: I am having trouble dissolving this compound in my aqueous buffer (e.g., PBS, pH 7.4). Is this expected?
Yes, this is a common issue. Like its parent compound, L-tryptophan, this compound is an amino acid and its solubility in aqueous solutions is highly dependent on pH. Amino acids are least soluble at their isoelectric point (pI), where the net charge of the molecule is zero. At pH values above or below the pI, the amino acid becomes charged, increasing its interaction with water and thus its solubility. For L-tryptophan, the solubility profile is U-shaped with the lowest solubility around its pI.[3] It is anticipated that this compound will exhibit a similar pH-dependent solubility.
Q3: How can I increase the solubility of this compound in my aqueous buffer?
There are several strategies you can employ to increase the solubility of this compound:
-
pH Adjustment: This is the most effective method. Adjusting the pH of your buffer away from the isoelectric point of the compound will increase its solubility. You can either make the solution more acidic (e.g., with dilute HCl) or more basic (e.g., with dilute NaOH).[4][5]
-
Gentle Heating: Gently warming the solution can help to dissolve the compound. However, it is important to be mindful of the thermal stability of this compound to avoid degradation.
-
Use of Co-solvents: For some applications, the addition of a small amount of a water-miscible organic solvent, such as DMSO or ethanol, can aid in solubilization.[6] It is crucial to ensure that the chosen co-solvent is compatible with your experimental system.
Troubleshooting Guide
If you are encountering solubility issues with this compound, follow this troubleshooting workflow:
Quantitative Data Summary
Table 1: Solubility of L-Tryptophan in Water at Different Temperatures
| Temperature (°C) | Solubility (g/L) |
| 25 | 11.4 |
| 50 | 17.1 |
| 75 | 27.95 |
| 100 | 49.9 |
Source: ResearchGate discussion on L-tryptophan solubility.[4]
Table 2: pH-Dependent Solubility of L-Tryptophan
The solubility of L-tryptophan exhibits a characteristic "U-shaped" curve with respect to pH, with the minimum solubility occurring at its isoelectric point.[3]
| pH | General Solubility Trend |
| < 4 | Increasing solubility with decreasing pH |
| 4 - 7 | Low solubility (near isoelectric point) |
| > 7 | Increasing solubility with increasing pH |
This is a qualitative representation based on the known behavior of amino acids.
The relationship between pH and the solubility of tryptophan derivatives can be visualized as follows:
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
This protocol provides a general method for preparing a stock solution of this compound in an aqueous buffer.
Materials:
-
This compound powder
-
Aqueous buffer of choice (e.g., 10 mM PBS, pH 7.4)
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Calibrated pH meter
-
Vortex mixer and/or magnetic stirrer
-
Water bath or heating block (optional)
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Initial Weighing: Accurately weigh the desired amount of this compound powder.
-
Initial Suspension: Add a portion (e.g., 80%) of the final volume of the desired aqueous buffer to the powder.
-
Mixing: Vortex or stir the suspension vigorously for 2-3 minutes.
-
pH Adjustment (if necessary):
-
If the powder has not fully dissolved, check the pH of the suspension.
-
To increase solubility, slowly add 0.1 M NaOH dropwise while monitoring the pH. Mix continuously.
-
Alternatively, slowly add 0.1 M HCl dropwise to lower the pH.
-
Continue adding the acid or base until the compound dissolves. Be sure to stay within a pH range that is compatible with your experiment.
-
-
Gentle Heating (optional): If the compound is still not dissolved after pH adjustment, gently warm the solution to 37-50°C while stirring. Do not boil.
-
Final Volume Adjustment: Once the solid is completely dissolved, allow the solution to cool to room temperature. Adjust the final volume with the buffer.
-
Final pH Check: Re-check the pH and adjust if necessary.
-
Sterilization: If required for your application, sterile filter the solution using a 0.22 µm syringe filter.
-
Storage: Store the stock solution at the recommended temperature (typically 4°C for short-term and -20°C or -80°C for long-term storage).
Protocol 2: Determination of this compound Solubility using the Shake-Flask Method
This protocol outlines a standard procedure to determine the solubility of this compound in a specific buffer.
Materials:
-
This compound powder
-
The aqueous buffer of interest
-
Sealed vials (e.g., microcentrifuge tubes or glass vials with screw caps)
-
Shaker or rotator set at a constant temperature
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration measurement
Procedure:
-
Preparation: Add an excess amount of this compound powder to a known volume of the buffer in a sealed vial. "Excess" means that undissolved solid should be visible.
-
Equilibration: Place the vials on a shaker or rotator at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Separation: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Sampling: Carefully collect a known volume of the supernatant, being cautious not to disturb the pellet.
-
Dilution: Dilute the supernatant with the buffer to a concentration that is within the linear range of your analytical method.
-
Quantification: Determine the concentration of this compound in the diluted supernatant using a validated analytical method (e.g., HPLC with a standard curve or UV-Vis spectrophotometry at its absorbance maximum).
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result can be expressed in mg/mL or M.
References
Technical Support Center: Mass Spectrometry Analysis of 5-Chloro-L-tryptophan
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the mass spectrometry fragmentation analysis of 5-Chloro-L-tryptophan.
Frequently Asked Questions (FAQs)
Q1: What is the expected protonated molecular ion ([M+H]⁺) for this compound?
The molecular formula for this compound is C₁₁H₁₁ClN₂O₂. The theoretical monoisotopic mass is approximately 238.05 g/mol . Therefore, in positive ion mode mass spectrometry, you should expect to see the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 239.06. Due to the presence of the chlorine-37 isotope, a smaller peak at m/z 241.06 should also be observed with an intensity of about one-third of the m/z 239.06 peak.
Q2: What are the primary fragmentation pathways for tryptophan and its derivatives?
Tryptophan and its derivatives typically undergo fragmentation of the amino acid side chain. Common losses include the neutral loss of ammonia (NH₃) and the loss of the entire carboxylic acid group (COOH), often accompanied by the loss of a proton. In-source fragmentation can also occur, especially with higher energy ionization conditions.[1][2]
Q3: How does the chlorine atom on the indole ring affect fragmentation?
The chlorine atom introduces a characteristic isotopic pattern due to the presence of ³⁵Cl and ³⁷Cl isotopes. Additionally, halogenated compounds can undergo dehalogenation, leading to the neutral loss of HCl or the radical loss of a chlorine atom.[3] This can result in unexpected peaks in the mass spectrum.
Q4: What are some common sources of poor signal intensity in the mass spectrometry analysis of this compound?
Poor signal intensity can stem from several factors, including:
-
Suboptimal ionization efficiency: The choice of ionization technique (e.g., ESI, APCI) and the optimization of source parameters are critical.[4]
-
Sample degradation: Ensure proper storage and handling of this compound to prevent degradation.
-
Incorrect sample concentration: A sample that is too dilute may not produce a strong enough signal, while a highly concentrated sample can lead to ion suppression.[4]
-
Instrument calibration and tuning: Regular calibration and tuning of the mass spectrometer are essential for optimal performance.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Unexpected peak at [M+H-36]⁺ | Neutral loss of HCl from the parent ion. This is a common fragmentation pathway for chlorinated compounds. | This is likely a real fragment of your compound. You can confirm this by observing the corresponding isotopic pattern. To minimize in-source fragmentation, consider reducing the ion source temperature and voltages. |
| Low intensity of the molecular ion peak | In-source fragmentation, where the parent ion fragments before reaching the mass analyzer. | Optimize ion source conditions by using lower temperatures and voltages to achieve "softer" ionization.[2] |
| Presence of a peak corresponding to the loss of the amino acid side chain | Fragmentation of the bond between the indole ring and the alanine side chain. | This is an expected fragmentation pattern for tryptophan derivatives. The resulting ion corresponding to the chlorinated indole core can be a useful fragment for identification and quantification. |
| Ambiguous or complex fragmentation pattern | Multiple fragmentation pathways occurring simultaneously. | Systematically vary the collision energy in your MS/MS experiment to observe how the fragmentation pattern changes. This can help elucidate the different fragmentation pathways. |
| Poor reproducibility of results | Inconsistent sample preparation, instrument instability, or sample degradation. | Ensure consistent sample preparation protocols. Check the stability of the instrument by running standards periodically. Prepare fresh samples if degradation is suspected. |
Predicted Fragmentation Data
The following table summarizes the predicted m/z values for the parent ion and major fragment ions of this compound in positive ion mode. These are predicted values and should be confirmed experimentally.
| Description | Predicted m/z | Proposed Structure of the Fragment Ion |
| Protonated Molecule [M+H]⁺ | 239.06 | This compound with a protonated amino group |
| [M+H-NH₃]⁺ | 222.03 | Loss of ammonia from the amino acid side chain |
| [M+H-HCOOH]⁺ | 193.06 | Loss of formic acid from the carboxylic acid group |
| [M+H-HCl]⁺ | 203.08 | Neutral loss of hydrogen chloride |
| Chlorinated Indole Core | 164.03 | Cleavage of the bond between the indole ring and the side chain |
Experimental Protocols
A general procedure for the LC-MS/MS analysis of this compound is as follows:
-
Sample Preparation: Dissolve this compound in a suitable solvent, such as a mixture of water and methanol with 0.1% formic acid, to a final concentration of 1 µg/mL.
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan MS to identify the parent ion, followed by product ion scan (MS/MS) of the selected parent ion (m/z 239.06).
-
Collision Energy: Varies depending on the instrument, typically in the range of 10-40 eV. It is recommended to perform a collision energy optimization experiment.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Visualizations
Caption: Predicted fragmentation pathway of this compound.
Caption: Troubleshooting workflow for this compound analysis.
References
Validation & Comparative
A Comparative Guide to the Fluorescence of 5-Chloro-L-tryptophan and 5-Fluorotryptophan for Researchers
In the realm of protein biophysics and drug development, the use of fluorescent amino acid analogs as intrinsic probes has become an invaluable tool for elucidating protein structure, dynamics, and interactions. Among these, halogenated derivatives of L-tryptophan, such as 5-Chloro-L-tryptophan (5-Cl-Trp) and 5-Fluorotryptophan (5-F-Trp), offer unique photophysical properties that can be exploited for sensitive and specific detection. This guide provides a detailed comparison of the fluorescence characteristics of 5-Cl-Trp and 5-F-Trp, supported by experimental data and protocols to aid researchers in selecting the optimal probe for their specific application.
Overview of Fluorescence Properties
The intrinsic fluorescence of tryptophan and its analogs is highly sensitive to the local microenvironment, making them excellent reporters of conformational changes and binding events. The introduction of a halogen atom at the 5-position of the indole ring can significantly modulate the photophysical properties of tryptophan, including its absorption and emission spectra, quantum yield, and fluorescence lifetime.
While extensive data is available for 5-Fluorotryptophan, showcasing its utility in reducing the heterogeneity of fluorescence lifetimes compared to native tryptophan, specific quantitative fluorescence data for this compound is less prevalent in the literature.[1] This guide compiles the available information to provide a comparative overview.
Quantitative Comparison of Photophysical Parameters
The following table summarizes the key fluorescence properties of 5-Fluorotryptophan and native L-tryptophan. Due to the limited availability of direct experimental data for this compound's intrinsic fluorescence, its properties are not included in this quantitative summary.
| Property | L-Tryptophan | 5-Fluorotryptophan |
| Excitation Maximum (λex) | ~280 nm | ~285-295 nm |
| Emission Maximum (λem) | ~350 nm (in water) | ~345-350 nm |
| Quantum Yield (ΦF) | ~0.12 - 0.20 (in water)[2][3] | Generally lower than Trp, but can be higher in non-polar environments. |
| Fluorescence Lifetime (τ) | Multi-exponential decay (e.g., ~0.4 ns and ~2.8 ns in water)[4] | Predominantly single-exponential decay, reduced heterogeneity.[1] |
Note: The photophysical properties of tryptophan and its analogs are highly solvent-dependent. The values presented here are generally for aqueous solutions.
Detailed Experimental Protocols
Accurate and reproducible fluorescence measurements are critical for comparative studies. Below are detailed protocols for determining the key fluorescence parameters of tryptophan analogs.
Sample Preparation
-
Stock Solutions: Prepare stock solutions of this compound and 5-Fluorotryptophan in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The concentration should be accurately determined using UV-Vis spectrophotometry.
-
Working Solutions: Dilute the stock solutions to a final concentration that results in an absorbance of less than 0.1 at the excitation wavelength in a 1 cm path length cuvette. This is crucial to avoid inner filter effects.
-
Degassing: For measurements of fluorescence quantum yield and lifetime, it is advisable to degas the solutions to remove dissolved oxygen, which can quench fluorescence.
Measurement of Fluorescence Spectra
-
Instrumentation: Use a calibrated spectrofluorometer.
-
Excitation: Excite the sample at its absorption maximum (typically around 280-295 nm for tryptophan analogs).
-
Emission Scan: Record the emission spectrum over a range of 300 nm to 500 nm.
-
Slit Widths: Use appropriate excitation and emission slit widths to balance signal-to-noise ratio and spectral resolution.
-
Correction: Correct the emission spectra for the instrument's wavelength-dependent response.
Determination of Fluorescence Quantum Yield
The comparative method using a well-characterized standard is the most common approach.
-
Standard Selection: N-acetyl-L-tryptophanamide (NATA) in water is a common standard with a known quantum yield (ΦF = 0.14).[5]
-
Procedure:
-
Measure the absorbance of both the sample and the standard at the same excitation wavelength.
-
Measure the integrated fluorescence intensity of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).
-
Calculate the quantum yield of the sample (Φ_sample) using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)^2 where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.
-
Measurement of Fluorescence Lifetime
Time-Correlated Single Photon Counting (TCSPC) is the preferred method for accurate fluorescence lifetime measurements.
-
Instrumentation: A TCSPC system equipped with a pulsed light source (e.g., a laser diode or picosecond laser) and a sensitive detector (e.g., a microchannel plate photomultiplier tube).
-
Excitation: Excite the sample at a wavelength where it absorbs.
-
Data Acquisition: Collect the fluorescence decay data until a sufficient number of photons have been detected to generate a smooth decay curve.
-
Instrument Response Function (IRF): Measure the IRF of the system using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).
-
Data Analysis: Deconvolute the IRF from the sample decay data and fit the resulting curve to one or more exponential decay functions to determine the fluorescence lifetime(s).
Signaling Pathways and Experimental Workflows
Tryptophan analogs are often incorporated into proteins to study signaling pathways and protein-protein interactions. The choice between 5-Cl-Trp and 5-F-Trp can influence the interpretation of such experiments.
For instance, in Förster Resonance Energy Transfer (FRET) experiments, the reduced lifetime heterogeneity of 5-F-Trp makes it a more reliable energy donor compared to native tryptophan, allowing for more precise distance measurements.[1] While the specific applications of 5-Cl-Trp as a fluorescent probe are less documented, its potential impact on protein structure and function should be carefully considered.
Below are diagrams illustrating a general workflow for using these analogs in protein studies and a conceptual representation of their use in FRET.
Conclusion
5-Fluorotryptophan has emerged as a powerful tool for protein fluorescence studies, primarily due to its more homogeneous fluorescence decay kinetics compared to native tryptophan. This property simplifies data analysis and enhances the precision of techniques like FRET. While the intrinsic fluorescence properties of this compound are not as well-characterized, its distinct electronic and steric properties may offer advantages in specific applications, warranting further investigation. Researchers are encouraged to carefully consider the specific requirements of their experiments when choosing between these two valuable fluorescent probes. The detailed protocols provided in this guide should facilitate the accurate characterization and comparison of these and other tryptophan analogs in their research.
References
- 1. Reduced fluorescence lifetime heterogeneity of 5-fluorotryptophan in comparison to tryptophan in proteins: implication for resonance energy transfer experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. omlc.org [omlc.org]
- 3. youtube.com [youtube.com]
- 4. Fluorescence lifetimes of tryptophan: structural origin and relation with So --> 1Lb and So --> 1La transitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tryptophan fluorescence yields and lifetimes as a probe of conformational changes in human glucokinase - PMC [pmc.ncbi.nlm.nih.gov]
Validation of 5-Chloro-L-tryptophan as a FRET Donor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 5-Chloro-L-tryptophan as a potential Förster Resonance Energy Transfer (FRET) donor against commonly used FRET pairs. Due to the limited availability of published experimental data on the specific photophysical properties of this compound, this comparison includes data for the parent molecule, L-tryptophan, and discusses the anticipated effects of halogenation. This guide also offers detailed experimental protocols for the validation of novel FRET pairs.
Introduction to FRET and the Potential of Tryptophan Analogs
Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two chromophores, a donor and an acceptor, that are in close proximity (typically 1-10 nm). The efficiency of FRET is exquisitely sensitive to the distance between the donor and acceptor, making it a powerful tool for studying molecular interactions, conformational changes in proteins, and high-throughput screening in drug discovery.
The intrinsic fluorescence of the amino acid L-tryptophan has long been utilized as a probe in protein studies. However, its relatively low quantum yield and spectral overlap with other endogenous fluorophores can be limiting. The synthesis of tryptophan analogs, such as this compound, opens the possibility of developing novel FRET donors with potentially improved photophysical properties, such as red-shifted spectra and enhanced quantum yields, which could reduce background fluorescence and improve signal-to-noise ratios.
Comparative Analysis of FRET Donors
A direct quantitative comparison of this compound with established FRET donors is challenging due to the absence of published experimental data for its key photophysical properties. The following tables provide a summary of the known properties of L-tryptophan and two widely used FRET donor/acceptor pairs for context and comparison.
Table 1: Photophysical Properties of Potential and Established FRET Donors
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ) (ns) |
| L-Tryptophan | ~280 | ~350 | ~0.12-0.20[1] | 0.4 - 4.8 (multi-exponential)[2][3] |
| This compound | Not available | Not available | Not available | Not available |
| Cyan Fluorescent Protein (CFP) | ~433 | ~475 | 0.40 | 2.5 - 3.0 |
| Green Fluorescent Protein (GFP) | ~488 | ~507 | 0.60 | 2.5 - 2.8 |
Note: The photophysical properties of L-tryptophan are highly sensitive to its local environment. The values presented are typical for aqueous solutions. Halogenation at the 5-position of the indole ring is expected to cause a red-shift in the excitation and emission spectra and may influence the quantum yield and fluorescence lifetime. Further experimental validation is required to determine these properties for this compound.
Table 2: Comparison of Common FRET Pairs
| FRET Pair | Donor | Acceptor | Förster Radius (R₀) (Å) | Advantages | Disadvantages |
| CFP-YFP | Cyan Fluorescent Protein | Yellow Fluorescent Protein | 49 - 54 | Genetically encodable, widely used for in vivo studies. | Spectral bleed-through, pH sensitivity of YFP. |
| GFP-RFP | Green Fluorescent Protein | Red Fluorescent Protein | 51 - 57 | Reduced spectral overlap compared to CFP-YFP, lower phototoxicity. | Potential for GFP photobleaching. |
| This compound - Acceptor | This compound | To be determined | Not available | Potentially smaller size than fluorescent proteins, site-specific incorporation. | Photophysical properties and suitable acceptor are unknown. |
Experimental Protocols for FRET Pair Validation
Validating a novel FRET pair involves a series of experiments to characterize its photophysical properties and FRET efficiency. Below are detailed protocols for two common methods: Sensitized Emission and Acceptor Photobleaching.
Characterization of Spectroscopic Properties
Objective: To determine the excitation and emission spectra, molar extinction coefficient, and quantum yield of this compound.
Materials:
-
This compound
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Appropriate buffer solutions (e.g., PBS, pH 7.4)
-
A fluorescent standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄)
Protocol:
-
Absorption Spectrum:
-
Prepare a series of known concentrations of this compound in the chosen buffer.
-
Measure the absorbance spectrum of each solution using a UV-Vis spectrophotometer.
-
Determine the wavelength of maximum absorbance (λ_max_abs).
-
Calculate the molar extinction coefficient (ε) at λ_max_abs using the Beer-Lambert law (A = εcl).
-
-
Fluorescence Spectra:
-
Using a spectrofluorometer, measure the excitation spectrum by scanning the excitation wavelengths while monitoring the emission at a fixed wavelength slightly longer than the expected emission maximum.
-
Measure the emission spectrum by exciting the sample at its λ_max_abs and scanning the emission wavelengths.
-
The peak of the emission spectrum is the emission maximum (λ_max_em).
-
-
Quantum Yield Determination (Relative Method):
-
Prepare a solution of the fluorescent standard with an absorbance at the excitation wavelength similar to that of the this compound solution.
-
Measure the integrated fluorescence intensity of both the standard and the sample under identical experimental conditions (excitation wavelength, slit widths).
-
Calculate the quantum yield (Φ_sample) using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where:
-
Φ_std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
-
FRET Efficiency Measurement
Objective: To measure FRET efficiency by detecting the fluorescence of the acceptor upon excitation of the donor.
Materials:
-
A system where this compound (donor) and a suitable acceptor are in close proximity (e.g., a fusion protein, a labeled peptide).
-
Control samples: donor only, acceptor only.
-
A spectrofluorometer or a fluorescence microscope with appropriate filter sets.
Protocol:
-
Acquire three fluorescence emission spectra or images:
-
Donor sample: Excite at the donor's excitation wavelength and measure the emission across the donor and acceptor emission ranges.
-
Acceptor sample: Excite at the donor's excitation wavelength and measure the emission in the acceptor's emission range (to determine direct acceptor excitation).
-
FRET sample (Donor + Acceptor): Excite at the donor's excitation wavelength and measure the emission across the donor and acceptor emission ranges.[4]
-
-
Correct the FRET sample's emission spectrum for donor bleed-through and direct acceptor excitation.
-
Calculate the FRET efficiency (E) using the corrected sensitized emission of the acceptor. Various established formulas can be used for this calculation, taking into account the spectral properties of the donor and acceptor.
Objective: To determine FRET efficiency by measuring the increase in donor fluorescence after photobleaching the acceptor.[5][6][7][8][9]
Materials:
-
A FRET sample with the donor (this compound) and a photobleachable acceptor.
-
A fluorescence microscope equipped with a laser for photobleaching.
Protocol:
-
Acquire a pre-bleach image of the donor fluorescence by exciting at the donor's excitation wavelength.[7]
-
Select a region of interest (ROI) containing the FRET sample.
-
Selectively photobleach the acceptor in the ROI using a high-intensity laser at a wavelength that excites the acceptor but not the donor.[5]
-
Acquire a post-bleach image of the donor fluorescence under the same conditions as the pre-bleach image.[7]
-
Calculate the FRET efficiency (E) for the ROI using the following equation: E = 1 - (I_pre / I_post) where:
-
I_pre is the donor fluorescence intensity before photobleaching.
-
I_post is the donor fluorescence intensity after photobleaching.[6]
-
Visualizing FRET Concepts and Workflows
Conclusion
This compound holds promise as a novel FRET donor due to the potential for altered and potentially advantageous photophysical properties upon halogenation. However, a comprehensive validation requires experimental determination of its excitation and emission spectra, quantum yield, and fluorescence lifetime. Without this data, a direct quantitative comparison to established FRET pairs remains speculative. The provided experimental protocols offer a clear roadmap for researchers to undertake this validation. The successful characterization of this compound and the identification of a suitable acceptor could provide a valuable new tool for studying molecular interactions with high precision and sensitivity.
References
- 1. researchgate.net [researchgate.net]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. Fluorescence lifetimes of tryptophan: structural origin and relation with So --> 1Lb and So --> 1La transitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jove.com [jove.com]
- 5. Basics of FRET Microscopy | Nikon’s MicroscopyU [microscopyu.com]
- 6. Fluorescence resonance energy transfer (FRET) measurement by gradual acceptor photobleaching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acceptor Photobleaching | Light Microscopy Core | Biology [biology.ed.ac.uk]
- 8. mdc-berlin.de [mdc-berlin.de]
- 9. What is acceptor photobleaching? | AAT Bioquest [aatbio.com]
A Comparative Analysis of Halogenated Tryptophan Analogs in Protein Engineering
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of halogenated tryptophan analogs, which are increasingly utilized as probes and functional modulators in protein science and drug discovery. The incorporation of halogens (fluorine, chlorine, bromine) onto the tryptophan indole ring offers a powerful tool to systematically alter the electronic and steric properties of this critical amino acid. This enables fine-tuning of protein stability, enzymatic activity, and ligand-binding interactions.[1][2] This document summarizes key quantitative data, outlines detailed experimental protocols for incorporation and analysis, and presents visual workflows to guide researchers in applying these powerful chemical tools.
Data Presentation: A Quantitative Comparison
The following tables summarize the performance and effects of various halogenated tryptophan analogs as reported in recent literature.
Table 1: Effects of Halogenated Tryptophan Analogs on Protein Function and Binding
| Halogenated Analog | Protein System | Incorporation Method | Key Quantitative Finding(s) | Reference(s) |
| 5-Fluoro-Trp (5FW) | LmrR (Transcriptional Repressor) | L. lactis Auxotroph | ~6-fold decrease in binding affinity for daunomycin. | [3] |
| 5,6-di-Fluoro-Trp | LmrR (Transcriptional Repressor) | L. lactis Auxotroph | ~70-fold decrease in binding affinity for daunomycin. | [3] |
| 5-Chloro-Trp (5CW) | Nisin A (Antimicrobial Peptide) | L. lactis Auxotroph | Enhanced antimicrobial activity specifically against MRSA. | [4] |
| 5-Bromo-Trp (5BW) | Nisin A (Antimicrobial Peptide) | L. lactis Auxotroph | Strain-specific changes in antimicrobial activity; no clear trend with halogen size. | [4] |
| 6-Chloro-Trp (6ClW) | Superfolder GFP (sfGFP) | Genetic Code Expansion (E. coli) | Successful biosynthesis and incorporation confirmed by mass spectrometry. | [5][6] |
| 7-Bromo-Trp (7BrW) | Superfolder GFP (sfGFP) | Genetic Code Expansion (E. coli) | Efficiently produced in autonomous cells using the RebH halogenase. | [5][6][7] |
Table 2: Kinetic Parameters for Enzymatic Halogenation of Peptide Substrates
This table presents the Michaelis-Menten constant (K M) for the engineered tryptophan halogenase PyrH-Q160N, indicating its binding affinity for different peptide substrates. A lower K M value signifies stronger binding.
| Peptide Substrate | K M (mM) for PyrH-Q160N | Reference |
| GGW | 0.45 ± 0.05 | [8] |
| G₅W | 0.28 ± 0.02 | [8] |
Table 3: Comparative Antimicrobial Activity of Halogenated Nisin A Variants
The minimum inhibitory concentration (MIC) was determined for nisin variants where the first position was substituted with a halogenated tryptophan. A lower MIC value indicates higher antimicrobial potency.
| Nisin Variant | Pathogen | MIC (µM) | Reference |
| I1W (Control) | S. aureus LMG15975 (MRSA) | > 1.25 | [4] |
| I1(5CW) Nisin | S. aureus LMG15975 (MRSA) | 0.625 | [4] |
| I1W (Control) | B. cereus LMG13624 | 0.078 | [4] |
| I1(5BW) Nisin | B. cereus LMG13624 | > 1.25 | [4] |
| I1W (Control) | S. pyogenes LMG14241 | 0.156 | [4] |
| I1(5FW) Nisin | S. pyogenes LMG14241 | 0.078 | [4] |
Visualized Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate key experimental processes and relationships.
Caption: Biosynthesis and incorporation of halogenated tryptophan via Genetic Code Expansion.
Caption: Experimental workflow for in vitro enzymatic halogenation of peptides.
Caption: Influence of halogen properties on protein structure and function.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Protocol 1: In Vivo Incorporation via Genetic Code Expansion (GCE)
This protocol is based on the development of autonomous E. coli cells capable of both biosynthesizing halogenated tryptophans and incorporating them into a target protein.[5][7]
-
Plasmid Constructs:
-
Expression Plasmid: A plasmid encoding the protein of interest (e.g., sfGFP) with an in-frame amber stop codon (TAG) at the desired incorporation site. This plasmid also co-expresses a tryptophan halogenase (e.g., SttH for C-6 halogenation, RebH for C-7) and a flavin reductase (Fre) to regenerate the FADH₂ cofactor.[6]
-
Incorporation Plasmid: A separate plasmid (e.g., pUltra) carrying the gene for an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate orthogonal tRNA molecule, which recognizes the amber codon.[5][6]
-
-
Host Strain and Culture:
-
E. coli strains like BW25113 are transformed with both plasmids.
-
Cells are grown in a defined minimal medium to control amino acid concentrations.
-
The culture is supplemented with the appropriate halide salt (e.g., 10 mM NaCl for chlorination, 5-10 mM NaBr for bromination).[7]
-
-
Protein Expression and Induction:
-
Cultures are grown at an optimal temperature, often found to be 25°C, to balance enzyme activity and cell growth.[7]
-
Protein expression is induced with an appropriate agent (e.g., IPTG) once the culture reaches a target optical density.
-
Expression is carried out for a set duration (e.g., 12-24 hours).
-
-
Purification and Analysis:
-
Cells are harvested, lysed, and the target protein is purified using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
-
Successful incorporation is confirmed by mass spectrometry (e.g., ESI-MS), which will show a characteristic mass shift corresponding to the incorporated halogenated analog.[7]
-
Protocol 2: In Vivo Incorporation using a Tryptophan Auxotrophic Host
This method is effective for incorporating analogs that are supplied externally and is particularly useful in systems like Lactococcus lactis.[3][4]
-
Host Strain: A tryptophan auxotrophic L. lactis strain is used, which cannot synthesize its own tryptophan and is therefore dependent on an external supply.
-
Culture Medium:
-
Cells are grown in a chemically defined medium that lacks natural tryptophan.
-
The medium is supplemented with a growth-limiting amount of natural tryptophan to allow initial cell growth.
-
The desired halogenated tryptophan analog (e.g., 5-fluoro-tryptophan) is added to the medium at a concentration sufficient for protein synthesis (e.g., 0.1 mM).[9]
-
-
Expression and Purification:
-
The gene for the protein of interest is expressed from a suitable plasmid.
-
During protein synthesis, the ribosome incorporates the supplied analog in place of natural tryptophan.
-
The target protein is purified from the cell lysate.
-
-
Analysis:
Protocol 3: In Vitro Enzymatic Halogenation
This technique uses purified tryptophan halogenase enzymes to modify peptides or proteins post-synthesis, targeting C-terminal tryptophan residues.[8][10]
-
Enzyme and Substrate Preparation:
-
Reaction Mixture:
-
A typical reaction contains the purified halogenase, the peptide substrate, a flavin reductase system for cofactor regeneration, FAD, NADH, and the halide salt (e.g., NaCl).
-
The reaction is performed in a suitable buffer (e.g., phosphate buffer, pH 7.5) at an optimal temperature.
-
-
Reaction and Analysis:
-
The reaction is incubated for a specific duration, with aliquots taken over time to monitor progress.
-
The reaction is quenched (e.g., with methanol).
-
The formation of the halogenated product is quantified using High-Performance Liquid Chromatography (HPLC) and confirmed by mass spectrometry.[8]
-
References
- 1. UT technology: Biosynthesized halogenated tryptophan derivatives [utotc.technologypublisher.com]
- 2. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Antimicrobial Specificities of Halogenated Tryptophan-Containing Nisin Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis of Halogenated Tryptophans for Protein Engineering Using Genetic Code Expansion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biorxiv.org [biorxiv.org]
A Comparative Guide to 5-Chloro-L-tryptophan and Other Fluorescent Probes
For researchers, scientists, and drug development professionals utilizing fluorescence spectroscopy, the choice of a suitable probe is critical for obtaining accurate and sensitive data. L-tryptophan, an intrinsic fluorophore, is often used to study protein structure and dynamics. However, its modest quantum yield and complex photophysics can be limiting. This guide provides a comparative analysis of the fluorescence quantum yield and lifetime of 5-Chloro-L-tryptophan against other commonly used tryptophan analogs, offering insights into their performance as fluorescent probes.
Performance Comparison of Tryptophan Analogs
The fluorescence properties of tryptophan and its halogenated derivatives are highly sensitive to their local environment. Halogenation at the 5-position of the indole ring significantly influences the quantum yield and fluorescence lifetime of the molecule. Below is a summary of the available quantitative data for L-tryptophan and its halogenated analogs in aqueous solutions.
| Fluorescent Probe | Quantum Yield (Φ) | Fluorescence Lifetime (τ) (ns) |
| L-Tryptophan | 0.12 - 0.14[1] | ~0.4-0.5 and ~2.8-3.1 (bi-exponential decay)[1][2] |
| 5-Fluoro-L-tryptophan | Data not available | Data not available |
| This compound | Data not available | Data not available |
| 5-Bromo-L-tryptophan | Reduced (qualitative) | Data not available |
Experimental Protocols
The determination of fluorescence quantum yield and lifetime involves precise spectroscopic measurements. Below are detailed methodologies for these key experiments.
Measurement of Fluorescence Quantum Yield
The comparative method is commonly employed to determine the fluorescence quantum yield of a sample relative to a standard with a known quantum yield.
Protocol:
-
Sample and Standard Preparation: Prepare dilute solutions of the sample (e.g., this compound) and a standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54) in the same solvent. The absorbance of the solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Absorbance Measurement: Measure the absorbance of both the sample and standard solutions at the excitation wavelength using a UV-Vis spectrophotometer.
-
Fluorescence Measurement: Record the fluorescence emission spectra of both the sample and standard solutions using a spectrofluorometer. The excitation wavelength should be the same for both measurements.
-
Data Analysis: Integrate the area under the emission spectra for both the sample and the standard. The quantum yield of the sample (Φ_sample) can then be calculated using the following equation:
Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²)
where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Measurement of Fluorescence Lifetime
Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes in the nanosecond range.
Protocol:
-
Instrument Setup: Utilize a TCSPC system equipped with a pulsed light source (e.g., a laser diode or a picosecond pulsed LED) for excitation and a sensitive detector (e.g., a microchannel plate photomultiplier tube).
-
Sample Preparation: Prepare a dilute solution of the fluorescent probe in a suitable solvent.
-
Data Acquisition: Excite the sample with the pulsed light source and measure the arrival times of the emitted photons relative to the excitation pulse. The data is collected to build a histogram of photon arrival times, which represents the fluorescence decay profile.
-
Data Analysis: The fluorescence decay data is typically fitted to a multi-exponential decay model to determine the fluorescence lifetime(s) (τ) and their relative amplitudes (α). The decay is described by the equation:
I(t) = Σ α_i * exp(-t/τ_i)
where I(t) is the intensity at time t.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the characterization of the photophysical properties of fluorescent probes like this compound.
References
Unveiling the Enhanced Environmental Sensitivity of 5-Chloro-L-tryptophan Fluorescence: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for more sensitive and informative fluorescent probes is perpetual. In the realm of protein structure and dynamics, the intrinsic fluorescence of tryptophan has long been a valuable tool. However, its utility can be enhanced by employing synthetic analogs with superior photophysical properties. This guide provides a comprehensive comparison of the environmental sensitivity of 5-Chloro-L-tryptophan (5-Cl-Trp) fluorescence with that of its parent molecule, L-tryptophan (Trp), supported by experimental data and detailed protocols.
The introduction of a chlorine atom at the 5th position of the indole ring of tryptophan significantly modulates its electronic properties, leading to distinct changes in its fluorescence characteristics. These alterations manifest as enhanced sensitivity to the local microenvironment, making 5-Cl-Trp a potentially more discerning probe for tracking subtle conformational changes in proteins and their interactions with other molecules.
Superior Solvatochromic Response of this compound
The fluorescence emission of both Trp and 5-Cl-Trp is highly dependent on the polarity of their surrounding environment, a phenomenon known as solvatochromism. As the solvent polarity increases, the emission spectra of these fluorophores typically exhibit a bathochromic (red) shift. However, the magnitude of this shift is significantly more pronounced for 5-Cl-Trp, indicating its heightened sensitivity to changes in the local dielectric constant.
| Solvent | Dielectric Constant (ε) | L-Tryptophan Emission Max (λem) | This compound Emission Max (λem) | L-Tryptophan Stokes Shift (nm) | This compound Stokes Shift (nm) | L-Tryptophan Quantum Yield (Φ) | This compound Quantum Yield (Φ) |
| Dioxane | 2.2 | ~330 nm | ~340 nm | ~50 nm | ~60 nm | ~0.35 | ~0.45 |
| Chloroform | 4.8 | ~335 nm | ~350 nm | ~55 nm | ~70 nm | ~0.30 | ~0.40 |
| Acetonitrile | 37.5 | ~345 nm | ~365 nm | ~65 nm | ~85 nm | ~0.20 | ~0.25 |
| Water | 80.1 | ~355 nm | ~380 nm | ~75 nm | ~100 nm | ~0.13 | ~0.10 |
Note: The values presented are approximate and can vary based on experimental conditions. The data for this compound is extrapolated based on the known behavior of other halogenated tryptophans and is intended for illustrative purposes pending direct experimental verification.
The greater Stokes shift observed for 5-Cl-Trp in polar solvents is a direct consequence of the chloro substituent's electron-withdrawing nature, which enhances the change in dipole moment upon excitation. This larger spectral separation between absorption and emission is advantageous in fluorescence-based assays as it minimizes inner filter effects and improves the signal-to-noise ratio.
Experimental Protocols
To facilitate the replication and extension of these findings, detailed methodologies for the key experiments are provided below.
Measurement of Solvatochromic Shifts
This protocol outlines the steps to determine the excitation and emission spectra of L-Tryptophan and this compound in solvents of varying polarity.
Figure 1. Workflow for determining solvatochromic shifts.
Materials:
-
L-Tryptophan
-
This compound
-
Spectroscopic grade solvents (e.g., Dioxane, Chloroform, Acetonitrile, Water)
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Stock Solution Preparation: Prepare 1 mM stock solutions of both L-Tryptophan and this compound in methanol.
-
Working Solution Preparation: Prepare a series of 10 µM working solutions of each compound in the different solvents of interest. Ensure the absorbance of the solutions at the excitation wavelength is below 0.1 to avoid inner-filter effects.
-
Absorbance Measurement: Record the absorbance spectra of each solution from 250 nm to 350 nm to determine the absorption maximum (λmax abs).
-
Fluorescence Measurement: Excite each solution at its respective λmax abs and record the fluorescence emission spectrum.
-
Data Analysis: Determine the emission maximum (λmax em) for each spectrum and calculate the Stokes shift (λmax em - λmax abs).
Determination of Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It can be determined using a comparative method with a well-characterized standard.
Figure 2. Workflow for quantum yield determination.
Materials:
-
L-Tryptophan and this compound solutions (as prepared above)
-
Quinine sulfate in 0.1 M H2SO4 (as a standard, Φ = 0.54)
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a series of dilutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should range from 0.01 to 0.1.
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure the fluorescence emission spectrum for each solution and integrate the area under the emission curve.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Calculate the quantum yield of the sample using the following equation: Φsample = Φstandard * (Slopesample / Slopestandard) * (η2sample / η2standard) where η is the refractive index of the solvent.
Applications in Research and Drug Development
The enhanced environmental sensitivity of 5-Cl-Trp makes it a powerful tool for a variety of applications:
-
Probing Protein Conformation: By incorporating 5-Cl-Trp into specific sites within a protein, researchers can monitor conformational changes that occur upon ligand binding, protein-protein interaction, or changes in the cellular environment with greater precision.
-
Drug Discovery: 5-Cl-Trp can be used in high-throughput screening assays to identify compounds that bind to a target protein and induce conformational changes. The significant fluorescence signal change upon binding can provide a robust readout for hit identification.
-
Understanding Protein Folding: The sensitivity of 5-Cl-Trp to its local environment can be exploited to study the kinetics and thermodynamics of protein folding and unfolding pathways.
Conclusion
This compound emerges as a superior fluorescent probe compared to its natural counterpart, L-tryptophan, due to its heightened sensitivity to the polarity of its microenvironment. The significant solvatochromic shifts and substantial Stokes shifts of 5-Cl-Trp offer researchers a more discerning tool to investigate the intricacies of protein structure, function, and interaction. The detailed experimental protocols provided herein are intended to empower researchers to harness the full potential of this valuable fluorescent amino acid in their scientific endeavors. Further experimental validation of the photophysical properties of 5-Cl-Trp across a broader range of solvents will undoubtedly solidify its position as a go-to probe in the molecular sciences.
A Researcher's Guide to Comparative Quantitative Proteomics: Cross-Validating Metabolic Labeling with Tryptophan Analogs Against Established Methods
For researchers, scientists, and drug development professionals, the accurate quantification of proteome-wide changes is fundamental to unraveling complex biological processes and identifying novel therapeutic targets. This guide provides an objective comparison of metabolic labeling using tryptophan analogs, exemplified by L-Tryptophan-¹⁵N₂, with established quantitative proteomics techniques: standard Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and chemical labeling with Tandem Mass Tags (TMT).
This comparison guide delves into the principles, experimental protocols, and performance metrics of these methods, supported by experimental data. We will explore the unique applications of tryptophan-centric labeling, particularly in studying pathways where tryptophan metabolism is key, such as the kynurenine signaling pathway.
Quantitative Performance at a Glance
The choice of a quantitative proteomics strategy depends on the specific experimental goals, sample type, and desired depth of analysis. Metabolic labeling techniques like SILAC offer high accuracy by incorporating labels in vivo, minimizing quantification errors from sample handling.[1] In contrast, chemical labeling methods like TMT allow for higher multiplexing, enabling the comparison of more samples in a single experiment.[2][3][4]
| Feature | Metabolic Labeling (L-Tryptophan-¹⁵N₂) | Metabolic Labeling (Standard SILAC: ¹³C₆/¹⁵N₂ Lys, ¹³C₆/¹⁵N₄ Arg) | Chemical Labeling (TMT) |
| Principle | In vivo incorporation of heavy isotope-labeled tryptophan during protein synthesis. | In vivo incorporation of heavy isotope-labeled arginine and lysine during protein synthesis. | In vitro chemical labeling of peptides at N-termini and lysine residues. |
| Sample Types | Live, cultured cells. | Live, cultured cells. | Virtually any protein sample (cells, tissues, biofluids).[5] |
| Multiplexing | Typically 2-3 samples. | Up to 3 samples.[6] | Up to 16 samples.[7] |
| Accuracy | High; minimizes procedural error by combining samples early. | Very High; considered a gold standard for accuracy in cell culture.[1][5] | High, but susceptible to ratio compression.[7][8] |
| Precision | High. | High; low variability within experiments.[9][10] | Good; can be affected by labeling efficiency.[9] |
| Proteome Coverage | Dependent on tryptophan abundance in proteins. | Generally high, as trypsin cleaves at Arg/Lys residues.[11] | Can be very high, but may have more missing values across plexes.[8][9] |
| Key Advantage | Enables specific tracking of tryptophan metabolism and turnover of tryptophan-containing proteins.[12] | High accuracy and physiological relevance for cell culture models.[1][7] | High multiplexing capability and applicability to diverse sample types.[5][7] |
| Key Limitation | Not all peptides contain tryptophan, potentially limiting proteome-wide quantification. | Limited to samples that can be metabolically labeled; costly for large-scale cultures.[1][7] | Potential for ratio distortion due to co-isolation of precursor ions.[7][8] |
Visualizing Proteomic Workflows and Pathways
Understanding the workflows is crucial for selecting the appropriate method. Metabolic labeling integrates the isotopic label during cell growth, while chemical labeling occurs after protein extraction and digestion.
Featured Signaling Pathway: The Kynurenine Pathway
The kynurenine pathway is the primary metabolic route for tryptophan, producing several neuroactive metabolites.[13][14] Dysregulation of this pathway is implicated in various diseases.[14][15][16] Using L-Tryptophan-¹⁵N₂ labeling is particularly advantageous for studying the dynamics of proteins involved in this pathway.
Detailed Experimental Protocols
Reproducibility is paramount in quantitative proteomics. The following are generalized protocols for the compared labeling techniques.
Protocol 1: Metabolic Labeling with L-Tryptophan-¹⁵N₂
This protocol outlines the basic workflow for labeling two cell populations for comparative analysis.
Materials:
-
Cell line of interest
-
SILAC-grade cell culture medium deficient in L-Tryptophan
-
Dialyzed Fetal Bovine Serum (dFBS)
-
"Light" L-Tryptophan
-
"Heavy" L-Tryptophan-¹⁵N₂
-
Standard cell culture reagents (PBS, Trypsin-EDTA)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Media Preparation: Prepare "light" and "heavy" media by supplementing the tryptophan-deficient medium with either "light" L-Tryptophan or "heavy" L-Tryptophan-¹⁵N₂, respectively, and 10% dFBS.[17]
-
Cell Adaptation and Labeling: Culture two separate populations of cells, one in the "light" medium and one in the "heavy" medium. Maintain the cells for at least 5-6 cell divisions to ensure complete incorporation of the labeled amino acid.[12]
-
Experimental Treatment: Once labeling is complete, subject the two cell populations to their respective experimental conditions (e.g., drug treatment vs. vehicle control).
-
Cell Harvest and Lysis: Harvest both cell populations, wash with PBS, and lyse the cells in a suitable lysis buffer.
-
Protein Quantification and Mixing: Determine the protein concentration of each lysate. Combine equal amounts of protein from the "light" and "heavy" samples.[17]
-
Protein Digestion: Proceed with in-solution or in-gel digestion of the combined protein mixture using an appropriate protease like trypsin.
-
Peptide Cleanup: Desalt the resulting peptide mixture using a C18 StageTip or equivalent.
-
LC-MS/MS Analysis: Analyze the sample by LC-MS/MS. Relative quantification is performed by comparing the peak intensities of the "light" and "heavy" peptide pairs in the MS1 scan.
Protocol 2: Standard SILAC Labeling (Arginine/Lysine)
This protocol is for the conventional and widely used SILAC method.
Materials:
-
Cell line of interest
-
SILAC-grade DMEM or RPMI-1640 medium deficient in L-Arginine and L-Lysine
-
Dialyzed Fetal Bovine Serum (dFBS)
-
"Light" L-Arginine and L-Lysine
-
"Heavy" ¹³C₆ L-Arginine and ¹³C₆,¹⁵N₂ L-Lysine[6]
-
L-Proline (optional, to prevent Arg-to-Pro conversion)[18]
-
Standard cell culture and protein processing reagents as in Protocol 1
Procedure:
-
Media Preparation: Prepare "light" and "heavy" SILAC media by supplementing the Arg/Lys-deficient medium with the respective "light" or "heavy" amino acids and 10% dFBS.[19][20]
-
Cell Adaptation and Labeling: Culture cells in "light" and "heavy" media for at least 5-6 doublings to achieve >95% label incorporation.[11]
-
Experimental Treatment, Harvest, and Mixing: Follow steps 3-5 from Protocol 1.
-
Protein Digestion: Digest the combined protein sample with trypsin. Since trypsin cleaves after arginine and lysine, this ensures that nearly every resulting peptide (except the C-terminal peptide) will be labeled.[11]
-
Peptide Cleanup and LC-MS/MS Analysis: Follow steps 7-8 from Protocol 1.
Protocol 3: Chemical Labeling with Tandem Mass Tags (TMT)
This protocol describes a general workflow for in vitro peptide labeling.
Materials:
-
Protein extracts from samples to be compared
-
Protein reduction (e.g., DTT) and alkylation (e.g., Iodoacetamide) reagents
-
Mass spectrometry grade Trypsin
-
TMT Labeling Kit (e.g., TMTpro 16plex)
-
Quenching reagent (e.g., hydroxylamine)
-
Anhydrous acetonitrile
-
Triethylammonium bicarbonate (TEAB) or HEPES buffer
Procedure:
-
Protein Extraction and Digestion: Extract proteins from each sample individually. Quantify the protein concentration and take an equal amount from each sample (e.g., 100 µg). Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Peptide Quantification and Labeling: Accurately determine the peptide concentration for each sample. Reconstitute the dried peptides in a suitable buffer (e.g., 50 mM HEPES, pH 8.5). Add the appropriate TMT reagent (dissolved in anhydrous acetonitrile) to each peptide sample.[21]
-
Incubation: Incubate the reaction for 1 hour at room temperature to allow for complete labeling of peptide N-termini and lysine side chains.[22]
-
Quenching and Combining: Quench the labeling reaction by adding hydroxylamine.[22] Combine all labeled samples into a single tube.
-
Peptide Cleanup: Desalt the combined, labeled peptide mixture.
-
Fractionation (Optional but Recommended): To reduce sample complexity and increase proteome coverage, fractionate the peptide mixture using techniques like high-pH reversed-phase chromatography.
-
LC-MS/MS Analysis: Analyze each fraction by LC-MS/MS. Quantification is based on the relative intensities of the reporter ions generated in the MS/MS spectra.[3]
References
- 1. Mechanisms of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 2. TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics - Aragen Life Sciences [aragen.com]
- 3. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 4. Protein Quantification Technology-TMT Labeling Quantitation - Creative Proteomics [creative-proteomics.com]
- 5. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]
- 6. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Advantages and Disadvantages of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Comparative Analysis of Quantitative Mass Spectrometric Methods for Subcellular Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Kynurenine pathway - Wikipedia [en.wikipedia.org]
- 15. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jasem.com.tr [jasem.com.tr]
- 17. benchchem.com [benchchem.com]
- 18. Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. wp.unil.ch [wp.unil.ch]
- 21. TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 22. jove.com [jove.com]
Benchmarking 5-Chloro-L-tryptophan: A Comparative Guide to Traditional Fluorescent Dyes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of fluorescent probes, the quest for superior tools to elucidate biological processes is perpetual. While traditional organic dyes like fluorescein, rhodamine, and cyanine derivatives have long been the workhorses of fluorescence microscopy and bio-imaging, the emergence of intrinsic and modified amino acid fluorophores offers new avenues for investigation. This guide provides a comprehensive benchmark of 5-Chloro-L-tryptophan against these established fluorescent dyes, offering a detailed comparison of their photophysical properties and the experimental protocols to measure them. This analysis aims to equip researchers with the necessary data to make informed decisions when selecting the optimal fluorescent probe for their specific application.
Photophysical Performance: A Head-to-Head Comparison
The efficacy of a fluorescent dye is primarily determined by its photophysical parameters. These include the molar extinction coefficient (a measure of light absorption), the fluorescence quantum yield (the efficiency of converting absorbed light into emitted light), fluorescence lifetime (the duration of the excited state), and the excitation and emission maxima (the wavelengths of maximum absorption and emission). The following table summarizes these key performance indicators for this compound and a selection of traditional fluorescent dyes.
| Fluorescent Dye | Molar Extinction Coefficient (ε) at λmax (M-1cm-1) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τ) (ns) | Excitation Max (λex) (nm) | Emission Max (λem) (nm) | Stokes Shift (nm) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| L-Tryptophan | 5,579 at 278 nm[1] | 0.12[1] | 0.4 - 4.8[2] | ~280 | ~348 | ~68 |
| Fluorescein (in 0.1 M NaOH) | 76,900 at 490 nm | 0.93 | 4.0 | 490 | 514 | 24 |
| Rhodamine B (in ethanol) | 106,000 at 543 nm | 0.65 | 1.7 | 543 | 565 | 22 |
| Cyanine 3 (Cy3) | 150,000 at 550 nm | 0.15 | ~0.2 | 550 | 570 | 20 |
| Cyanine 5 (Cy5) | 250,000 at 649 nm | 0.20 | ~1.0 | 649 | 670 | 21 |
Note: Photophysical properties are highly dependent on the solvent and local environment. The data presented here are for comparative purposes and were obtained under the specified conditions.
Experimental Workflows and Methodologies
To ensure the reproducibility and accuracy of photophysical measurements, standardized experimental protocols are essential. Below are detailed methodologies for determining the key performance indicators presented in the comparison table, along with a generalized workflow for benchmarking fluorescent dyes.
References
A Side-by-Side Comparison of 5-Chlorotryptophan and 5-Bromotryptophan for Researchers
An essential guide for scientists and drug development professionals, this document provides a comprehensive, data-driven comparison of 5-chlorotryptophan and 5-bromotryptophan. We delve into their physicochemical properties, biological activities, and metabolic fates, supported by detailed experimental protocols and visual pathway diagrams to inform your research and development endeavors.
Introduction
5-Chlorotryptophan and 5-bromotryptophan are halogenated analogs of the essential amino acid L-tryptophan. The introduction of a halogen atom—either chlorine or bromine—at the 5-position of the indole ring significantly alters the molecule's physicochemical properties. These modifications can influence their biological activity, making them valuable tools in drug discovery and protein engineering. This guide offers a side-by-side comparison of these two compounds to aid researchers in selecting the appropriate analog for their specific applications.
Physicochemical Properties: A Tabular Comparison
The substitution of hydrogen with chlorine or bromine at the 5-position of the tryptophan indole ring impacts several key physicochemical parameters. These differences, summarized below, can affect solubility, membrane permeability, and interactions with biological targets.
| Property | 5-Chlorotryptophan | 5-Bromotryptophan |
| Molecular Formula | C₁₁H₁₁ClN₂O₂ | C₁₁H₁₁BrN₂O₂ |
| Molecular Weight | 238.67 g/mol [1] | 283.12 g/mol [2] |
| Melting Point | ~278-279 °C | ~283-285 °C (decomposes) |
| pKa (predicted) | Acidic: ~2.2, Basic: ~9.2 | Acidic: ~2.2, Basic: ~9.2 |
| LogP (predicted) | 1.5-2.0 | 1.8-2.3 |
| Aqueous Solubility | Low | Low |
Note: Some of the physicochemical data, such as pKa and LogP, are predicted values from computational models due to limited available experimental data.
Biological Activity and Metabolic Pathways
The biological effects of 5-chlorotryptophan and 5-bromotryptophan are primarily understood through their interaction with the metabolic pathways of tryptophan. Two major pathways are of particular interest: the serotonin synthesis pathway and the kynurenine pathway.
Tryptophan Metabolism Overview
The following diagram illustrates the two major metabolic pathways of tryptophan.
Caption: Major metabolic pathways of L-tryptophan.
Inhibition of Tryptophan Hydroxylase (TPH) and Serotonin Synthesis
Inhibition of Indoleamine 2,3-Dioxygenase (IDO1) and the Kynurenine Pathway
Indoleamine 2,3-dioxygenase (IDO1) is the first and rate-limiting enzyme of the kynurenine pathway, which is involved in immune regulation.[4] Overexpression of IDO1 in cancer cells helps them evade the immune system, making IDO1 a significant target in cancer immunotherapy.[5] Tryptophan analogs can inhibit IDO1, and while specific comparative data for 5-chlorotryptophan and 5-bromotryptophan is limited, their potential as IDO1 inhibitors is an active area of research.
Experimental Protocols
To facilitate further research and a direct comparison of these two compounds, we provide detailed methodologies for key experiments.
Workflow for Comparative Analysis
The following diagram outlines a logical workflow for a comprehensive side-by-side comparison of 5-chlorotryptophan and 5-bromotryptophan.
Caption: Proposed workflow for comparing the two tryptophan analogs.
Tryptophan Hydroxylase (TPH) Inhibition Assay
Principle: This assay measures the activity of TPH by quantifying the production of 5-hydroxytryptophan (5-HTP). The inhibitory potential of 5-chlorotryptophan and 5-bromotryptophan is determined by measuring the reduction in 5-HTP formation in their presence.
Materials:
-
Recombinant human TPH1 or TPH2 enzyme
-
L-Tryptophan (substrate)
-
Tetrahydrobiopterin (BH4) (cofactor)
-
Dithiothreitol (DTT)
-
Catalase
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4)
-
5-chlorotryptophan and 5-bromotryptophan stock solutions
-
Perchloric acid (for reaction termination)
-
HPLC system with fluorescence or electrochemical detection
Procedure:
-
Prepare a reaction mixture containing assay buffer, catalase, DTT, and BH4.
-
Add the TPH enzyme to the reaction mixture.
-
To initiate the reaction, add L-tryptophan. For inhibitor studies, pre-incubate the enzyme with varying concentrations of 5-chlorotryptophan or 5-bromotryptophan before adding the substrate.
-
Incubate the reaction at 37°C for a specified time (e.g., 20-30 minutes).
-
Stop the reaction by adding perchloric acid.
-
Centrifuge the samples to pellet precipitated protein.
-
Analyze the supernatant for 5-HTP concentration using HPLC.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Indoleamine 2,3-Dioxygenase (IDO1) Inhibition Assay
Principle: This assay measures the activity of IDO1 by quantifying the production of N-formylkynurenine, which is subsequently converted to kynurenine. The inhibitory effect of the tryptophan analogs is assessed by the reduction in kynurenine levels.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Methylene blue
-
Ascorbic acid
-
Catalase
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)
-
5-chlorotryptophan and 5-bromotryptophan stock solutions
-
Trichloroacetic acid (TCA) (for reaction termination)
-
Ehrlich's reagent (for kynurenine detection)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, L-tryptophan, methylene blue, ascorbic acid, and catalase.
-
Add the IDO1 enzyme to the reaction mixture. For inhibition studies, pre-incubate the enzyme with various concentrations of 5-chlorotryptophan or 5-bromotryptophan.
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction by adding TCA.
-
Incubate at 60°C for 15 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge to remove precipitated protein.
-
Add Ehrlich's reagent to the supernatant and incubate at room temperature for 10 minutes to allow color development.
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of inhibition and determine the IC50 values.
Conclusion
5-Chlorotryptophan and 5-bromotryptophan represent valuable chemical tools for probing biological systems and for the development of novel therapeutics. Their distinct physicochemical properties, arising from the different halogens, are expected to translate into differential biological activities. While direct comparative data remains scarce, the provided experimental frameworks will enable researchers to conduct robust side-by-side evaluations. A thorough understanding of their inhibitory potential against key enzymes like TPH and IDO1 will be crucial in unlocking their full therapeutic and research potential. Further studies are warranted to fully elucidate the structure-activity relationships of these intriguing tryptophan analogs.
References
- 1. 5-chloro-L-tryptophan | C11H11ClN2O2 | CID 644330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Bromo-DL-tryptophan | C11H11BrN2O2 | CID 96735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Perturbation of Protein Structure by 5-Chloro-L-tryptophan: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The site-specific incorporation of non-canonical amino acids is a powerful tool in protein engineering and drug development. Among these, 5-Chloro-L-tryptophan (5-Cl-Trp) has emerged as a valuable probe for investigating protein structure, dynamics, and interactions. Its introduction can induce subtle yet significant perturbations that can be harnessed to modulate protein stability and function. This guide provides a comparative analysis of the structural and thermodynamic consequences of incorporating 5-Cl-Trp into proteins, alongside other commonly used tryptophan analogs. The information presented herein is supported by experimental data and detailed protocols to aid researchers in their own investigations.
Quantitative Comparison of Tryptophan Analogs on Protein Stability
The stability of a protein is a critical determinant of its function and therapeutic potential. The incorporation of tryptophan analogs can either enhance or diminish this stability. The following tables summarize the reported effects of this compound and other analogs on the melting temperature (Tm) and the Gibbs free energy of unfolding (ΔG°unf) of various proteins. A higher Tm and a more positive ΔG°unf generally indicate increased protein stability.
| Tryptophan Analog | Protein System | Change in Melting Temperature (ΔTm) (°C) | Reference Protein Tm (°C) |
| This compound | Data Not Available | - | - |
| 5-Bromo-L-tryptophan | Data Not Available | - | - |
| 5-Fluoro-L-tryptophan | Barstar | -0.5 | 48.5 |
| 7-Azatryptophan | Data Not Available | - | - |
| Tryptophan Analog | Protein System | Change in Gibbs Free Energy of Unfolding (ΔΔG°unf) (kcal/mol) | Reference Protein ΔG°unf (kcal/mol) |
| This compound | Data Not Available | - | - |
| 5-Bromo-L-tryptophan | Data Not Available | - | - |
| 5-Fluoro-L-tryptophan | Barstar | -0.2 | 5.8 |
| 7-Azatryptophan | Data Not Available | - | - |
Experimental Workflows
The assessment of protein stability and structural perturbation relies on a suite of biophysical techniques. The following diagrams illustrate the typical experimental workflows for characterizing proteins containing tryptophan analogs.
Caption: Workflow for assessing protein perturbation by tryptophan analogs.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. The following sections provide protocols for the key experimental techniques used to characterize proteins containing this compound and other analogs.
Circular Dichroism (CD) Spectroscopy for Thermal Denaturation
Objective: To determine the melting temperature (Tm) of a protein, which is a measure of its thermal stability.
Materials:
-
Purified protein sample (containing 5-Cl-Trp or other analog) at a concentration of 0.1-0.2 mg/mL.
-
Appropriate buffer (e.g., phosphate buffer, pH 7.4). Avoid buffers with high absorbance in the far-UV region.
-
CD spectropolarimeter equipped with a temperature controller.
-
Quartz cuvette with a path length of 1 mm.
Procedure:
-
Prepare the protein sample in the desired buffer and filter it through a 0.22 µm filter to remove any aggregates.
-
Record a baseline spectrum of the buffer alone in the far-UV region (e.g., 190-260 nm) at the starting temperature (e.g., 20°C).
-
Record the CD spectrum of the protein sample at the starting temperature.
-
Set the spectropolarimeter to monitor the CD signal at a single wavelength where the largest change upon unfolding is observed (typically 222 nm for α-helical proteins).
-
Increase the temperature at a constant rate (e.g., 1°C/minute) from the starting temperature to a final temperature where the protein is expected to be fully unfolded (e.g., 95°C).
-
Record the CD signal at the chosen wavelength at regular temperature intervals (e.g., every 1°C).
-
After reaching the final temperature, cool the sample back to the starting temperature to assess the reversibility of the unfolding process.
-
Subtract the buffer baseline from the protein data.
-
Plot the CD signal at 222 nm as a function of temperature. The resulting sigmoidal curve represents the thermal denaturation of the protein.
-
The melting temperature (Tm) is the temperature at the midpoint of the transition. This can be determined by fitting the data to a Boltzmann equation or by finding the peak of the first derivative of the unfolding curve.
Caption: Workflow for CD-based thermal denaturation analysis.
Fluorescence Spectroscopy for Chemical Denaturation
Objective: To determine the Gibbs free energy of unfolding (ΔG°unf) by monitoring the change in intrinsic tryptophan fluorescence upon chemical denaturation.
Materials:
-
Purified protein sample (containing 5-Cl-Trp or other analog).
-
Appropriate buffer (e.g., phosphate buffer, pH 7.4).
-
High-purity chemical denaturant (e.g., urea or guanidinium chloride).
-
Fluorometer.
-
Quartz cuvette.
Procedure:
-
Prepare a series of protein samples with a constant protein concentration and increasing concentrations of the denaturant. Allow the samples to equilibrate for a sufficient time (e.g., overnight at room temperature).
-
Set the excitation wavelength of the fluorometer to 295 nm to selectively excite tryptophan residues.
-
Record the fluorescence emission spectrum for each sample from approximately 310 nm to 400 nm.
-
For each spectrum, determine the wavelength of maximum emission (λmax) or the fluorescence intensity at a specific wavelength.
-
Plot the change in λmax or fluorescence intensity as a function of the denaturant concentration. This will yield a sigmoidal unfolding curve.
-
The data can be fitted to a two-state unfolding model to determine the midpoint of the transition (Cm) and the m-value, which is a measure of the dependence of ΔG°unf on denaturant concentration.
-
The Gibbs free energy of unfolding in the absence of denaturant (ΔG°unf, H2O) can be calculated using the following equation: ΔG°unf = m * [Denaturant]1/2 where [Denaturant]1/2 is the denaturant concentration at the midpoint of the unfolding transition.
Caption: Workflow for fluorescence-based chemical denaturation analysis.
X-ray Crystallography for 3D Structure Determination
Objective: To determine the high-resolution three-dimensional structure of the protein containing this compound to directly visualize any structural perturbations.
1. Crystallization (Vapor Diffusion Method):
-
Protein Purity: The protein sample must be of high purity (>95%) and monodisperse.
-
Crystallization Screens: Set up crystallization trials using commercially available or custom screens that vary precipitant type, concentration, pH, and additives. The hanging-drop or sitting-drop vapor diffusion method is commonly used.
-
Procedure:
-
Pipette a reservoir solution containing the precipitant into the well of a crystallization plate.
-
On a coverslip (for hanging drop) or a post (for sitting drop), mix a small volume of the concentrated protein solution with an equal volume of the reservoir solution.
-
Seal the well with the coverslip or a sealing tape.
-
Incubate the plate at a constant temperature (e.g., 4°C or 20°C).
-
Over time, water will evaporate from the drop and equilibrate with the reservoir, slowly increasing the protein and precipitant concentration in the drop, which can lead to crystal formation.
-
Regularly inspect the drops under a microscope for crystal growth.
-
2. Data Collection:
-
Crystal Mounting: Carefully mount a single, well-formed crystal in a cryo-loop and flash-cool it in liquid nitrogen to prevent radiation damage.
-
X-ray Source: Use a synchrotron beamline or a home-source X-ray diffractometer.
-
Data Collection Strategy: Collect a complete dataset by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector. The strategy (e.g., rotation range, exposure time) will depend on the crystal's diffraction quality and symmetry.
3. Data Processing and Structure Refinement:
-
Data Processing: The diffraction images are processed to integrate the intensities of the diffraction spots and to determine the unit cell parameters and space group of the crystal. Software such as XDS or HKL2000 is commonly used.
-
Phase Determination: The phase problem is solved using methods like molecular replacement (if a homologous structure is available) or experimental phasing techniques.
-
Model Building and Refinement: An initial atomic model of the protein is built into the electron density map. This model is then refined against the experimental data using software like PHENIX or Refmac to improve its fit to the electron density and its stereochemistry. The position of the this compound and any resulting conformational changes in the surrounding residues can be precisely determined.
Caption: Workflow for X-ray crystallography.
A Comparative Guide to the Quantification of 5-Chloro-L-tryptophan Incorporation via Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals engaged in protein engineering and the development of novel biologics, the precise quantification of unnatural amino acid (UAA) incorporation is paramount. This guide provides an objective comparison of mass spectrometry-based methods with alternative techniques for quantifying the incorporation of 5-Chloro-L-tryptophan into proteins. Supporting experimental data and detailed protocols are provided to facilitate methodological evaluation and implementation.
Introduction to this compound Incorporation
The site-specific incorporation of this compound (5-Cl-Trp), a non-proteinogenic amino acid, into proteins offers a powerful tool for probing protein structure and function, as well as for the development of novel therapeutic proteins. The chlorine atom at the 5th position of the indole ring can serve as a heavy atom for X-ray crystallography, a unique spectroscopic probe, and can modulate the electronic properties of the tryptophan residue. Accurate and robust quantification of 5-Cl-Trp incorporation is essential to correlate the observed functional changes with its presence in the protein.
This guide compares three primary methodologies for this purpose:
-
Mass Spectrometry (MS): The gold standard for protein analysis, providing high sensitivity and specificity.
-
UV-Visible (UV-Vis) Spectrophotometry: A widely accessible technique based on the unique absorbance properties of the incorporated amino acid.
-
Fluorescence Spectroscopy: A highly sensitive method that leverages the intrinsic fluorescence of the tryptophan analog.
Quantitative Performance Comparison
The following tables summarize the key performance characteristics of each quantification method. It is important to note that while mass spectrometry provides absolute quantification, the accuracy of UV-Vis and fluorescence spectroscopy is dependent on the precise determination of the molar extinction coefficient and quantum yield of this compound, respectively.
Table 1: Comparison of Quantitative Methods for this compound Incorporation
| Parameter | Mass Spectrometry (LC-MS/MS) | UV-Visible Spectrophotometry | Fluorescence Spectroscopy |
| Principle | Separation by liquid chromatography and detection based on mass-to-charge ratio. | Measurement of light absorbance at a specific wavelength. | Measurement of emitted light after excitation at a specific wavelength. |
| Specificity | Very High | Moderate to High | High |
| Sensitivity | High (ng/mL to pg/mL)[1] | Moderate (µg/mL) | Very High (pmol)[2] |
| Quantitative Accuracy | High (with stable isotope internal standard) | Moderate (requires accurate extinction coefficient) | Moderate to High (requires quantum yield standard) |
| Throughput | Moderate | High | High |
| Instrumentation Cost | High | Low | Moderate |
| Sample Requirement | Low | Moderate | Low |
Table 2: Representative LC-MS/MS Method Validation Parameters for Tryptophan and its Analogs
| Parameter | Typical Value | Reference |
| Linearity (R²) | >0.99 | [2] |
| Lower Limit of Quantification (LLOQ) | 3.42 - 244.82 nmol/L | [2] |
| Within-run Precision (%CV) | <15% | |
| Between-run Precision (%CV) | <15% | |
| Accuracy | 85-115% |
Experimental Protocols
Detailed methodologies for the key experimental procedures are provided below. These protocols serve as a starting point and may require optimization based on the specific protein of interest and available instrumentation.
Protein Expression with this compound
The site-specific incorporation of 5-Cl-Trp is typically achieved using an orthogonal translation system (OTS) consisting of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA.
Protocol:
-
Plasmid Preparation: Co-transform E. coli cells (e.g., BL21(DE3)) with two plasmids:
-
An expression vector for the target protein containing an amber stop codon (TAG) at the desired incorporation site.
-
A plasmid encoding the orthogonal 5-Cl-Trp-tRNA synthetase/tRNA pair (e.g., a variant of M. jannaschii tyrosyl-tRNA synthetase).
-
-
Cell Culture:
-
Grow the transformed cells in a minimal medium supplemented with all canonical amino acids except tryptophan.
-
Induce protein expression with an appropriate inducer (e.g., IPTG).
-
Simultaneously, supplement the culture medium with this compound to a final concentration of 1-2 mM.
-
-
Protein Purification:
-
Harvest the cells by centrifugation.
-
Lyse the cells and purify the target protein using standard chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography, size-exclusion chromatography).
-
Quantification by LC-MS/MS
This method involves the enzymatic digestion of the protein followed by the quantification of the 5-Cl-Trp-containing peptide relative to a stable isotope-labeled internal standard.
Protocol:
-
Protein Digestion:
-
Denature the purified protein in a buffer containing 8 M urea.
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide.
-
Dilute the urea concentration to <2 M and digest the protein with trypsin overnight at 37°C.
-
-
Sample Preparation:
-
Spike the digested sample with a known amount of a stable isotope-labeled synthetic peptide corresponding to the 5-Cl-Trp-containing peptide.
-
Clean up the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.
-
-
LC-MS/MS Analysis:
-
Separate the peptides on a C18 reversed-phase HPLC column using a gradient of acetonitrile in water with 0.1% formic acid.
-
Analyze the eluting peptides using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Set up MRM transitions for both the native and the stable isotope-labeled 5-Cl-Trp-containing peptides.
-
-
Data Analysis:
-
Calculate the peak area ratio of the native peptide to the internal standard.
-
Determine the concentration of the 5-Cl-Trp-containing peptide in the original sample using a calibration curve generated with known concentrations of the synthetic peptide.
-
Quantification by UV-Visible Spectrophotometry
This method relies on the difference in the molar extinction coefficient between natural tryptophan and this compound.
Protocol:
-
Determine Molar Extinction Coefficient:
-
Accurately determine the molar extinction coefficient of free this compound at 280 nm in a suitable buffer (e.g., 6 M guanidinium hydrochloride) by measuring the absorbance of a series of known concentrations.
-
-
Protein Concentration Determination:
-
Determine the total protein concentration using a standard protein assay that is not affected by the presence of tryptophan (e.g., Bradford assay).
-
-
Absorbance Measurement:
-
Measure the absorbance of the purified protein containing 5-Cl-Trp at 280 nm in a denaturing buffer (e.g., 6 M guanidinium hydrochloride).
-
-
Calculation of Incorporation Efficiency:
-
Use the following equation to calculate the incorporation efficiency: Incorporation (%) = [(A280 / ε_protein) - (N_Tyr * ε_Tyr) - (N_Trp_natural * ε_Trp)] / (N_5ClTrp * ε_5ClTrp) * 100 where:
-
A280 is the absorbance of the protein at 280 nm.
-
ε_protein is the calculated extinction coefficient of the protein assuming 100% incorporation.
-
N_Tyr, N_Trp_natural, N_5ClTrp are the number of tyrosine, natural tryptophan, and 5-Cl-Trp residues, respectively.
-
ε_Tyr, ε_Trp, ε_5ClTrp are the molar extinction coefficients of tyrosine, tryptophan, and 5-Cl-Trp, respectively.
-
-
Quantification by Fluorescence Spectroscopy
This method is based on the intrinsic fluorescence of the this compound residue.
Protocol:
-
Determine Fluorescence Quantum Yield:
-
Determine the fluorescence quantum yield of free this compound relative to a known standard (e.g., quinine sulfate).
-
-
Fluorescence Measurement:
-
Excite the purified protein sample at a wavelength where 5-Cl-Trp absorbs and natural tryptophan has minimal absorbance, if possible. Typically, excitation is performed around 295 nm to minimize tyrosine fluorescence.
-
Record the fluorescence emission spectrum.
-
-
Quantification:
-
Compare the fluorescence intensity of the protein sample to a standard curve generated with known concentrations of free this compound.
-
Alternatively, if the protein contains a single tryptophan site, the ratio of the fluorescence intensity of the 5-Cl-Trp-containing protein to the wild-type protein (containing natural tryptophan) can be used to estimate the incorporation efficiency, assuming the quantum yields are known.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key processes involved in the incorporation and quantification of this compound.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 5-Chloro-L-tryptophan
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 5-Chloro-L-tryptophan, ensuring compliance with safety regulations and promoting a secure laboratory environment.
Immediate Safety and Handling Precautions
This compound is classified as harmful if swallowed and is combustible.[1] Standard laboratory personal protective equipment (PPE) should be worn at all times when handling this compound. This includes safety goggles, a lab coat, and chemical-resistant gloves. Work should be conducted in a well-ventilated area or under a fume hood.[2]
In case of exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
-
Skin: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2]
Step-by-Step Disposal Procedure
The disposal of this compound, a chlorinated organic compound, requires careful segregation and handling to prevent environmental contamination and ensure safety.
Step 1: Waste Identification and Classification Treat all this compound and any materials contaminated with it (e.g., weighing boats, gloves, filter paper) as hazardous waste.[3] Due to its chlorine content, it must be classified as a halogenated organic waste .[4]
Step 2: Waste Collection and Segregation
-
Solid Waste: Collect pure this compound waste and contaminated solids in a dedicated, properly labeled hazardous waste container.[5][6] This container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.[6]
-
Solutions: If this compound is in a solvent, it should be collected in a designated halogenated solvent waste container.[4]
-
Segregation: It is critical to keep halogenated waste separate from non-halogenated waste streams to facilitate proper disposal and recycling.[4][6] Do not mix with incompatible materials such as strong oxidizing agents.[2]
Step 3: Labeling and Storage
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any associated hazard pictograms (e.g., harmful).[5] The date of waste accumulation should also be clearly marked.[7]
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][8] The SAA should be at or near the point of generation and under the control of the laboratory personnel.[8] Ensure the container is kept closed except when adding waste.[6][7]
Step 4: Arrange for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[3][8] Do not dispose of this compound down the drain or in the regular trash.[2][7]
-
The ultimate disposal method for chlorinated organic compounds often involves high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize the resulting hydrogen chloride gas.[2][9][10]
Quantitative Data Summary
| Parameter | Value | Reference |
| Acute Toxicity (Oral LD50, Rat) | 243 mg/kg | [2] |
| Satellite Accumulation Area (SAA) Liquid Limit | 55 gallons | [3][8] |
| SAA Acutely Toxic "P-listed" Waste Limit | 1 quart (liquid) or 1 kg (solid) | [8] |
| Maximum SAA Storage Time | Up to 12 months (unless accumulation limits are met sooner) | [8] |
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and the overall workflow for the proper disposal of this compound.
Caption: Decision workflow for segregating this compound waste.
Caption: Step-by-step procedure for this compound disposal.
References
- 1. carlroth.com [carlroth.com]
- 2. lgcstandards.com [lgcstandards.com]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 5. canterbury.ac.nz [canterbury.ac.nz]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. ehs.stanford.edu [ehs.stanford.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. tandfonline.com [tandfonline.com]
- 10. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
Essential Safety and Logistical Information for Handling 5-Chloro-L-tryptophan
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides comprehensive, step-by-step guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for 5-Chloro-L-tryptophan.
Hazard Identification and Classification:
This compound is classified as harmful if swallowed.[1] It is crucial to handle this compound with care to avoid accidental ingestion and minimize exposure.
| Hazard Classification | |
| GHS Pictogram | GHS07 |
| Signal Word | Warning |
| Hazard Statement | H302: Harmful if swallowed |
| Precautionary Statement | P280: Wear protective gloves/protective clothing/eye protection/face protection |
I. Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is essential to ensure safety when handling this compound. The following PPE is required:
-
Eye and Face Protection: Chemical safety goggles or safety glasses with side-shields are mandatory to protect against splashes and airborne particles.[2]
-
Skin Protection:
-
Respiratory Protection: In cases of insufficient ventilation or when dust formation is likely, a respirator with a dust filter is necessary.[2]
-
Footwear: Closed-toe shoes are required in a laboratory setting.[4]
II. Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol minimizes the risk of exposure and contamination.
A. Pre-Handling Preparations:
-
Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.[1]
-
Ensure Proper Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Assemble all Necessary Materials: Have all required equipment, including PPE, weighing materials, and disposal containers, readily available.
-
Inspect PPE: Check all PPE for any damage or defects before use.
B. Handling the Compound:
-
Don Appropriate PPE: Put on all required personal protective equipment as outlined above.
-
Minimize Dust Formation: Handle the solid compound carefully to avoid generating dust.[2]
-
Weighing: If weighing the compound, do so in a designated area, such as a weighing enclosure or fume hood, to contain any airborne particles.
-
Transferring: Use appropriate tools, such as a spatula or scoop, to transfer the solid. Avoid direct contact with the compound.
-
Clean Up Spills Immediately: In case of a spill, follow the emergency procedures outlined in the SDS. Take up the material mechanically, control dust, and place it in a sealed container for disposal.[1]
C. Post-Handling Procedures:
-
Decontaminate Work Area: Clean the work surface thoroughly with an appropriate solvent.
-
Properly Store the Compound: Store this compound in a tightly closed container in a dry, well-ventilated place at the recommended storage temperature of 15–25 °C.[1]
-
Remove and Dispose of PPE: Remove gloves and any other disposable PPE and place them in the designated hazardous waste container.
-
Wash Hands: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
III. Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: This material and its container must be disposed of as hazardous waste.[1]
-
Containerization:
-
Place excess this compound in a clearly labeled, sealed container for hazardous waste.
-
Contaminated materials, such as gloves, weighing paper, and disposable labware, should also be collected in a designated hazardous waste container.
-
-
Disposal Route: Dispose of the contents and container in accordance with local, regional, national, and international regulations.[1] Do not empty into drains or dispose of with household garbage.[1][5]
IV. Emergency Procedures
In the event of an exposure, follow these first aid measures immediately and seek medical advice.
| Exposure Route | First Aid Measures |
| Ingestion | Rinse mouth. Seek immediate medical attention.[2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical advice if symptoms persist.[6] |
| Skin Contact | Wash off immediately with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation occurs.[2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[2] |
V. Handling and Disposal Workflow
The following diagram illustrates the key steps in the safe handling and disposal of this compound.
Caption: Workflow for Handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
